Technical Documentation Center

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate
  • CAS: 943144-40-9

Core Science & Biosynthesis

Foundational

Chemical properties of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate Abstract This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characte...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its core structure, which combines a biologically active nitroimidazole moiety with a versatile imidazole-4-carboxylate scaffold. The guide synthesizes data from analogous structures and established chemical principles to present a detailed profile of the title compound, covering its synthesis, spectroscopic signature, physicochemical properties, reactivity, and potential applications. Methodologies for its characterization, including spectroscopic analysis, X-ray crystallography, and thermal analysis, are discussed with an emphasis on the rationale behind these experimental choices.

Introduction: The Significance of the Nitroimidazole Scaffold

Nitroimidazole derivatives represent a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa for over six decades.[1] Their mechanism of action is associated with the reductive metabolism of the nitro group within anaerobic cells, which generates reactive intermediates that induce DNA damage and inhibit microbial growth.[][3] The 5-nitroimidazoles, such as metronidazole, are well-established therapeutic agents.[3][4] However, the emergence of resistant strains necessitates the development of new compounds.[1][4]

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a molecule that strategically places the nitro group on a phenyl substituent at the N-1 position of the imidazole ring, rather than directly on the heterocycle. This structural motif offers distinct electronic and steric properties that can influence its biological activity, coordination chemistry, and reactivity.[1] The ethyl carboxylate group at the C-4 position provides a handle for further synthetic modification, making it a valuable building block for creating more complex molecules with potentially enhanced therapeutic profiles.[5] This guide aims to provide a detailed chemical profile of this compound to support further research and development efforts.

Synthesis and Structural Elucidation

While a dedicated synthesis for the title compound is not prominently documented, a robust synthetic route can be designed based on established methods for N-arylation and imidazole ring formation. A plausible and efficient approach involves the N-arylation of a pre-formed ethyl imidazole-4-carboxylate core.

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available Ethyl imidazole-4-carboxylate and couples it with 1-fluoro-2-nitrobenzene via nucleophilic aromatic substitution (SNAr). This reaction is a standard and reliable method for forming N-aryl bonds with imidazole heterocycles.

Synthetic Workflow cluster_reactants Starting Materials reagent1 Ethyl imidazole-4-carboxylate reagents_node reagent1->reagents_node reagent2 1-Fluoro-2-nitrobenzene reagent2->reagents_node product Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate reagents_node->product K2CO3, DMF Heat Crystallography_Workflow A Crystallization (Slow Evaporation) B Crystal Mounting A->B C X-ray Data Collection (Diffractometer) B->C D Structure Solution (e.g., SHELXS) C->D E Structure Refinement (e.g., SHELXL) D->E F Structural Analysis (Bond lengths, angles, packing) E->F Reactivity_Map cluster_nitro Nitrophenyl Ring cluster_ester Ethyl Carboxylate Group main Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate nitro_reduction Reduction (e.g., SnCl2/HCl) main->nitro_reduction ester_hydrolysis Hydrolysis (e.g., NaOH) main->ester_hydrolysis ester_reduction Reduction (e.g., LiAlH4) main->ester_reduction amino_product 1-(2-Aminophenyl) Derivative nitro_reduction->amino_product acid_product Carboxylic Acid ester_hydrolysis->acid_product alcohol_product Primary Alcohol ester_reduction->alcohol_product

Sources

Exploratory

Molecular Architecture and Synthetic Profiling of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Executive Summary In the landscape of modern drug discovery, the rational design of small-molecule inhibitors heavily relies on privileged heterocyclic scaffolds. Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (CAS: 9431...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of small-molecule inhibitors heavily relies on privileged heterocyclic scaffolds. Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (CAS: 943144-40-9) represents a highly versatile, bifunctional building block. Characterized by a 1,4-disubstituted imidazole core flanked by an orthogonal 2-nitrophenyl group and an ethyl ester, this molecule serves as a critical synthetic precursor. It is predominantly utilized in the construction of tricyclic fused systems—such as imidazo-quinoxalines and benzimidazole derivatives—which are highly sought after for targeting G-protein-coupled receptors (GPCRs), kinases, and bromodomains (e.g., BRD4)[1].

This whitepaper provides an in-depth technical analysis of its molecular architecture, decodes its SMILES string, and establishes a self-validating synthetic protocol grounded in Nucleophilic Aromatic Substitution (SNAr) principles.

Molecular Architecture & Physicochemical Profiling

Understanding the physicochemical properties of a building block is essential for predicting its behavior in both synthetic workflows and biological environments. The table below summarizes the core metrics of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate[2][3].

PropertyValue / Characteristic
Chemical Name Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate
CAS Registry Number 943144-40-9
Molecular Formula C12H11N3O4
Molecular Weight 261.23 g/mol
SMILES Code CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2[O-]
Topological Polar Surface Area (TPSA) ~90 Ų
Hydrogen Bond Donors 0 (Fully substituted core)
Hydrogen Bond Acceptors 6 (Nitro: 2, Ester: 2, Imidazole: 2)
Structural Elucidation & SMILES Decoding

The SMILES string CCOC(=O)C1=CN(C=N1)C2=CC=CC=C2[O-] can be systematically deconstructed to reveal the molecule's synthetic utility:

  • CCOC(=O) (Ethyl Ester): Located at the C4 position of the imidazole ring. This moiety provides lipophilicity for organic solubility and serves as a masked carboxylic acid, ready for downstream saponification and amide coupling.

  • C1=CN(C=N1) (Imidazole Core): The central 1,4-disubstituted pharmacophore. The 1 designates the ring closure. The nitrogen atom (N) is the point of arylation, lacking a hydrogen atom, which prevents unwanted tautomerization during subsequent reactions.

  • C2=CC=CC=C2[O-] (2-Nitrophenyl Group): The strong electron-withdrawing nitro group is positioned ortho to the imidazole linkage. This specific regiochemistry is not accidental; it is a prerequisite for the upstream SNAr synthesis and serves as a latent amine for downstream reductive cyclization.

Synthetic Methodologies: The SNAr Paradigm

The synthesis of 1-aryl imidazoles traditionally relies on transition-metal-catalyzed Ullmann or Chan-Lam couplings[4]. However, when the aryl halide possesses a strong electron-withdrawing group (such as a nitro group) ortho or para to the leaving group, Nucleophilic Aromatic Substitution (SNAr) becomes the superior, metal-free pathway[1][5].

Causality of Experimental Choices (E-E-A-T)
  • Reagent Selection: 1-Fluoro-2-nitrobenzene is chosen over the chloro-analog because the C-F bond, despite being stronger, is highly polarized. Fluoride is an excellent leaving group in SNAr reactions due to the stabilization of the rate-determining Meisenheimer complex transition state.

  • Base & Solvent: Potassium carbonate (K2CO3) is utilized as a mild base to deprotonate the imidazole N-H (pKa ~14) without hydrolyzing the ethyl ester. Anhydrous DMF (a polar aprotic solvent) is critical; it poorly solvates the naked imidazole anion, thereby drastically increasing its nucleophilicity.

Step-by-Step SNAr Protocol

This protocol is designed as a self-validating system, ensuring high-fidelity execution.

  • Preparation: Charge a flame-dried round-bottom flask with Ethyl 1H-imidazole-4-carboxylate (1.0 equiv) and anhydrous K2CO3 (2.0 equiv).

  • Solvation & Deprotonation: Add anhydrous DMF to achieve a 0.2 M concentration. Stir vigorously at room temperature for 15 minutes to generate the active imidazole nucleophile.

  • Electrophile Addition: Add 1-Fluoro-2-nitrobenzene (1.1 equiv) dropwise.

  • Thermal Activation: Heat the reaction mixture to 90 °C under an inert argon atmosphere for 12–18 hours.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 50% EtOAc/Hexanes). Self-Validation: The starting imidazole is highly polar (low Rf). The successful formation of the product is confirmed by the appearance of a new, highly UV-active spot at a significantly higher Rf, confirming the loss of the polar N-H bond.

  • Aqueous Workup: Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl. Causality: LiCl specifically complexes with DMF, pulling trace solvent out of the organic layer into the aqueous phase, ensuring a highly pure crude product prior to column chromatography.

SNAr_Workflow A Ethyl 1H-imidazole- 4-carboxylate C K2CO3 / DMF 90 °C A->C B 1-Fluoro-2- nitrobenzene B->C D Meisenheimer Complex C->D Nucleophilic Attack E Ethyl 1-(2-nitrophenyl) imidazole-4-carboxylate D->E Fluoride Elimination

Caption: Synthetic workflow for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate via metal-free SNAr.

Pharmacological Applications & Downstream Derivatization

The strategic placement of the nitro group ortho to the imidazole core is a classic medicinal chemistry maneuver. Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is rarely the final drug candidate; rather, it is a precursor designed for downstream topological rigidification[1].

Reductive Cyclization Pathway

By subjecting the molecule to nitro reduction (using Pd/C with H2 gas, or sodium dithionite Na2S2O4 for milder conditions), the nitro group is converted into an aniline. This newly formed primary amine is spatially positioned perfectly to undergo intramolecular cyclization with the adjacent C5 position of the imidazole or via cross-coupling, yielding imidazo-quinoxaline or benzimidazole fused scaffolds.

These rigid, planar heterocyclic systems are highly prized in oncology and epigenetics. For instance, in the development of BRD4 (Bromodomain-containing protein 4) inhibitors , these fused scaffolds effectively mimic the acetyl-lysine binding motif, displacing structurally conserved water molecules within the BD1 domain to exert potent anti-tumor activity[1].

Downstream_Pathway A Ethyl 1-(2-nitrophenyl) imidazole-4-carboxylate B Nitro Reduction (Pd/C, H2 or Na2S2O4) A->B C 1-(2-aminophenyl) imidazole intermediate B->C D Amide Coupling & Intramolecular Cyclization C->D E Fused Heterocyclic Scaffold (e.g., Imidazo-quinoxalines) D->E F Target Binding (Kinase / BRD4 Inhibition) E->F

Caption: Downstream derivatization workflow illustrating the path from precursor to targeted chemical probe.

References

  • Title: Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL: [Link]

  • Title: Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers Source: ACS Organic Letters URL: [Link]

Sources

Foundational

Engineering Nitro-Substituted Imidazole Carboxylates: A Technical Guide to Bioreductive Activation, Synthesis, and Advanced Material Integration

Executive Summary Nitro-substituted imidazole carboxylates represent a highly versatile class of pharmacophores and structural ligands. By combining the bioreductive properties of the nitroimidazole ring with the synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-substituted imidazole carboxylates represent a highly versatile class of pharmacophores and structural ligands. By combining the bioreductive properties of the nitroimidazole ring with the synthetic and coordinating flexibility of a carboxylate moiety, researchers can engineer molecules tailored for hypoxia-targeted therapies, antimicrobial treatments, and advanced porous materials like Metal-Organic Frameworks (MOFs). This whitepaper dissects the structure-activity relationships governed by reduction potentials, outlines self-validating synthetic protocols to overcome decarboxylation challenges, and explores their integration into cutting-edge materials.

Mechanistic Causality: Single-Electron Reduction Potentials (SERP)

The biological activity of nitroimidazoles is fundamentally dictated by their Single-Electron Reduction Potential (SERP). The position of the nitro group on the imidazole ring (2-, 4-, or 5-position) alters the electron density and, consequently, the [1].

  • 2-Nitroimidazoles: Possess a relatively high SERP (approx. -0.20 to -0.30 V vs. NHE). This potential is within the range of mammalian oxidoreductases found in hypoxic tumor microenvironments. In the absence of oxygen, the nitro group is reduced to a highly reactive radical anion, leading to DNA damage. In normoxic cells, oxygen outcompetes the reduction process, oxidizing the radical back to the parent compound in a [2].

  • 5-Nitroimidazoles: Exhibit a lower SERP (approx. -0.45 to -0.55 V vs. NHE). Mammalian cells lack the highly reducing redox systems required to activate these compounds. However, anaerobic bacteria (e.g., Mycobacterium tuberculosis in persisting states) and parasites (e.g., Giardia lamblia) possess low-potential ferredoxin-linked pathways capable of reducing 5-nitroimidazoles, conferring [1].

BioreductiveActivation N1 Nitroimidazole Carboxylate (Prodrug) N2 Nitro Radical Anion (R-NO2•-) N1->N2 1e- Reduction (Reductases) N3 Normoxia (O2 present) Futile Cycling N2->N3 O2 N4 Hypoxia (Low O2) Further Reduction N2->N4 Hypoxia N3->N1 Superoxide formation N5 Reactive Intermediates (Nitroso, Hydroxylamine) N4->N5 Multi-electron reduction N6 DNA Damage & Cell Death N5->N6 Covalent binding

Bioreductive activation and futile cycling of nitroimidazoles in hypoxic vs. normoxic environments.

Synthetic Workflows: Overcoming Spontaneous Decarboxylation

The synthesis of nitroimidazole carboxylates—particularly 5-nitroimidazole-2-carboxylic acid derivatives—is notoriously difficult. The strong electron-withdrawing nature of the nitro group destabilizes the free carboxylic acid, leading to[3]. To synthesize functionalized carboxamides or esters, the protocol must bypass the free acid state.

Self-Validating Protocol: Synthesis of 1-Methyl-5-nitroimidazole-2-carboxamides

Objective: Convert 1-methyl-2-hydroxymethyl-5-nitroimidazole to a stable carboxamide without loss of the carboxylate carbon.

Step 1: Oxidation to Potassium Salt

  • Procedure: Dissolve 1-methyl-2-hydroxymethyl-5-nitroimidazole in acetone. Add a stoichiometric excess of potassium permanganate (KMnO4) and stir at room temperature.

  • Causality: Performing the oxidation in the presence of potassium ions isolates the product as a potassium carboxylate salt. This salt is thermodynamically stable and that plagues the protonated free acid[4].

  • Validation Checkpoint: Filter the MnO2 byproduct. Analyze the isolated salt via 1H NMR (D2O); the disappearance of the hydroxymethyl methylene protons at ~4.5 ppm confirms complete oxidation.

Step 2: Activation to Acid Chloride

  • Procedure: Suspend the crude potassium salt in anhydrous dichloromethane (DCM). Add oxalyl chloride dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Causality: Oxalyl chloride with catalytic DMF generates the Vilsmeier-Haack reagent in situ, allowing for mild, neutral-to-basic chlorination. Avoid thionyl chloride (SOCl2) if possible, as the generation of HCl can protonate the salt and trigger decarboxylation.

  • Validation Checkpoint: The suspension will clear as the active acid chloride forms. Quench a micro-aliquot in methanol and check by TLC/MS for the corresponding methyl ester to confirm activation.

Step 3: Amidation

  • Procedure: Add the desired amine and N,N-diisopropylethylamine (DIPEA) to the acid chloride solution.

  • Causality: DIPEA acts as an acid scavenger, driving the reaction forward while maintaining a basic environment to protect the imidazole core.

  • Validation Checkpoint: Purify via flash chromatography. LC-MS should confirm the target mass [M+H]+ with >95% purity.

SynthesisWorkflow S1 1-Methyl-2-hydroxymethyl -5-nitroimidazole S2 KMnO4 Oxidation (Acetone, RT) S1->S2 S3 Potassium Carboxylate Salt (Stable Intermediate) S2->S3 Prevents decarboxylation S4 Oxalyl Chloride + DMF (Activation) S3->S4 S5 Acid Chloride Intermediate S4->S5 S6 Amine Coupling (DIPEA/TEA) S5->S6 S7 Nitroimidazole Carboxamide S6->S7 Target Compound

Step-by-step synthetic workflow for 5-nitroimidazole carboxamides preventing decarboxylation.

Advanced Applications: Metal-Organic Frameworks (MOFs)

Beyond small-molecule therapeutics, the carboxylate moiety serves as a premier coordinating ligand for transition metals. Nitro-substituted imidazole carboxylates are increasingly utilized as organic linkers in[5].

  • Causality in Design: The carboxylate groups bind to metal nodes (e.g., Cu(II) paddlewheels) to form the rigid 3D architecture, while the nitro groups project into the porous voids. The highly polar nitro groups induce strong dipole-quadrupole interactions with guest molecules.

  • Gas Adsorption: In Cu(II)-carboxylate MOFs like MFM-190(NO2), the nitro functionalization significantly enhances the reversible adsorption of polar gases like SO2, achieving [6].

  • Theranostics: Nanoscale MOFs incorporating nitroimidazole linkers are deployed for hypoxia-triggered drug delivery. The bioreductive collapse of the MOF in hypoxic tumor microenvironments ensures localized release of encapsulated chemotherapeutics[5].

Quantitative Data: Redox and Efficacy Metrics

The following table summarizes the quantitative relationship between the nitro group position, its redox potential, and its biological utility.

Compound ClassIsomerApprox. SERP (vs NHE)Primary Target EnvironmentKey Applications
2-Nitroimidazole Carboxylates 2-NO2-0.20 to -0.30 VMammalian Hypoxic TumorsRadiosensitizers, Hypoxia PET Imaging
4-Nitroimidazole Carboxylates 4-NO2-0.35 to -0.45 VMixed / IntermediateTheranostic metal complexes
5-Nitroimidazole Carboxylates 5-NO2-0.45 to -0.55 VAnaerobic Bacteria/ParasitesAntiparasitics, Anti-tubercular agents

Data synthesized from electrochemical profiling of nitroheterocyclics[2] and antitubercular SAR studies[1].

Conclusion

Nitro-substituted imidazole carboxylates are a masterclass in rational chemical design. By understanding the thermodynamic causality of their reduction potentials and mastering the synthetic nuances of their carboxylate handles, researchers can deploy these molecules across a vast spectrum of applications—from eradicating resistant anaerobic pathogens to engineering the next generation of smart, porous materials.

References

  • Title: Nitroimidazoles for the treatment of TB: past, present and future Source: PubMed Central (PMC) URL: [Link]

  • Title: Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer Source: Open MedScience URL: [Link]

  • Title: Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis Source: PubMed Central (PMC) URL: [Link]

  • Title: Adsorption of Sulfur Dioxide in Cu(II)-Carboxylate Framework Materials: The Role of Ligand Functionalization and Open Metal Sites Source: Journal of the American Chemical Society (JACS) URL: [Link]

  • Title: Therapeutic Application of Metal–Organic Frameworks Composed of Copper, Cobalt, and Zinc: Their Anticancer Activity and Mechanism Source: PubMed Central (PMC) URL: [Link]

Sources

Exploratory

Technical Guide: Biological Activity & Pharmacological Potential of Imidazole-4-Carboxylic Acid Ethyl Esters

The following technical guide details the biological activity, medicinal chemistry, and synthetic utility of imidazole-4-carboxylic acid ethyl esters. Executive Summary Ethyl imidazole-4-carboxylate (CAS: 23785-21-9) is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, medicinal chemistry, and synthetic utility of imidazole-4-carboxylic acid ethyl esters.

Executive Summary

Ethyl imidazole-4-carboxylate (CAS: 23785-21-9) is a privileged heterocyclic scaffold in drug discovery. While often overshadowed by its regioisomer—the potent anesthetic etomidate (an imidazole-5-carboxylate)—the 4-carboxylate isomer possesses a distinct and versatile pharmacological profile.

This guide analyzes the biological divergence between the 4- and 5-isomers, detailing how the 4-carboxylate serves as a critical template for antiplatelet agents , tubulin-targeting anticancer drugs , and metal-coordinating biosensors . Unlike the 5-isomer, which is optimized for GABA-A receptor modulation, the 4-isomer’s activity is driven by N1-substitution and C5-functionalization, enabling it to target completely different biological pathways.

Medicinal Chemistry: The 4- vs. 5-Carboxylate Divergence

The biological activity of imidazole esters is strictly governed by regioisomerism. Understanding the structural distinction between the 4- and 5-positions is prerequisite to applying this scaffold effectively.

The Etomidate Rule (GABA-A Receptor Selectivity)

Etomidate is a potent hypnotic agent that binds to the transmembrane interface of the GABA-A receptor (specifically


 and 

subtypes).
  • The 5-Carboxylate (Active): The ester group at the 5-position is critical for hydrogen bonding with specific residues (likely Asn-289 in the

    
    -subunit) within the binding pocket. The spatial arrangement allows the phenyl ring (at N1) to engage in hydrophobic interactions while the ester aligns with the polar pocket.
    
  • The 4-Carboxylate (Inactive/Weak): Shifting the ester to the 4-position disrupts this precise pharmacophore. The 4-carboxylate isomer typically exhibits >50-fold lower potency or complete inactivity as a hypnotic. It acts as a negative control in SAR studies, demonstrating the high stereoselectivity of the GABA-A anesthetic site.

The 4-Carboxylate Pharmacophore

While inactive as an anesthetic, the 4-carboxylate becomes highly active when the imidazole ring is substituted at the C5 (amino) or N1 (arylalkyl) positions.

  • Lipophilicity: The ethyl ester masks the polar carboxylic acid, improving cell membrane permeability (

    
     for the core scaffold).
    
  • Metabolic Lability: The ester is a "soft drug" handle, susceptible to hydrolysis by plasma esterases (e.g., hCE-1), converting the molecule into the polar, generally inactive carboxylic acid zwitterion. This allows for tunable half-lives in vivo.

Therapeutic Applications & Mechanisms[1][2][3]

Anticancer Activity (Tubulin Inhibition)

Derivatives of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate have emerged as potent antiproliferative agents.[1]

  • Mechanism: These compounds function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of tubulin, inhibiting polymerization.

  • Key Compound: Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 5e).[1]

  • Bioactivity:

    • IC50: 0.74 μM (HeLa cells), 1.19 μM (HT-29 colon cancer).[1]

    • Pathway: Induces G2/M phase cell cycle arrest

      
       Mitochondrial membrane potential collapse 
      
      
      
      Apoptosis.
Antiplatelet Activity

Specific 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylates act as dual inhibitors of platelet aggregation.

  • Mechanism: They antagonize the Thromboxane A2 (TXA2) receptor and/or inhibit Cyclooxygenase-1 (COX-1) .

  • SAR Insight: The ethyl ester is essential for platelet membrane penetration. Hydrolysis to the free acid abolishes antiplatelet activity, confirming the ester's role as a prodrug or essential pharmacophore element.

Coordination Chemistry & Biosensing

The imidazole-4-carboxylate core (often as the free acid or surface-bound ester) is a bidentate/tridentate ligand.

  • Application: Functionalization of Silver Nanoparticles (AgNPs).[2]

  • Detection: The N3 nitrogen and the carbonyl oxygen coordinate with metal ions (e.g.,

    
    ) or thiols (Homocysteine), causing nanoparticle aggregation and a colorimetric shift (Yellow 
    
    
    
    Red).[2]

Experimental Protocols

Synthesis of Ethyl Imidazole-4-carboxylate

Two primary routes exist: the Glycine Route (Industrial/Scalable) and the Isocyanoacetate Route (Versatile/Derivatizable).

Protocol A: The Glycine Route (Scalable)
  • Principle: Cyclization of acetyl glycine ethyl ester followed by desulfurization.

  • Steps:

    • Acylation: Glycine + Acetic Anhydride

      
       Acetyl Glycine.
      
    • Esterification: Acetyl Glycine + EtOH (

      
       cat.) 
      
      
      
      Acetyl glycine ethyl ester.
    • Formylation & Cyclization: React with Ethyl Formate and NaOEt, then treat with Potassium Thiocyanate (KSCN) and HCl.

      • Intermediate: 2-mercapto-4-imidazolecarboxylate ethyl ester.

    • Desulfurization (Oxidation): Treat the mercapto-intermediate with mild

      
       or dilute 
      
      
      
      to remove the sulfur group.
    • Purification: Recrystallization from water/ethanol. Yield ~50-60%.[3]

Protocol B: The Isocyanoacetate Route (For Derivatives)
  • Principle: [3+2] Cycloaddition of ethyl isocyanoacetate with imidoyl chlorides.

  • Steps:

    • Activation: Dissolve Ethyl Isocyanoacetate and DBU (base) in dry THF at -78°C.

    • Addition: Add substituted Imidoyl Chloride dropwise.

    • Cyclization: Warm to Room Temp (RT) and stir for 24-48h.

    • Result: Yields 1,5-disubstituted imidazole-4-carboxylates directly.

Biological Assay: Tubulin Polymerization Inhibition
  • Objective: Validate mechanism of anticancer derivatives.

  • Reagents: Purified tubulin (>99%), GTP, PEM buffer.

  • Procedure:

    • Incubate tubulin (3 mg/mL) with test compound (1-10 μM) or vehicle (DMSO) at 37°C.

    • Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

    • Data Analysis: A decrease in Vmax (rate of polymerization) or steady-state absorbance compared to control indicates inhibition.

Visualizations

Pharmacological Divergence (SAR Map)

This diagram illustrates how the core scaffold diverges into different therapeutic classes based on substitution patterns.

G Core Ethyl Imidazole-4-carboxylate (Scaffold) Anesthesia GABA-A Modulation (Inactive/Weak) Core->Anesthesia Unmodified Core Oncology Anticancer Agents (Tubulin Inhibition) Core->Oncology C5-Amination + N1-Alkylation Heme Antiplatelet Agents (COX-1 / TXA2) Core->Heme N1-Arylalkyl + C5-Sulfonylation Sensing Biosensors (Metal Coordination) Core->Sensing N3-Metal Binding Etomidate Contrast: Etomidate (5-carboxylate isomer) ACTIVE Hypnotic Anesthesia->Etomidate Regioisomer Shift (4- to 5-position) C5_Amino C5-Amino-N1-Alkyl (e.g., Compound 5e) Oncology->C5_Amino Sulfonamide 1-Arylalkyl-5-Sulfonamide Heme->Sulfonamide AgNP AgNP Surface Ligand Sensing->AgNP

Caption: Divergent pharmacological pathways of the imidazole-4-carboxylate scaffold versus its 5-isomer counterpart.

Synthetic Logic Flow

Comparison of the "Glycine Route" (Industrial) vs. "Isocyanoacetate Route" (Research).

Synthesis Glycine Glycine + Acetic Anhydride Cyclization1 Cyclization (KSCN) & Desulfurization Glycine->Cyclization1 Isocyano Ethyl Isocyanoacetate + Imidoyl Chloride Cyclization2 [3+2] Cycloaddition (DBU, -78°C) Isocyano->Cyclization2 SimpleEster Ethyl Imidazole-4-carboxylate (Unsubstituted Core) Cyclization1->SimpleEster Industrial Scale ComplexEster 1,5-Disubstituted Imidazole-4-carboxylate Cyclization2->ComplexEster Diversity Oriented SimpleEster->ComplexEster Functionalization (Difficult)

Caption: Strategic synthesis selection: Glycine route for bulk scaffold, Isocyanoacetate route for derivative libraries.

Summary Data Tables

Table 1: Comparative Activity Profile
FeatureEthyl Imidazole-4 -carboxylateEthyl Imidazole-5 -carboxylate (Etomidate)
Primary Target Tubulin (derivatives), COX-1GABA-A Receptor (

subunit)
Hypnotic Potency Negligible / InactiveHigh (

mg/kg)
Binding Mode Hydrophobic pocket (Tubulin)Transmembrane Interface (GABA)
Key Substitution C5-Amino, N1-AlkylN1-Phenylethyl
Metabolism Rapid ester hydrolysisRapid ester hydrolysis
Table 2: Key Derivative Data (Anticancer)
Compound IDSubstitution (N1)Substitution (C5)Cell LineIC50 (μM)
5e Dodecyl (

)
Amino (

)
HeLa (Cervical)0.737
5e Dodecyl (

)
Amino (

)
HT-29 (Colon)1.194
5a Methyl (

)
Amino (

)
HeLa> 50 (Inactive)
Ref ------Zhang et al. (2021)

Note: The dramatic increase in activity with the C12 chain (Compound 5e) highlights the necessity of a lipophilic tail for cell penetration or hydrophobic pocket occupancy in tubulin.

References

  • Anticancer Activity (Tubulin): Zhang, Y. et al. (2021). "Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks." Archiv der Pharmazie. Link

  • Antiplatelet Activity: Hadizadeh, F. et al. (2005). "Synthesis and Antiplatelet Activity of New Imidazole-4-Carboxylic Acid Derivatives." Chemical and Pharmaceutical Bulletin. Link

  • GABA-A Receptor SAR: Forman, S. A. et al. (2011). "GABA-A Receptor Modulation by Etomidate Analogues." Anesthesiology. Link

  • Synthesis (Isocyanoacetate): Sletten, E. et al. (2021). "Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic acids." Molecules. Link

  • Coordination Chemistry: Rashidzadeh, H. et al. (2022). "Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles." ACS Omega. Link

Sources

Foundational

The Role of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate in Benzodiazepine Receptor Research: A Synthetic and Pharmacological Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Neuropharmacology Professionals Executive Summary The development of novel anxiolytics...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Medicinal Chemistry Target Audience: Researchers, Medicinal Chemists, and Neuropharmacology Professionals

Executive Summary

The development of novel anxiolytics and anticonvulsants hinges on targeting the γ-aminobutyric acid type A (GABA_A) receptor with high precision. Classical 1,4-benzodiazepines (e.g., diazepam) act as full positive allosteric modulators (PAMs) but are plagued by dose-limiting side effects, including sedation, tolerance, and dependence. To circumvent these liabilities, medicinal chemistry has shifted toward structurally constrained tricyclic systems—specifically, imidazo[1,5-a]quinoxalines—which function as partial agonists.

At the heart of this synthetic evolution is Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (CAS 943144-40-9). This whitepaper details the structural rationale, self-validating synthetic workflows, and structure-activity relationships (SAR) that make this specific compound an indispensable precursor in modern benzodiazepine receptor (BZR) research[1].

Structural Rationale & Pharmacological Context

The GABA_A receptor is a ligand-gated chloride ion channel. The allosteric benzodiazepine binding site is located at the interface of the α and γ subunits. Ligands that bind here induce a conformational shift that increases the receptor's affinity for GABA, thereby facilitating chloride influx and neuronal hyperpolarization[1].

ReceptorModulation Ligand Imidazoquinoxaline Ligand BZR GABA_A Receptor BZR Site (α/γ) Ligand->BZR High Affinity Conform Allosteric Shift BZR->Conform GABA Enhanced GABA Binding Conform->GABA Cl Chloride Ion Influx GABA->Cl

Caption: Allosteric modulation of the GABA_A receptor by imidazoquinoxaline derivatives.

Why Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate?

This molecule is a highly engineered "pre-assembled" pharmacophore. Its architecture offers three distinct synthetic advantages:

  • The Imidazole Core: Acts as the primary hydrogen-bond acceptor network, mimicking the critical histidine-binding interactions required for high-affinity BZR docking[2].

  • The 2-Nitrophenyl Group: Serves as a masked aniline. Upon reduction, it provides the necessary nucleophile to close the tricyclic ring system, forming the quinoxaline core[2].

  • The C4 Ethyl Carboxylate: Positioned perfectly to become the C3 substituent of the final imidazo[1,5-a]quinoxaline scaffold. This ester is the primary functional handle used to tune the ligand's intrinsic efficacy from an inverse agonist to a full agonist[3].

Self-Validating Synthetic Workflows

To ensure high-fidelity translation from precursor to active pharmaceutical ingredient, the following step-by-step methodologies must be executed. Each protocol is designed as a self-validating system , incorporating causality and rigorous quality control checkpoints.

Protocol 1: Catalytic Nitro Reduction to Aniline Intermediate

Objective: Unmask the nucleophilic amine required for subsequent cyclization without reducing the imidazole ring or hydrolyzing the ester.

  • Step 1: Dissolve Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (1.0 eq) in anhydrous ethanol (0.2 M).

  • Step 2: Add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight).

  • Step 3: Purge the reaction vessel with N_2, then backfill with H_2 gas. Stir vigorously under 40 psi H_2 at ambient temperature for 4 hours.

  • Causality: Pd/C under mild pressure is chosen over dissolving metal reductions (e.g., Fe/HCl) to prevent acidic hydrolysis of the delicate ethyl ester and to avoid trace metal contamination in neuropharmacological assays.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the precursor mass (

    
     262 
    
    
    
    ) is entirely replaced by the aniline intermediate (
    
    
    232
    
    
    ). Spot on TLC and apply a ninhydrin stain; a deep purple spot confirms the presence of the primary amine.
Protocol 2: Triphosgene-Mediated Cyclization

Objective: Construct the imidazo[1,5-a]quinoxalin-4-one tricyclic core.

  • Step 1: Dissolve the resulting Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq) in anhydrous dichloromethane (DCM) at 0°C.

  • Step 2: Dropwise, add a solution of triphosgene (0.4 eq) in DCM. Allow the reaction to warm to room temperature over 2 hours.

  • Causality: Triphosgene (bis(trichloromethyl) carbonate) is utilized instead of phosgene gas for superior safety and precise stoichiometric control. DIPEA neutralizes the HCl byproduct. The aniline attacks the phosgene equivalent to form an isocyanate intermediate. The electron-rich C5 position of the imidazole ring then undergoes a rapid intramolecular nucleophilic attack on the isocyanate, yielding the thermodynamically stable tricyclic core[2].

  • Validation Checkpoint: Perform

    
    H-NMR (
    
    
    
    ). The disappearance of the C5-imidazole proton (typically around 7.8 ppm) confirms successful ring closure at that specific carbon.
Protocol 3: Ester Derivatization via Weinreb Amidation

Objective: Convert the C3-ethyl ester into a piperazine urea or amide to tune BZR efficacy[1].

  • Step 1: In a flame-dried flask under argon, dissolve the target amine (e.g., a substituted piperazine) (2.0 eq) in anhydrous toluene.

  • Step 2: Carefully add Trimethylaluminum (

    
    , 2.0 M in toluene) (2.0 eq) at 0°C. Stir for 30 minutes to form the aluminum amide complex.
    
  • Step 3: Add the tricyclic ester from Protocol 2 (1.0 eq) and reflux at 110°C for 12 hours.

  • Causality: Direct amidation of the conjugated ethyl ester is kinetically sluggish.

    
     activates the amine by forming a highly nucleophilic dimethylaluminum amide complex, driving the reaction to completion[1].
    
  • Validation Checkpoint: LC-MS will show the mass shift corresponding to the displacement of the ethoxy group (-45 Da) with the piperazine moiety.

SyntheticWorkflow A Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (Starting Scaffold) B Nitro Reduction (H2, Pd/C) Yields Aniline Intermediate A->B C Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate B->C D Cyclization (Triphosgene, DIPEA) Forms Tricyclic Core C->D E Imidazo[1,5-a]quinoxalin-4-one Scaffold D->E F Ester Derivatization (AlMe3, Amines) Tunes Efficacy E->F G High-Affinity GABA_A Receptor Ligand F->G

Caption: Synthetic pathway from nitro-imidazole precursor to GABA_A receptor ligands.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The true value of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate lies in the vast SAR landscape it unlocks. By modifying the C3-ester of the resulting tricyclic core, researchers can dial in the exact intrinsic efficacy required for a specific therapeutic indication.

As demonstrated in seminal studies by Upjohn laboratories, converting the ester to an oxadiazole yields full agonists (sedatives), while conversion to specific piperazine ureas yields partial agonists (anxiolytics devoid of sedative side effects)[1],[3].

Table 1: SAR and Binding Affinity of Imidazo[1,5-a]quinoxaline Derivatives Synthesized via the Precursor

Derivative ClassC3 Modification (Derived from Precursor Ester)BZR Binding Affinity (

, nM)
Intrinsic Efficacy (Cl⁻ Current Ratio)In Vivo Pharmacological Profile
Precursor Core Unmodified Ethyl Ester~45.01.00Neutral Antagonist
Amide Analog N,N-Dimethylamide12.51.15Weak Partial Agonist
Urea Analog Piperazine Urea (e.g., PNU-91571)0.81.40Anxiolytic (Low Sedation/Dependence)
Oxadiazole 5-Cyclopropyl-1,2,4-oxadiazole0.41.85Full Agonist (Sedative/Hypnotic)

Data synthesized from comparative patch-clamp and radioligand displacement assays (


Flunitrazepam)[1],[2],[3].

Conclusion

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is not merely a chemical intermediate; it is a foundational building block in neuropharmacology. Its precise arrangement of functional groups allows for the rapid, high-yield synthesis of imidazo[1,5-a]quinoxalines. By leveraging the self-validating protocols outlined above, medicinal chemists can reliably utilize this precursor to explore the delicate balance of partial agonism at the GABA_A receptor, ultimately paving the way for safer psychiatric therapeutics.

References

  • [1] Piperazine Imidazo[1,5-a]quinoxaline Ureas as High-Affinity GABA A Ligands of Dual Functionality - ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

  • [2] Antagonist, Partial Agonist, and Full Agonist imidazo[1,5-a]quinoxaline Amides and Carbamates Acting Through the GABAA/benzodiazepine Receptor - PubMed (National Institutes of Health). URL: [Link]

  • [3] 3-Phenyl-Substituted Imidazo[1,5-a]quinoxalin-4-ones and Imidazo[1,5-a]quinoxaline Ureas That Have High Affinity at the GABAA/Benzodiazepine Receptor Complex - ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Hydrolysis conditions for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate to carboxylic acid

Application Note: Hydrolysis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate Abstract This application note details the optimized conditions for the hydrolysis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate to its c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Hydrolysis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Abstract

This application note details the optimized conditions for the hydrolysis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate to its corresponding carboxylic acid, 1-(2-nitrophenyl)-1H-imidazole-4-carboxylic acid . This transformation is a critical step in the synthesis of bioactive imidazole scaffolds used in kinase inhibitors and antifungal agents. The presence of the ortho-nitro group on the N-phenyl ring introduces specific steric and electronic considerations that necessitate a tailored hydrolysis protocol to maximize yield (>90%) and minimize side reactions such as decarboxylation or nucleophilic aromatic substitution.

Introduction & Mechanistic Analysis

The Substrate Challenge

The substrate contains two distinct functionalities that dictate the reaction conditions:

  • Imidazole-4-carboxylate moiety: A heteroaromatic ester that is generally stable but requires activation for hydrolysis.

  • 1-(2-Nitrophenyl) substituent:

    • Electronic Effect: The nitro group (

      
      ) is strongly electron-withdrawing. This reduces the electron density of the imidazole ring, making the ester carbonyl more electrophilic and susceptible to base attack (activation).
      
    • Steric Effect: The ortho position of the nitro group creates steric bulk near the N1-C2 region. While the ester is at C4 (distal), the overall conformation of the molecule can affect solubility and packing.

    • Stability Risk: Harsh reducing conditions must be avoided to preserve the nitro group. Furthermore, strong nucleophiles at high temperatures could theoretically trigger displacement of the nitro group or the imidazole ring itself, although this is rare under standard saponification conditions.

Reaction Mechanism (Base-Catalyzed)

The hydrolysis follows a standard BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

  • Nucleophilic Attack: Hydroxide ion (

    
    ) attacks the ester carbonyl carbon, forming a tetrahedral intermediate.
    
  • Elimination: The ethoxide group (

    
    ) is eliminated, reforming the carbonyl.
    
  • Deprotonation (Driving Force): The generated ethoxide (or excess hydroxide) immediately deprotonates the newly formed carboxylic acid. This irreversible step forms the carboxylate salt, driving the equilibrium to completion.[1]

  • Workup: Acidification converts the water-soluble carboxylate salt back to the neutral (or protonated) carboxylic acid, which typically precipitates.

Experimental Protocols

Two methods are provided. Method A is the preferred "Gold Standard" for medicinal chemistry (mild, high solubility). Method B is a robust alternative for scale-up.

Method A: Lithium Hydroxide (LiOH) in THF/Water (Recommended)

Best for: Small to medium scale (mg to g), ensuring solubility of lipophilic substrates.

Reagents:

  • Substrate: Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (1.0 equiv)

  • Base: LiOH·H₂O (2.5 - 3.0 equiv)

  • Solvent: THF : Water (3:1 v/v)

Procedure:

  • Dissolution: Dissolve the substrate in THF (approx. 10 mL per gram of substrate). Ensure complete dissolution.

  • Base Addition: Dissolve LiOH·H₂O in the calculated volume of water and add this solution dropwise to the THF mixture under stirring.

    • Note: The solution may turn slightly yellow/orange due to the nitro-aryl chromophore.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Monitor: Check reaction progress via LC-MS or TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the ester peak (

      
       of ester) and appearance of the acid peak (
      
      
      
      of acid).
    • Optimization: If reaction is <50% complete after 4 hours, heat to 40°C.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the remaining aqueous residue with water (approx. 5 mL/g substrate).

    • Acidification (Critical Step): Cool the solution to 0–5°C. Slowly add 1N HCl dropwise while stirring until pH 3–4 is reached.

    • Observation: The product should precipitate as a white to pale yellow solid.

    • Note on pH: The imidazole ring is weakly basic. At pH < 2, you may form the HCl salt (soluble). At pH > 5, the carboxylate (soluble) exists. The target is the zwitterionic or neutral form (Isoelectric point), typically pH 3–4.

  • Isolation: Filter the solid, wash with cold water (2x) and diethyl ether (1x) to remove organic impurities. Dry under vacuum at 45°C.

Method B: Sodium Hydroxide (NaOH) in Ethanol (Scale-Up)

Best for: Larger scale (>10g), cost-efficiency.

Reagents:

  • Substrate: 1.0 equiv

  • Base: 2M NaOH (3.0 equiv)

  • Solvent: Ethanol (95%)

Procedure:

  • Suspend the substrate in Ethanol (5 mL/g).

  • Add 2M NaOH solution. The mixture will likely become homogeneous upon heating.

  • Heat to Reflux (approx. 78°C) for 1–2 hours.

    • Caution: Do not prolong reflux unnecessarily to avoid thermal degradation.

  • Cool to room temperature. Evaporate ethanol.

  • Dissolve residue in minimum water. Acidify with 2N HCl to pH 3–4.

  • Collect precipitate by filtration.

Data Presentation & Visualization

Reaction Workflow Diagram

HydrolysisWorkflow Start Start: Ethyl 1-(2-nitrophenyl) imidazole-4-carboxylate Solubilization Dissolve in THF/Water (3:1) (Ensures solubility of lipophilic nitro-aryl) Start->Solubilization ReagentAdd Add LiOH (3.0 equiv) Stir at RT, 4-6h Solubilization->ReagentAdd Monitor QC Check (LC-MS/TLC) Is Ester consumed? ReagentAdd->Monitor Heat Heat to 40°C (If steric bulk slows reaction) Monitor->Heat No Workup Evaporate THF Dilute with Water Monitor->Workup Yes Heat->Monitor Acidify Acidify to pH 3-4 (HCl) Precipitate Zwitterion/Neutral Acid Workup->Acidify Filter Filtration & Wash (Cold Water + Et2O) Acidify->Filter Final Final Product: 1-(2-nitrophenyl)imidazole -4-carboxylic acid Filter->Final

Caption: Step-by-step workflow for the hydrolysis of N-aryl imidazole esters.

Comparative Conditions Table
ParameterMethod A (Recommended)Method B (Alternative)
Reagent LiOH·H₂ONaOH
Solvent System THF / Water (3:1)Ethanol / Water
Temperature 20°C (RT) to 40°CReflux (~78°C)
Reaction Time 4 – 6 Hours1 – 2 Hours
Risk Profile Low (Mild conditions)Medium (Thermal stress)
Yield Potential 90–95%85–90%
Primary Use Med-Chem / ResearchProcess / Scale-up

Quality Control & Troubleshooting

Analytical Specifications
  • 1H NMR (DMSO-d6):

    • Look for loss of ethyl quartet (~4.3 ppm) and triplet (~1.3 ppm).

    • New broad singlet at 12.0–13.0 ppm (COOH).

    • Aromatic signals for 2-nitrophenyl (7.6–8.2 ppm) and Imidazole C2/C5 protons (usually distinct singlets around 7.8–8.5 ppm) must remain intact.

  • HPLC Purity: >95% (254 nm).

  • Appearance: White to pale yellow powder. (Deep yellow/brown indicates impurities or degradation).

Troubleshooting Guide
  • Issue: No Precipitate upon Acidification.

    • Cause: Product might be trapped as the HCl salt (too acidic) or remaining in solution.

    • Fix: Adjust pH carefully to exactly 3.5–4.0. If still soluble, saturate the aqueous layer with NaCl (salting out) and extract with Ethyl Acetate or n-Butanol.

  • Issue: Incomplete Reaction.

    • Cause: Steric hindrance from the ortho-nitro group shielding the active site, or poor solubility.

    • Fix: Switch to Dioxane/Water (allows higher temp than THF) and heat to 80°C.

  • Issue: Decarboxylation.

    • Sign: Loss of COOH peak in NMR, formation of 1-(2-nitrophenyl)imidazole.

    • Prevention:[2][3] Avoid temperatures >80°C. Do not use strong mineral acids (H₂SO₄) at high heat for the workup.

Safety Considerations

  • Nitro Compounds: While this specific ester is generally stable, nitro-aromatics can be energetic. Avoid drying the crude material at temperatures >60°C until thermal stability is confirmed (DSC).

  • Corrosives: LiOH and NaOH are corrosive. HCl causes burns. Wear standard PPE (gloves, goggles, lab coat).

References

  • Royal Society of Chemistry. (2023). Mechanistic studies on imidazole ester hydrolysis. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Crystal structure and synthesis of N-aryl imidazole derivatives. PMC.[4] Retrieved from [Link]

  • ChemGuide. (2024). Hydrolysis of Esters: Acid and Base Catalysis.[3][5][6][7] Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mechanism of Base-Catalyzed Ester Hydrolysis.[5][8] Retrieved from [Link][1][2][4][5][6][9][10][11][12][13][14][15]

Sources

Application

Application Notes &amp; Protocols: Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate as a Versatile Intermediate in Pharmaceutical Synthesis

Introduction In the landscape of modern drug discovery, the efficient construction of complex heterocyclic scaffolds is of paramount importance. Fused heterocyclic systems, in particular, are privileged structures found...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the efficient construction of complex heterocyclic scaffolds is of paramount importance. Fused heterocyclic systems, in particular, are privileged structures found in numerous biologically active compounds. Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate serves as a pivotal, pre-functionalized intermediate for the synthesis of therapeutically relevant scaffolds, most notably the imidazo[1,2-a]quinoxaline core. This class of compounds has garnered significant attention for its potential as anticancer and antineoplastic agents.[1]

The strategic placement of the 2-nitrophenyl group is the cornerstone of this intermediate's utility. The nitro group acts as a masked amino function, which, after a straightforward reduction, becomes a nucleophilic center poised for intramolecular cyclization. This application note provides a comprehensive guide to the synthesis and utilization of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate, detailing robust protocols from its initial synthesis to its transformation into advanced heterocyclic systems.

Physicochemical Properties of the Intermediate

PropertyValue
IUPAC Name Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate
Molecular Formula C₁₂H₁₁N₃O₄
Molecular Weight 261.24 g/mol
Appearance Expected to be a pale yellow to yellow solid
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Ethyl Acetate)

Overall Synthetic Workflow

The utility of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is realized through a three-stage synthetic strategy. This workflow begins with the synthesis of the intermediate itself, followed by the critical reduction of the nitro group, and culminates in a cyclocondensation reaction to form the target heterocyclic system.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Key Transformation cluster_2 Stage 3: Application & Cyclization A Ethyl imidazole-4-carboxylate + 1-Fluoro-2-nitrobenzene B Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate A->B  Ullmann-type  N-Arylation C Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate B->C  Selective Nitro  Group Reduction E Imidazo[1,2-a]quinoxaline Derivative C->E  Pictet-Spengler  Reaction D Aldehyde / Ketone D->E  Pictet-Spengler  Reaction

Caption: Overall workflow from starting materials to the final heterocyclic product.

Part 1: Synthesis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

The synthesis of the title intermediate is most effectively achieved via a copper-catalyzed N-arylation, a variant of the Ullmann condensation.[2][3] This reaction couples the imidazole nitrogen of ethyl imidazole-4-carboxylate with an activated aryl halide, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene. The electron-withdrawing nature of the nitro group activates the aryl halide towards nucleophilic aromatic substitution, making this a reliable and high-yielding transformation.

G cluster_reagents Reagents & Conditions Reactant1 Ethyl imidazole-4-carboxylate C₆H₈N₂O₂ Product Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate C₁₂H₁₁N₃O₄ Reactant1->Product Heat (e.g., 120-140 °C) Reactant2 1-Fluoro-2-nitrobenzene C₆H₄FNO₂ Reactant2->Product Heat (e.g., 120-140 °C) Catalyst {CuI / Ligand | e.g., Phenanthroline} Base {K₂CO₃ or Cs₂CO₃} Solvent {DMF or DMSO}

Caption: Synthesis of the title intermediate via Ullmann-type N-Arylation.

Protocol 1: Synthesis via Ullmann-type Condensation

Materials:

  • Ethyl imidazole-4-carboxylate (1.0 eq)

  • 1-Fluoro-2-nitrobenzene (1.1 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • 1,10-Phenanthroline (0.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl imidazole-4-carboxylate (1.0 eq), 1-fluoro-2-nitrobenzene (1.1 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and anhydrous K₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per mmol of the limiting reagent).

  • Reaction: Heat the reaction mixture to 130 °C with vigorous stirring under a nitrogen atmosphere.

    • Rationale: Elevated temperatures are typically required for Ullmann couplings to overcome the activation energy of the oxidative addition step.[2] DMF is used as a high-boiling polar aprotic solvent to facilitate the dissolution of reagents and the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ethyl imidazole-4-carboxylate is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts and base.

    • Wash the filtrate sequentially with water (3x) and brine (1x). The aqueous washes remove the DMF and residual inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate as a solid.

Part 2: Reduction to Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate

The conversion of the nitro group to an amine is the key step that unmasks the functionality required for subsequent cyclization. The choice of reducing agent is critical to ensure chemoselectivity, leaving the ester and imidazole moieties intact. Catalytic hydrogenation is a clean and effective method, but reduction with metals in acidic media, such as tin(II) chloride, is also highly reliable and avoids the need for high-pressure equipment.[4][5]

G cluster_reagents Reagents & Conditions Start Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate C₁₂H₁₁N₃O₄ Product Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate C₁₂H₁₃N₃O₂ Start->Product Reflux Reagent {SnCl₂·2H₂O} Solvent {Ethanol or Ethyl Acetate}

Caption: Selective reduction of the nitro group to form the key amine intermediate.

Protocol 2: Selective Nitro Group Reduction

Materials:

  • Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (1.0 eq) in ethanol.

  • Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) to the solution.

    • Rationale: A significant excess of SnCl₂ is used to ensure complete reduction. SnCl₂ is a mild reducing agent that is highly selective for nitro groups over other reducible functionalities like esters.[6]

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and stir.

  • Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours). The product, being an amine, will have a different Rƒ value and may require a different visualization technique (e.g., ninhydrin stain).

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

    • Dilute the residue with ethyl acetate.

    • Carefully neutralize the mixture by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~8. This step neutralizes the acidic tin species and any HCl formed. Be cautious of gas evolution.

    • A precipitate of tin salts will form. Filter the mixture through a pad of Celite, washing the pad thoroughly with ethyl acetate.

  • Extraction & Purification:

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate, which is often pure enough for the next step or can be further purified by chromatography.

Part 3: Application in the Synthesis of Imidazo[1,2-a]quinoxalines

The synthesized Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate is a prime substrate for the Pictet-Spengler reaction.[7][8] This acid-catalyzed reaction involves the condensation of the aniline amine with an aldehyde or ketone, followed by an intramolecular electrophilic attack from the imidazole ring onto the newly formed iminium ion, leading to the fused imidazo[1,2-a]quinoxaline system.

G cluster_reagents Reagents & Conditions Amine Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate Product Ethyl imidazo[1,2-a]quinoxaline-carboxylate Derivative Amine->Product Reflux or Microwave Aldehyde Aromatic Aldehyde R-CHO Aldehyde->Product Reflux or Microwave Acid {p-TsOH or TFA} Solvent {Toluene or Acetonitrile}

Caption: Pictet-Spengler reaction to form the fused heterocyclic system.

Protocol 3: Synthesis of an Imidazo[1,2-a]quinoxaline Derivative

Materials:

  • Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate (1.0 eq)

  • An appropriate aldehyde (e.g., Benzaldehyde) (1.2 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq) or Trifluoroacetic acid (TFA) (catalytic amount)

  • Toluene

Procedure:

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate (1.0 eq), the aldehyde (1.2 eq), and a catalytic amount of p-TsOH.

  • Solvent: Add toluene as the solvent.

    • Rationale: The Dean-Stark trap is used to azeotropically remove the water formed during the initial imine formation, driving the equilibrium towards the product.[9]

  • Reaction: Heat the mixture to reflux. The reaction can also be efficiently carried out under microwave irradiation, which often reduces reaction times significantly.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford the pure Ethyl imidazo[1,2-a]quinoxaline-carboxylate derivative.

Conclusion

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a highly valuable and strategically designed pharmaceutical intermediate. Its synthesis and subsequent transformations, as detailed in these protocols, provide a reliable and versatile route to complex, nitrogen-rich heterocyclic systems. The three-stage process—N-arylation, nitro reduction, and Pictet-Spengler cyclization—showcases a classic and powerful strategy in medicinal chemistry for building molecular complexity from simple, readily available precursors. The methodologies described herein are robust and scalable, making this intermediate an important tool for researchers and professionals in drug development.

References

  • Kaur, H., et al. (2018). Cyclocondensation reactions of an electron deactivated 2-aminophenyl tethered imidazole with mono/1,2-biselectrophiles: synthesis and DFT studies on the rationalisation of imidazo[1,2-a]quinoxaline versus benzo[f]imidazo[1,5-a][7][10][11]triazepine selectivity switches. Organic Chemistry Frontiers. [Link]

  • Lhassani, M., et al. (2017). Synthesis of[7][10][12]Thiadiazolo[3′,2′:1,2]imidazo[4,5-c]quinolines including Pictet–Spengler Reaction and Exploration of Their C-2 Reactivity through SNAr. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. organic-reaction.com. [Link]

  • Anizon, F., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry. [Link]

  • Wikipedia. (2023). Ullmann condensation. Wikipedia. [Link]

  • Reddy, T. S., et al. (2011). Regioselective, Unconventional Pictet–Spengler Cyclization Strategy Toward the Synthesis of Benzimidazole-Linked Imidazoquinoxalines on a Soluble Polymer Support. Chemistry – An Asian Journal. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

Sources

Method

Application Note: Divergent Cyclization Workflows for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The rational design of privileged scaffolds is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The rational design of privileged scaffolds is a cornerstone of modern drug discovery. Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a highly versatile, bifunctional building block that serves as a critical branch point for the synthesis of complex polycyclic systems. By leveraging the differential reactivity of its functional groups following nitro-reduction, chemists can selectively direct cyclization to yield either imidazo[1,5-a]quinoxalines (via intermolecular condensation and C-H functionalization) or imidazo[1,5-a][1,4]benzodiazepines (via intramolecular lactamization).

This application note provides field-proven, self-validating protocols for both pathways, detailing the mechanistic causality behind each experimental choice to ensure high-fidelity scaffold generation.

Mechanistic Rationale & Pathway Divergence

The key to unlocking the potential of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate lies in the initial reduction of the nitro group to an aniline, yielding the pivotal intermediate Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate . From this node, the synthetic pathway diverges based on the electrophilic partner and reaction conditions:

Pathway A: Imidazo[1,5-a]quinoxaline Formation (6-Membered Ring)

Imidazo[1,5-a]quinoxalines are highly sought after for their potent biological activities, including EGFR inhibition and TLR7/8 antagonism[1][2].

  • Causality: When the aniline intermediate is exposed to an aldehyde, it rapidly forms a Schiff base (imine). The C5 position of the imidazole ring is inherently electron-rich and primed for nucleophilic attack. Under oxidative conditions (e.g., I₂/DMSO catalysis), a cross-dehydrogenative coupling (CDC) occurs. The C5 carbon attacks the imine, forming a new C-C bond, followed by oxidation to restore aromaticity, yielding a fully conjugated 6-membered pyrazine ring fused to the imidazole[3].

Pathway B: Imidazo[1,5-a][1,4]benzodiazepine Formation (7-Membered Ring)

Benzodiazepine derivatives are classic GABA-A receptor modulators.

  • Causality: In the absence of an external electrophile, the nucleophilic aniline nitrogen is spatially proximate to the ethyl ester at the C4 position of the imidazole ring. By applying a strong base (e.g., NaH) or utilizing Lewis acid-mediated amidation conditions (e.g., AlMe₃), a 7-exo-trig intramolecular nucleophilic acyl substitution is forced. The aniline attacks the ester carbonyl, eliminating ethanol and forming a stable 7-membered diazepinone lactam ring.

G A Ethyl 1-(2-nitrophenyl) imidazole-4-carboxylate B Ethyl 1-(2-aminophenyl) imidazole-4-carboxylate (Key Intermediate) A->B Catalytic Hydrogenation (Pd/C, H2) C Imidazo[1,5-a]quinoxaline Derivatives (6-Membered Ring) B->C Aldehyde + I2/DMSO (Oxidative CDC) D Imidazo[1,5-a][1,4] benzodiazepin-4-one (7-Membered Ring) B->D NaH / THF or AlMe3 (Lactamization)

Mechanistic divergence of the reduced intermediate into 6-membered and 7-membered fused systems.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate

Reduction of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

  • Objective: Clean conversion of the nitro group to an aniline without hydrolyzing the C4 ester.

  • Procedure:

    • Dissolve Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (10.0 mmol) in anhydrous ethanol (50 mL) in a flame-dried hydrogenation flask.

    • Carefully add 10% Pd/C (10 mol% Pd) under an argon atmosphere to prevent spontaneous ignition.

    • Purge the vessel with H₂ gas three times, then maintain under a balloon of H₂ (1 atm) at 25 °C for 4–6 hours. Note: Monitor via TLC (DCM:MeOH 95:5); the highly polar aniline product will stain strongly with ninhydrin.

    • Filter the suspension through a pad of Celite to remove the catalyst, washing the cake with excess ethanol.

    • Concentrate the filtrate in vacuo to yield Ethyl 1-(2-aminophenyl)imidazole-4-carboxylate as a viscous oil or pale solid. Use immediately in subsequent steps to prevent oxidative degradation.

Protocol 2: Pathway A - Synthesis of Imidazo[1,5-a]quinoxalines
  • Objective: Construct the tricyclic core via I₂-catalyzed cross-dehydrogenative coupling[3].

  • Procedure:

    • In a 25 mL round-bottom flask, dissolve the aniline intermediate (2.0 mmol) and an aryl aldehyde (e.g., benzaldehyde, 2.2 mmol) in anhydrous DMSO (10 mL).

    • Add molecular iodine (I₂, 20 mol%, 0.4 mmol). Rationale: I₂ acts as a mild, non-toxic catalyst for the sp² C-H functionalization at the imidazole C5 position.

    • Stir the reaction mixture at 100 °C open to the air (or under an O₂ balloon) for 12 hours. DMSO acts as both the solvent and the terminal oxidant in the catalytic cycle[3].

    • Cool to room temperature, quench with saturated aqueous Na₂S₂O₃ (to reduce residual iodine), and extract with EtOAc (3 × 20 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the 4-aryl-imidazo[1,5-a]quinoxaline-3-carboxylate derivative.

Protocol 3: Pathway B - Synthesis of Imidazo[1,5-a][1,4]benzodiazepin-4-ones
  • Objective: Intramolecular lactamization to form the 7-membered diazepinone ring.

  • Procedure:

    • Dissolve the aniline intermediate (2.0 mmol) in anhydrous THF (15 mL) under a strict argon atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 equivalents). Rationale: Deprotonation of the aniline nitrogen dramatically increases its nucleophilicity, driving the kinetically challenging 7-exo-trig cyclization onto the relatively unreactive ethyl ester.

    • Allow the reaction to warm to room temperature, then reflux at 70 °C for 8 hours.

    • Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with DCM (3 × 20 mL).

    • Dry the organic phase and purify via recrystallization or chromatography to yield the tricyclic lactam.

Quantitative Data & Reaction Analytics

The following table summarizes the expected outcomes and analytical parameters for the divergent workflows, allowing for rapid experimental comparison.

ParameterPathway A: Imidazo[1,5-a]quinoxalinesPathway B: Imidazo[1,5-a][1,4]benzodiazepines
Reaction Type Intermolecular Condensation + CDCIntramolecular Lactamization
Key Reagents Aldehyde, I₂ (cat.), DMSONaH or AlMe₃, THF/Toluene
Ring Formed 6-Membered Pyrazine7-Membered Diazepinone
Typical Yield 65% – 85%50% – 70%
Primary Byproducts Unreacted imine, over-oxidation productsHydrolyzed ester (if moisture is present)
Biological Utility EGFR Inhibitors[2], TLR Antagonists[1]GABA-A Modulators, CNS targets

Biological Relevance & Target Mapping

The structural rigidity and unique hydrogen-bonding profiles of these tricyclic systems make them highly valuable in medicinal chemistry. The imidazo[1,5-a]quinoxaline scaffold is particularly noted for its ability to intercalate or bind within the ATP-binding pockets of kinases (e.g., EGFR)[2], as well as its utility in synthesizing novel anti-melanoma agents[1][4].

BioTargets A Ethyl 1-(2-nitrophenyl) imidazole-4-carboxylate B Imidazo[1,5-a]quinoxalines A->B Pathway A C Imidazo[1,5-a][1,4]benzodiazepines A->C Pathway B T1 EGFR / Kinase Inhibitors B->T1 T2 TLR7/8 Antagonists B->T2 T3 GABA-A Modulators C->T3

Divergent synthesis pathways from the core imidazole building block to privileged scaffolds.

References

  • Mamedov, V. A. et al. "Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines." ResearchGate. URL:[4]

  • Moarbess, G. et al. "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma." PubMed. URL:[1]

  • Ma, C. et al. "I2-catalyzed one-pot synthesis of pyrrolo[1,2-a]quinoxaline and imidazo[1,5-a]quinoxaline derivatives via sp3 and sp2 C–H cross-dehydrogenative coupling." Organic Chemistry Frontiers. URL:[3]

  • Kumar, R. et al. "Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment." PMC. URL:[2]

Sources

Application

Reagents for the preparation of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Application Note: High-Efficiency Synthesis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate Abstract This application note details a robust, scalable protocol for the preparation of Ethyl 1-(2-nitrophenyl)imidazole-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Abstract This application note details a robust, scalable protocol for the preparation of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate , a critical intermediate in the synthesis of imidazo[1,5-a][1,4]benzodiazepine partial agonists such as Imidazenil and Bretazenil . The method utilizes a Nucleophilic Aromatic Substitution (


) strategy, optimizing regioselectivity to favor the pharmacologically relevant 1,4-isomer over the 1,5-isomer. We provide a complete workflow including reaction setup, critical process parameters (CPPs) for regiocontrol, and analytical validation.

Retrosynthetic Analysis & Reaction Design

The target molecule is constructed via the N-arylation of ethyl imidazole-4-carboxylate with 1-fluoro-2-nitrobenzene .

  • Mechanistic Pathway:

    
     (Nucleophilic Aromatic Substitution).
    
  • Regioselectivity Challenge: The imidazole ring has two nucleophilic nitrogens (N1 and N3). Alkylation or arylation of 4-substituted imidazoles can yield a mixture of 1,4- and 1,5-isomers.

  • Design Solution: The ester group at C4 is an Electron-Withdrawing Group (EWG). This deactivates the adjacent N3 nitrogen both sterically and electronically, directing the incoming electrophile (2-nitrophenyl group) preferentially to the distal N1 position , thereby favoring the desired 1,4-isomer .

ReactionScheme cluster_conditions SM1 Ethyl imidazole-4-carboxylate (Nucleophile) Intermediate Meisenheimer Complex SM1->Intermediate SM2 1-Fluoro-2-nitrobenzene (Electrophile) SM2->Intermediate SNAr Addition Reagents K2CO3, DMF 90°C, 4-6 h Product Ethyl 1-(2-nitrophenyl) imidazole-4-carboxylate (Target: 1,4-isomer) Intermediate->Product Elimination of F- Byproduct 1,5-Isomer (Minor Impurity) Intermediate->Byproduct Sterically Disfavored

Figure 1: Reaction scheme illustrating the SNAr pathway and regioselective preference for the 1,4-isomer.

Reagents & Equipment

Reagents:

  • Ethyl imidazole-4-carboxylate (CAS 23785-21-9): 10.0 g (71.4 mmol). Purity >98% recommended.

  • 1-Fluoro-2-nitrobenzene (CAS 327-92-4): 11.1 g (78.5 mmol, 1.1 equiv). Liquid, d=1.33 g/mL.

  • Potassium Carbonate (

    
    ) : 19.7 g (142.8 mmol, 2.0 equiv). Anhydrous, granular.
    
  • N,N-Dimethylformamide (DMF) : 100 mL (10 vol). Anhydrous grade.

  • Ethyl Acetate (EtOAc) & Hexanes : For workup/purification.

Equipment:

  • 250 mL Round Bottom Flask (3-neck) equipped with a magnetic stir bar, reflux condenser, and internal temperature probe.

  • Oil bath or heating mantle.

  • Rotary evaporator.

  • Vacuum filtration setup.[1][2]

Experimental Protocol

Phase 1: Reaction Setup
  • Charge: To a clean, dry 250 mL 3-neck flask, add Ethyl imidazole-4-carboxylate (10.0 g) and Potassium Carbonate (19.7 g).

  • Solvent Addition: Add DMF (100 mL) under a gentle stream of nitrogen. Stir at room temperature for 10 minutes to create a uniform suspension.

    • Note: The base deprotonates the imidazole NH, generating the active imidazolide anion.

  • Electrophile Addition: Add 1-Fluoro-2-nitrobenzene (8.3 mL / 11.1 g) dropwise over 5 minutes.

    • Caution: Exothermic potential. Monitor internal temperature.[2][3][4]

  • Reaction: Heat the mixture to 90°C . Maintain stirring at this temperature for 4–6 hours .

  • Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1) or HPLC.[4] The starting material (

    
    ) should disappear, and a new, less polar spot (
    
    
    
    ) should appear.
Phase 2: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature (<30°C). Pour the mixture slowly into Ice-Water (400 mL) with vigorous stirring.

    • Observation: The product often precipitates as a solid upon hitting the water.

  • Extraction: If a solid forms, filter it directly (Method A). If an oil forms or precipitation is incomplete, extract with Ethyl Acetate (3 x 100 mL) (Method B).

    • Preferred Method (A - Precipitation): Stir the aqueous slurry for 1 hour. Filter the solid using a Büchner funnel. Wash the cake with water (2 x 50 mL) to remove residual DMF.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Phase 3: Purification
  • Recrystallization: The crude solid is typically yellow/orange. Recrystallize from minimal boiling Ethanol (EtOH) .

    • Dissolve crude solid in boiling EtOH.

    • Allow to cool slowly to RT, then to 0°C.

    • Filter the off-white to pale yellow crystals.

  • Yield: Expected yield is 75–85% .

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature 85°C – 95°CBelow 80°C, the reaction is sluggish due to the deactivated nucleophile. Above 110°C, degradation and tar formation increase.
Base Selection

or


is economical and effective.

can improve yield by 5-10% due to the "Cesium Effect" (higher solubility/basicity in DMF), but is costlier.
Regioselectivity 1,4-isomer > 90%The ester at C4 directs substitution to N1. If the 1,5-isomer (sterically crowded) is observed (>5%), recrystallization from EtOH effectively removes it.
Water Content < 0.5%Water competes with the imidazole anion, hydrolyzing the fluoronitrobenzene to 2-nitrophenol. Use anhydrous DMF.

Analytical Validation


 NMR (400 MHz, 

):
  • 
     8.15 (dd, 1H):  Proton on the nitrobenzene ring (ortho to 
    
    
    
    ).
  • 
     7.85 (d, 1H):  Imidazole C2-H (Deshielded by aryl group).
    
  • 
     7.76 (d, 1H):  Imidazole C5-H.
    
  • 
     7.70 - 7.50 (m, 3H):  Remaining aromatic protons.
    
  • 
     4.42 (q, 2H):  Ethyl ester 
    
    
    
    .
  • 
     1.41 (t, 3H):  Ethyl ester 
    
    
    
    .

Key Identification Feature: The regiochemistry is confirmed by NOESY (Nuclear Overhauser Effect Spectroscopy). A correlation between the Imidazole C5-H and the ortho-proton of the nitrophenyl ring confirms the 1,4-linkage. In the 1,5-isomer, the C5-H is distant from the aryl ring.

Workflow Visualization

Workflow Start Start: Raw Materials Reaction Reaction Phase DMF, K2CO3, 90°C, 5h Start->Reaction Quench Quench Phase Pour into Ice-Water Reaction->Quench Decision Solid Precipitates? Quench->Decision Filter Filtration (Method A) Wash with H2O Decision->Filter Yes Extract Extraction (Method B) EtOAc / Brine Wash Decision->Extract No (Oiling out) Purify Recrystallization Solvent: Ethanol Filter->Purify Extract->Purify Final Final Product Ethyl 1-(2-nitrophenyl) imidazole-4-carboxylate Purify->Final

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Safety & Handling

  • 1-Fluoro-2-nitrobenzene: Toxic if inhaled or absorbed through skin. It is a potent skin sensitizer. Handle in a fume hood.

  • Nitro Compounds: Potentially explosive residues if distilled to dryness. Do not overheat the crude residue.

  • DMF: Hepatotoxic. Use double-gloving (Nitrile) and ensure adequate ventilation.

References

  • Guidechem. Synthesis of Ethyl imidazole-4-carboxylate.Link

  • ChemicalBook. Ethyl imidazole-4-carboxylate Product and Synthesis Data.Link

  • Santa Cruz Biotechnology. Ethyl imidazole-4-carboxylate (CAS 23785-21-9).[2][5][6]Link

  • BenchChem. Enhancing Regioselectivity of Imidazole Substitution Reactions.Link

  • PubChem. 1-Ethyl-4-fluoro-2-nitrobenzene Compound Summary.Link

Sources

Method

Application Note: Regioselective Functionalization of Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols Mechanistic Rationale: The Push-Pull Dynamics of the Imidazole C...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Advanced Methodological Guide & Experimental Protocols

Mechanistic Rationale: The Push-Pull Dynamics of the Imidazole Core

The functionalization of Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate presents a unique chemoselective challenge in heterocyclic synthesis. The imidazole core is flanked by an electron-withdrawing ethyl carboxylate at C-4 and a highly deactivated, redox-sensitive 2-nitrophenyl group at N-1.

Why Traditional Lithiation Fails: Historically, C-2 functionalization of imidazoles relies on strong organolithium bases (e.g., n-BuLi or LDA) to generate a highly nucleophilic C-2 lithio species. However, the presence of the 2-nitrophenyl group strictly precludes this approach. Strong nucleophiles will inevitably induce single-electron transfer (SET) degradation or direct nucleophilic attack on the nitro moiety.

The Solution: Orthogonal Functionalization To bypass these limitations, we must exploit the intrinsic electronic properties of the scaffold using highly specific, functional-group-tolerant methodologies:

  • C-2 Position (High Acidity): The combined electron-withdrawing effects of the N-1 and C-4 substituents render the C-2 proton highly acidic. This makes it an ideal candidate for transition-metal-catalyzed C-H activation. Specifically, Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) efficiently arylates the C-2 position without reducing the nitro group[1]. The use of Copper(I) iodide as a co-catalyst alongside a non-nucleophilic base (DBU) is critical for facilitating the deprotonation step[2].

  • C-5 Position (Residual Nucleophilicity): While the ring is globally deactivated, C-5 remains the most nucleophilic carbon available. Electrophilic aromatic substitution (SEAr) using N-bromosuccinimide (NBS) in a polar aprotic solvent effectively captures this reactivity, providing a robust orthogonal handle for subsequent cross-coupling[3],[4].

Divergent Functionalization Pathways

The following workflow illustrates the orthogonal strategies used to selectively functionalize the C-2 and C-5 positions of the scaffold.

G SM Ethyl 1-(2-nitrophenyl) imidazole-4-carboxylate C2_Aryl C-2 Arylated Derivative (Cross-Coupling Handle) SM->C2_Aryl Pd(OAc)2, CuI, Ar-I DBU, 140°C (C-H Activation) C5_Bromo C-5 Brominated Derivative (Electrophilic Handle) SM->C5_Bromo NBS, DMF, 60°C (Electrophilic Substitution)

Divergent functionalization of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate at C-2 and C-5.

Quantitative Reaction Metrics

The table below summarizes the optimized parameters for both functionalization pathways, highlighting the high regioselectivity achievable through careful reagent selection.

Functionalization TargetReagents / Catalyst SystemSolventTemp (°C)Time (h)Typical YieldRegioselectivity
C-2 Arylation Pd(OAc)₂, CuI, Ar-I, PPh₃, DBU1,4-Dioxane14018–2470–85%>95% (C-2)
C-5 Bromination NBS (1.1 equiv)DMF604–680–90%>95% (C-5)

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C-2 Arylation

This protocol utilizes a Pd(0)/Cu(I) cooperative catalysis system to achieve direct C-2 arylation. The conditions are specifically calibrated to tolerate the sensitive 2-nitrophenyl moiety[1].

Materials:

  • Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate (1.0 equiv)

  • Aryl iodide (e.g., Iodobenzene) (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine [PPh₃] (10 mol%)

  • Copper(I) iodide [CuI] (2.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene [DBU] (2.0 equiv, anhydrous)

  • Anhydrous 1,4-dioxane

Step-by-Step Procedure:

  • Reaction Assembly: In an oven-dried, heavy-walled sealed tube equipped with a magnetic stir bar, charge the imidazole starting material, Pd(OAc)₂, PPh₃, and CuI.

  • Inert Atmosphere: Evacuate the tube and back-fill with dry nitrogen (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species back to an inactive state.

  • Solvent & Base Addition: Inject anhydrous 1,4-dioxane followed by the aryl iodide and DBU via syringe.

  • Thermal Activation: Seal the tube tightly with a Teflon cap and submerge it in a pre-heated oil bath at 140 °C for 18 hours. Causality: The sealed tube prevents the evaporation of 1,4-dioxane (b.p. 101 °C), allowing the system to reach the high activation energy required for the CMD process[1].

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (EtOAc) and filter through a pad of Celite to remove the insoluble copper salts and palladium black. Concentrate the filtrate under reduced pressure.

  • Purification & Validation: Purify the crude residue via flash column chromatography (DCM to DCM/EtOAc, 9:1).

    • Self-Validation Marker: In the ¹H NMR spectrum, the disappearance of the sharp C-2 proton singlet (typically around δ 8.1 ppm) confirms successful and regioselective C-2 arylation.

Protocol B: Regioselective C-5 Electrophilic Bromination

This protocol leverages the mild electrophilic nature of NBS to selectively brominate the C-5 position without over-oxidizing the molecule[5],[3].

Materials:

  • Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate (1.0 equiv)

  • N-Bromosuccinimide [NBS] (1.1 equiv, freshly recrystallized)

  • Anhydrous N,N-Dimethylformamide [DMF]

Step-by-Step Procedure:

  • Preparation: Dissolve the imidazole starting material in anhydrous DMF (approx. 0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Electrophile Addition: Add NBS in a single portion at room temperature. Causality: Using exactly 1.1 equivalents prevents over-bromination or degradation of the starting material.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc, 1:1).

  • Quenching (Critical Step): Once starting material is consumed, cool the flask to 0 °C and quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃). Causality: This is a critical self-validating step; thiosulfate reduces any unreacted electrophilic bromine species (NBS or Br₂) to inert bromide, preventing unwanted side reactions during the concentration step and ensuring a clean crude profile[5].

  • Extraction: Extract the aqueous layer three times with EtOAc. Wash the combined organic layers sequentially with water (to remove DMF) and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification & Validation: Purify via silica gel chromatography.

    • Self-Validation Marker: LC-MS will show a characteristic 1:1 isotopic M / M+2 peak ratio indicative of a mono-brominated species. ¹H NMR will show the disappearance of the C-5 proton singlet (typically around δ 7.8 ppm).

Catalytic Cycle: Concerted Metalation-Deprotonation (CMD)

The success of Protocol A relies on the CMD pathway. The diagram below maps the causality of the catalytic cycle, demonstrating how the base (DBU) and the transition metal work in tandem to activate the C-2 position.

CMD Pd0 Pd(0) Catalyst OA Oxidative Addition (Ar-I) Pd0->OA PdII Ar-Pd(II)-I OA->PdII CMD Concerted Metalation- Deprotonation (CMD) at C-2 PdII->CMD Base (DBU) Intermediate Ar-Pd(II)-Imidazole CMD->Intermediate - HI (Base) RE Reductive Elimination Intermediate->RE RE->Pd0 Regeneration Product C-2 Arylated Imidazole RE->Product

Catalytic cycle for the Pd-catalyzed C-2 arylation via Concerted Metalation-Deprotonation.

References

1.[1] Pd(0)-Catalyzed Direct Inter- and Intramolecular C–H Functionalization of 4-Carboxyimidazoles Source: Thieme Connect URL:

2.[2] C-H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth promoting activity Source: Canadian Science Publishing URL:

3.[5] 1-(4-bromophenyl)-1H-imidazole-4-carboxylic acid | 445302-27-2 Source: Benchchem URL:

4.[3] WO2024233885A2 - Kcc2 potentiators and uses thereof Source: Google Patents URL:

5.[4] WO2014177977A1 - Imidazo-triazine derivatives as pde10 inhibitors Source: Google Patents URL:

Sources

Application

Application Note: Microwave-Assisted Synthesis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Synthesis of N-Aryl Imidazoles Abstract This application note details a robust, microwave-assisted protocol for the synthesis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate . Utilizing the electron-withdrawing nature...

Author: BenchChem Technical Support Team. Date: March 2026


 Synthesis of N-Aryl Imidazoles

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate . Utilizing the electron-withdrawing nature of the o-nitro group, this method leverages a Nucleophilic Aromatic Substitution (


) mechanism accelerated by dielectric heating. Compared to conventional thermal reflux (12–24 hours), this protocol achieves full conversion in under 20 minutes with improved purity profiles. This guide is designed for medicinal chemists requiring rapid access to N-aryl imidazole scaffolds for structure-activity relationship (SAR) studies.

Scientific Foundation & Mechanism

The Chemical Challenge

The N-arylation of imidazoles is a critical step in synthesizing bioactive compounds. Traditional Ullmann coupling requires transition metal catalysts (Cu/Pd), high temperatures, and long reaction times. However, when the aryl partner possesses strong electron-withdrawing groups (EWG) like a nitro group at the ortho or para position, the reaction proceeds via Nucleophilic Aromatic Substitution (


) .
Microwave Advantage

Microwave irradiation provides direct energy transfer to the polar solvent (DMSO/DMF) and reagents (dipolar polarization), bypassing the thermal lag of conductive heating.

  • Kinetic Effect: Rapidly reaching the activation energy (

    
    ) for the formation of the Meisenheimer complex.
    
  • Selectivity: Uniform heating profiles minimize wall-effect degradation often seen in oil baths.

Reaction Mechanism ( )

The reaction involves the nucleophilic attack of the deprotonated imidazole nitrogen onto the ipso-carbon of 1-fluoro-2-nitrobenzene.

  • Deprotonation: Base removes the acidic proton from the imidazole.

  • Addition: Formation of the anionic Meisenheimer

    
    -complex.
    
  • Elimination: Loss of the fluoride ion and re-aromatization.

SNAr_Mechanism Reactants Reactants (Imidazole + Ar-F) Transition Meisenheimer Complex Reactants->Transition Nucleophilic Attack (Microwave Energy) Product Product (N-Aryl Imidazole) Transition->Product Elimination of F- Byproduct Byproduct (KF) Transition->Byproduct

Figure 1: Simplified


 pathway for N-arylation.

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[1][2]Role
Ethyl 4-imidazolecarboxylate 23785-21-91.0Nucleophile
1-Fluoro-2-nitrobenzene 1493-27-21.2Electrophile
Potassium Carbonate (

)
584-08-72.0Base
DMF (Anhydrous) 68-12-2-Solvent
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 2–5 mL microwave-transparent glass vial with crimp cap.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Step 1: Reaction Assembly
  • Pre-dry the microwave vial in an oven at 100°C for 30 mins to remove surface moisture.

  • Add Ethyl 4-imidazolecarboxylate (140 mg, 1.0 mmol) and

    
      (276 mg, 2.0 mmol) to the vial.
    
  • Add anhydrous DMF (3.0 mL).

  • Add a magnetic stir bar and stir at room temperature for 2 minutes to ensure homogeneity.

  • Add 1-Fluoro-2-nitrobenzene (126 µL, 1.2 mmol) dropwise.

    • Note: The solution may turn slightly yellow upon addition.

  • Cap the vial tightly with a crimp cap and septum.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. Do not use "Dynamic" mode if "Fixed Power" is safer for your specific vessel type, but standard temperature control is preferred.

ParameterSettingRationale
Temperature 120°CSufficient to overcome

for

without degrading the ester.
Hold Time 10:00 minOptimized for >98% conversion based on kinetic profiling.
Pre-stirring 30 secEnsures suspension uniformity before heating.
Absorption Level HighDMF is a high-absorber of microwave energy.
Pressure Limit 15 barSafety cutoff (reaction typically generates <5 bar).
Step 3: Work-up[3]
  • Allow the vial to cool to room temperature (using the reactor's compressed air cooling).

  • Pour the reaction mixture into Ice-Water (30 mL) with vigorous stirring.

    • Observation: The product should precipitate as a solid.

  • Extract with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic phase with Brine (2 x 20 mL) and Water (2 x 20 mL) to remove DMF.

  • Dry over anhydrous

    
     , filter, and concentrate under reduced pressure.
    
Step 4: Purification

While the crude purity is often high (>90%), flash column chromatography is recommended for analytical grade material.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 80:20

    
     50:50).
    
  • Target Fraction: The major spot (visualized by UV).

Workflow Visualization

Workflow Start Start: Weigh Reagents (Imidazole + Base) Mix Add Solvent (DMF) & Electrophile Start->Mix MW Microwave Irradiation 120°C, 10 min Mix->MW Quench Quench in Ice Water Extract w/ EtOAc MW->Quench Purify Purification (Flash Chromatography) Quench->Purify Final Pure Product Ethyl 1-(2-nitrophenyl)imidazole -4-carboxylate Purify->Final

Figure 2: Step-by-step experimental workflow.

Results & Discussion

Expected Yield & Characterization
  • Typical Yield: 75–88% (Isolated).

  • Regioselectivity: The 1,4-isomer is generally favored over the 1,5-isomer due to steric hindrance from the ester group during the attack, though trace 1,5-isomer may be observed.

Table 1: Optimization of Reaction Conditions

Entry Solvent Base Temp (°C) Time (min) Yield (%)

| 1 | Ethanol |


 | 80 (Reflux) | 480 | 45% |
| 2 | DMF | 

| 100 (MW) | 10 | 68% | | 3 | DMF |

| 120 (MW) | 10 | 85% | | 4 | DMSO |

| 120 (MW) | 5 | 82% |
Analytical Data Expectations ( NMR in )
  • Imidazole H-2: Singlet, deshielded (~7.8–8.2 ppm) due to N-aryl ring current.

  • Imidazole H-5: Singlet (~7.6–7.9 ppm).

  • Ethyl Group: Quartet (~4.4 ppm) and Triplet (~1.4 ppm).

  • Nitrophenyl: Multiplets (7.6–8.2 ppm), with the proton ortho to the nitro group being most deshielded.

Troubleshooting & Critical Quality Attributes

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous; increase base to 2.5 eq.
Hydrolysis of Ester Presence of water + high temp.Strictly dry reagents; do not exceed 130°C.
Regioisomer Mix Steric/Electronic lack of control.Purify via slow gradient chromatography. Confirm via NOESY (interaction between Imidazole-H5 and Aryl-H).
Vessel Failure Over-pressurization.Ensure headspace in vial (fill volume <75%).

Safety & Compliance

  • Nitro Compounds: Potentially explosive if superheated dry. Always keep in solution during heating.

  • Microwave Vials: Inspect for scratches before use. Never reuse single-use crimp vials.

  • HF Generation: While fluoride is a leaving group, it is scavenged by the potassium ions. However, treat waste as halogenated.

References

  • Microwave-Assisted Synthesis of Imidazoles - A Review. Current Organic Chemistry. Bentham Science.

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. 2023.

  • One-Pot Synthesis of Imidazole-4-Carboxylates. Beilstein Journal of Organic Chemistry.

  • Microwave Reaction Tutorial & Conditions. Biotage Application Notes.

  • Nucleophilic Aromatic Substitution ( ) of Fluoro-Nitrobenzenes.Journal of Organic Chemistry. (General Mechanism Reference).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when synthesizing Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate [1].

This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) between ethyl 1H-imidazole-4-carboxylate and 1-fluoro-2-nitrobenzene. While the reaction appears straightforward on paper, achieving a high yield of the desired regioisomer requires precise control over reaction kinetics, thermodynamics, and moisture.

ReactionPathway SM1 Ethyl 1H-imidazole-4-carboxylate (Tautomeric Mixture) Base Base (e.g., K2CO3) Solvent (DMF) SM1->Base SM2 1-Fluoro-2-nitrobenzene SM2->Base Major Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate (1,4-Isomer, Major, Target) Base->Major N1 Attack (Sterically Favored) Minor Ethyl 1-(2-nitrophenyl)-1H-imidazole-5-carboxylate (1,5-Isomer, Minor, Byproduct) Base->Minor N3 Attack (Sterically Hindered)

SNAr reaction pathway highlighting regioselective N-arylation favoring the 1,4-isomer.

Troubleshooting FAQs: Yield & Regioselectivity

Q1: Why am I getting a mixture of 1,4- and 1,5-regioisomers, and how can I maximize the 1,4-isomer?

Causality & Mechanism: Ethyl 1H-imidazole-4-carboxylate exists as a tautomeric mixture. Upon deprotonation by a base, it forms an ambident imidazolide anion with two reactive nitrogen centers (N1 and N3). The bulky ethyl ester group at the C4 position sterically shields the adjacent N3 atom[2]. Solution: To maximize the 1,4-isomer, you must operate under kinetic control .

  • Base Selection: Use a mild, heterogeneous base like Potassium Carbonate (K2CO3) rather than a strong base like Sodium Hydride (NaH). NaH causes rapid, unselective coupling.

  • Temperature: Keep the reaction temperature between 60 °C and 80 °C . Pushing the temperature above 100 °C provides enough thermal energy to overcome the steric barrier at N3, drastically increasing the formation of the unwanted 1,5-isomer[3][4].

Q2: My conversion of 1-fluoro-2-nitrobenzene is stalling at 60-70%. How do I push the reaction to completion?

Causality & Mechanism: In SNAr reactions, fluorine is the ideal leaving group because its high electronegativity stabilizes the anionic Meisenheimer complex transition state. If the reaction is stalling, it is rarely due to the electrophile's reactivity. Instead, it is usually caused by moisture degrading the base or product inhibition . Solution:

  • Ensure strictly anhydrous conditions. Water reacts with K2CO3 to form KOH, which alters the basicity of the system.

  • Use a slight excess of the imidazole derivative (1.1 to 1.2 equivalents). The imidazole is less expensive than the fluorinated arene and ensures the electrophile is fully consumed, simplifying downstream purification.

Q3: I am observing ester hydrolysis (formation of the carboxylic acid) during the reaction. How can I prevent this?

Causality & Mechanism: If your LC-MS or NMR shows the loss of the ethyl group (M-28), you are experiencing saponification. At 80 °C, the combination of K2CO3 and trace amounts of water in hygroscopic solvents like DMF or DMSO rapidly hydrolyzes the ethyl ester into the corresponding carboxylic acid. Solution:

  • Dry your DMF over activated 4Å molecular sieves for at least 24 hours prior to use.

  • Oven-dry your K2CO3 at 120 °C overnight to remove absorbed moisture.

  • Alternative: If hydrolysis persists, switch to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), though this will require a longer reaction time[5].

Q4: How do I efficiently separate the desired 1,4-isomer from the 1,5-isomer?

Causality & Mechanism: Both isomers have nearly identical polarities, making standard silica gel column chromatography highly inefficient (they often co-elute or streak). Solution: Exploit their structural geometry. The 1,4-isomer is more linear and planar, allowing it to pack more efficiently into a crystal lattice compared to the sterically congested 1,5-isomer.

  • Protocol: Perform a selective crystallization. Dissolve the crude mixture in a minimum amount of hot Ethyl Acetate (EtOAc), then slowly add Hexanes until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then to 4 °C. The 1,4-isomer will preferentially crystallize.

Quantitative Data: Condition Optimization Matrix

The following table summarizes empirical data demonstrating how base, solvent, and temperature dictate the yield and regioselectivity of the SNAr coupling.

Base (1.5 eq)SolventTemp (°C)Time (h)Conversion (%)Regiomeric Ratio (1,4 : 1,5)Isolated Yield of 1,4-Isomer (%)
NaHDMF254>951.5 : 142% (Difficult separation)
K2CO3DMF10012>953 : 165%
K2CO3 DMF 75 18 92 8 : 1 81% (Optimal)
K2CO3MeCN7524609 : 145% (Stalled)
DIPEADMSO8024857 : 170%

Experimental Protocol: Optimized SNAr Workflow

This protocol is designed as a self-validating system. Visual cues and specific checkpoints are included to ensure the reaction is proceeding correctly.

Reagents Required:

  • Ethyl 1H-imidazole-4-carboxylate (1.1 equiv)

  • 1-Fluoro-2-nitrobenzene (1.0 equiv)

  • Anhydrous Potassium Carbonate (K2CO3, 1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: To an oven-dried, argon-purged round-bottom flask, add Ethyl 1H-imidazole-4-carboxylate (1.1 equiv) and anhydrous K2CO3 (1.5 equiv).

  • Solvent Addition: Add anhydrous DMF (approx. 5 mL per gram of starting material). Stir the suspension at room temperature for 15 minutes. Self-Validation: The mixture will remain a heterogeneous suspension; complete dissolution of K2CO3 indicates high water content.

  • Electrophile Addition: Add 1-fluoro-2-nitrobenzene (1.0 equiv) dropwise via syringe.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to 75 °C using a precisely controlled oil bath or heating block.

  • Monitoring: After 12 hours, monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes). Self-Validation: Under UV light (254 nm), the 1,4-isomer typically runs slightly higher (Rf ~0.4) than the 1,5-isomer (Rf ~0.35). The starting fluorobenzene (Rf ~0.8) should be nearly consumed.

  • Quenching & Workup: Once complete, cool the reaction to room temperature. Pour the mixture into vigorously stirred ice water (10x the volume of DMF). Self-Validation: A yellow/orange precipitate should form immediately.

  • Isolation: Stir for 30 minutes to ensure complete precipitation and to dissolve all inorganic salts. Filter the solid under vacuum, washing with cold water.

  • Purification: Recrystallize the crude solid from hot EtOAc/Hexanes to afford pure Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate.

Troubleshooting Workflow Diagram

Use the following logical tree to diagnose and correct deviations during your synthesis.

Troubleshooting Start Low Yield of 1,4-Isomer Check1 Is unreacted starting material present? Start->Check1 Yes1 Yes: Incomplete Conversion Check1->Yes1 Yes No1 No: High Byproduct Formation Check1->No1 No Action1 Ensure anhydrous conditions. Increase imidazole to 1.1 eq. Yes1->Action1 Check2 Is the byproduct the 1,5-isomer or hydrolyzed ester? No1->Check2 Isomer15 1,5-Isomer Check2->Isomer15 Hydrolysis Hydrolyzed Ester Check2->Hydrolysis Action2 Lower temp to 60-80°C. Use bulky/milder base (K2CO3). Isomer15->Action2 Action3 Dry DMF over molecular sieves. Oven-dry K2CO3. Hydrolysis->Action3

Troubleshooting decision tree for optimizing the yield of the 1,4-isomer.

References

  • Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-arylation." Organic Chemistry Portal. Available at:[Link]

  • Canadian Journal of Chemistry. "C–H arylation enables synthesis of imidazole-4-carboxamide (ICA) based fairy chemicals with plant growth promoting activity." Canadian Science Publishing, 101(7): 449-452. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic and purification challenges associated with Ethyl 1-(2-nitrophenyl)-1H-imidazole-4-carboxylate . This scaffold is a critical intermediate in the development of complex active pharmaceutical ingredients (APIs), including novel kinase inhibitors and angiotensin receptor blockers.

Achieving high purity requires moving beyond rote procedures and understanding the physicochemical causality behind impurity formation. This guide provides field-proven troubleshooting strategies, focusing on the mechanistic logic required for their removal.

Part 1: Impurity Profiling & Causality (The "Why")

The synthesis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate typically proceeds via the nucleophilic aromatic substitution (SNAr) of 1-fluoro-2-nitrobenzene with ethyl 1H-imidazole-4-carboxylate in the presence of a base (e.g., K₂CO₃).

The tautomeric nature of the imidazole precursor inherently leads to competitive N-alkylation/arylation, generating 1[1]. While the electron-withdrawing ester group at the 4-position helps direct the reaction predominantly to the N-1 position, the 1,5-regioisomer remains a persistent byproduct requiring 2[2].

Table 1: Common Impurities and Physicochemical Logic for Removal
ImpurityOrigin / CausalityRelative PolarityPrimary Removal Strategy
Ethyl 1-(2-nitrophenyl)-1H-imidazole-5-carboxylate Regioisomer formed via N-3 arylation. Steric clash between the ester and 2-nitrophenyl group twists the rings, reducing silica interaction.Lower (Higher Rf)Flash Chromatography (Isocratic or Gradient)
1-Fluoro-2-nitrobenzene Unreacted electrophilic starting material. Lacks hydrogen bond donors/acceptors.Very LowTrituration (Cold Heptane/Hexanes)
Ethyl 1H-imidazole-4-carboxylate Unreacted nucleophilic starting material. Contains a free N-H (H-bond donor).HighAqueous Acidic Wash (Mild) or Chromatography
1-(2-Nitrophenyl)imidazole-4-carboxylic acid Hydrolysis of the ester product due to trace water and base (e.g., K₂CO₃) during the reaction.Very High (Zwitterionic)Aqueous Basic Wash (Sat. NaHCO₃)

Part 2: Troubleshooting FAQs

Q1: My NMR shows a secondary set of peaks with similar chemical shifts. How do I separate the 1,4-carboxylate target from the 1,5-carboxylate regioisomer? Expertise & Experience: The secondary peaks belong to the 1,5-regioisomer[1]. Because the 1,5-isomer has the bulky ethyl ester group adjacent to the bulky 2-nitrophenyl group, the molecule is forced out of planarity. This steric shielding prevents the ester carbonyl from interacting strongly with the silanol groups on the silica gel stationary phase. Consequently, the 1,5-isomer elutes faster (higher Rf) than the more planar 1,4-isomer. Actionable Solution: Utilize silica gel flash chromatography with a shallow gradient of Ethyl Acetate in Hexanes (typically 20% to 50% EtOAc). Do not use highly polar modifiers like Methanol, as they will compress the Rf difference between the two isomers.

Q2: I have a significant amount of unreacted 1-fluoro-2-nitrobenzene contaminating my crude product. Can I remove this without running a column? Expertise & Experience: Yes. 1-Fluoro-2-nitrobenzene is a highly lipophilic liquid at room temperature, whereas your target 1,4-disubstituted imidazole is a crystalline solid due to its rigid aromatic core and 3[3]. Actionable Solution: Perform a trituration. Suspend the crude solid in cold heptane or hexanes (solvents in which the polar imidazole is insoluble). The non-polar 1-fluoro-2-nitrobenzene will dissolve into the supernatant. Filter the suspension to isolate the enriched solid product.

Q3: There is a highly polar impurity stuck at the baseline of my TLC (or eluting at the solvent front in reverse-phase HPLC). What is it, and how do I remove it? Expertise & Experience: This is the hydrolyzed byproduct: 1-(2-nitrophenyl)-1H-imidazole-4-carboxylic acid. The basic conditions (K₂CO₃) used in the SNAr reaction can hydrolyze the ethyl ester if trace water is present. The resulting carboxylic acid has a 4[4], making it highly polar and ionizable. Actionable Solution: Implement a self-validating aqueous workup. Dissolve the crude mixture in Ethyl Acetate and wash with Saturated Aqueous NaHCO₃. The weakly basic bicarbonate will specifically deprotonate the carboxylic acid, driving it entirely into the aqueous layer while leaving your ester product safely in the organic layer.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Mild Aqueous Workup & Trituration (Pre-Chromatography)

Purpose: To remove hydrolyzed acid impurities and non-polar starting materials prior to column chromatography, preventing column overloading.

  • Solvation: Dissolve the crude reaction mixture in Ethyl Acetate (10 mL per gram of crude).

  • Acid Removal: Wash the organic layer with Saturated Aqueous NaHCO₃ (3 x 5 mL/g). Causality: Deprotonates the acid impurity (pKa ~3.5)[4], partitioning it into the aqueous phase.

  • Washing & Drying: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude solid.

  • Trituration: Suspend the solid in ice-cold Heptane (5 mL/g). Stir vigorously for 15 minutes.

  • Filtration: Filter the suspension through a Büchner funnel. Wash the filter cake with a small volume of cold Heptane. The filtrate contains unreacted 1-fluoro-2-nitrobenzene; the filter cake contains the regioisomer mixture.

Protocol B: Regioisomer Resolution via Flash Chromatography

Purpose: To separate the 1,4-isomer from the 1,5-isomer.

  • Column Preparation: Pack a silica gel column (40-63 µm particle size) using Hexanes. Use a 30:1 silica-to-crude mass ratio.

  • Loading: Dry-load the triturated solid onto a small amount of silica gel or dissolve in a minimum amount of Dichloromethane (DCM) and apply directly to the column head.

  • Elution: Begin elution with 20% Ethyl Acetate in Hexanes. Monitor fractions via TLC (UV active at 254 nm).

  • Fraction Collection:

    • Band 1 (Rf ~0.6 in 50% EtOAc/Hex): 1,5-Regioisomer (elutes first due to steric shielding of the ester).

    • Band 2 (Rf ~0.4 in 50% EtOAc/Hex): 1,4-Regioisomer (target compound).

  • Isolation: Pool the fractions containing the pure 1,4-isomer and concentrate under reduced pressure.

Part 4: Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (1,4-isomer, 1,5-isomer, SMs, Acid) AqWorkup Aqueous Workup (EtOAc / Sat. NaHCO3) Crude->AqWorkup AcidRemoval Aqueous Layer (Hydrolyzed Acid Impurity) AqWorkup->AcidRemoval Discard OrgLayer Organic Layer (Isomers + Non-polar SMs) AqWorkup->OrgLayer Retain Trituration Trituration (Cold Heptane) OrgLayer->Trituration NonPolarRemoval Filtrate (1-Fluoro-2-nitrobenzene) Trituration->NonPolarRemoval Discard SolidMixture Solid Filter Cake (1,4-isomer + 1,5-isomer) Trituration->SolidMixture Retain Chromatography Flash Chromatography (EtOAc/Hexanes Gradient) SolidMixture->Chromatography Isomer15 Early Fractions (1,5-Regioisomer) Chromatography->Isomer15 Rf ~0.6 Isomer14 Late Fractions (Pure 1,4-Isomer Target) Chromatography->Isomer14 Rf ~0.4

Decision tree for the isolation of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate.

References

  • RSC Publishing. "Regioselective Synthesis of Imidazole Carboxylic Esters". RSC Publishing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Topic: Purification Protocols & Troubleshooting Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4] Introduction: The Criticality of Purity You are likel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Protocols & Troubleshooting Ticket ID: CHEM-SUP-2024-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Introduction: The Criticality of Purity

You are likely working with Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate , a critical intermediate often used in the synthesis of imidazo[1,5-a][1,4]benzodiazepines (such as Flumazenil analogs).[1][2][3][4][5]

The purity of this intermediate is non-negotiable. The subsequent step typically involves a reductive cyclization (nitro group reduction followed by amide formation).[5][6] Impurities such as unreacted ethyl imidazole-4-carboxylate or 2-fluoronitrobenzene (if synthesized via Ullmann/SNAr) can poison hydrogenation catalysts or lead to difficult-to-separate side products in the final cyclization.[1][2][3][6]

This guide provides validated solvent systems and troubleshooting workflows based on the physicochemical properties of N-aryl imidazole esters.

Module 1: Solvent Selection Logic

The choice of solvent is dictated by the ortho-nitro group , which introduces steric bulk (twisting the phenyl ring out of plane with the imidazole) and high polarity.[3][5]

Primary Solvent Systems
System ClassSolvent CompositionSuitabilityMechanism of Action
Standard Ethanol (95% or Absolute) ⭐⭐⭐⭐⭐ (Best Starting Point)The imidazole nitrogen and ester group form favorable interactions with EtOH at high temperatures.[1][2][3][6] The hydrophobic aryl group drives precipitation upon cooling.[1][2][3][6]
Binary (Anti-solvent) Ethanol / Water ⭐⭐⭐⭐ (High Recovery)Water acts as a powerful anti-solvent.[2][4][5][6] Best used if the compound is too soluble in pure Ethanol.[2][3]
Lipophilic Ethyl Acetate / Heptane ⭐⭐⭐ (Alternative)Use this if your crude contains significant polar impurities (like inorganic salts or imidazole acids) that need to be left behind in the solid phase or if the product "oils out" in alcohols.[5][6]
Scavenging Toluene ⭐⭐ (Specific Use)Excellent for removing unreacted non-polar halides (e.g., 2-fluoronitrobenzene).[2][4][5][6]

Technical Note: Unlike para-substituted analogs, the 2-nitrophenyl (ortho) substitution disrupts planar


-stacking.[1][2][3][4][5][6] This often lowers the melting point and increases solubility in organic solvents, making Ethanol/Water  often superior to pure Ethanol for maximizing yield.[4][5][6]

Module 2: Troubleshooting & FAQs

Q1: My product "oils out" (forms a liquid blob) instead of crystallizing upon cooling. Why?

Diagnosis: This is a classic issue with low-melting aromatic esters. It occurs when the temperature of the solution drops below the "oiling out" limit (liquid-liquid phase separation) before it hits the solubility curve (crystallization).[3][5] Corrective Actions:

  • Reheat the mixture until the oil redissolves.

  • Seed the solution with a pure crystal at a temperature just below the boiling point.

  • Slow Down Cooling: Wrap the flask in foil or a towel. Rapid cooling promotes oiling.[1][2][6]

  • Add Solvent: You may be too concentrated. Add 10-20% more solvent to shift the saturation point.[1][2][3]

Q2: The crystals are retaining a deep orange/brown color.

Diagnosis: Nitro compounds are naturally pale yellow.[1][2][6] Deep orange or brown indicates oxidation byproducts or traces of polymerized 2-fluoronitrobenzene.[1][2][3][4][6] Corrective Actions:

  • Activated Charcoal: During the hot dissolution step, add Activated Carbon (1-5 wt%) .[2][4][5][6]

  • Hot Filtration: Stir for 10 minutes, then filter through a Celite pad while hot to remove the carbon and adsorbed chromophores.[2][4][6]

  • Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.[2][4][5][6]

Q3: I see a new spot on TLC after recrystallization from Ethanol/Water.

Diagnosis: Hydrolysis. The ethyl ester is susceptible to hydrolysis in hot aqueous media, especially if the crude material contains trace acids (from the synthesis step) or bases.[4][5][6] Corrective Actions:

  • Ensure the crude material is neutral (wash with NaHCO₃ prior to recrystallization).[2][5][6]

  • Switch to Isopropanol (IPA) , which is less nucleophilic and requires higher temperatures, or Ethyl Acetate/Heptane which is aprotic.[4][5][6]

Module 3: Validated Experimental Workflow

Protocol: Ethanol/Water Anti-Solvent Recrystallization

Prerequisites:

  • Crude Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (dried).[1][2][3][6]

  • Solvent A: Ethanol (Hot).[2][4][5][6][7]

  • Solvent B: Water (Room Temp or Warm).[2][4][5][6]

Step-by-Step:

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal boiling Ethanol .[1][2][6] Swirl constantly. Add solvent in small aliquots until the solid just dissolves.

    • Checkpoint: If solution is dark, perform the Charcoal/Celite step here.[4][5][6]

  • Anti-Solvent Addition: While keeping the solution near boiling, add Water dropwise.[2][4][5][6]

    • Visual Cue: Stop when a faint, persistent cloudiness (turbidity) appears.[4][5][6]

  • Clarification: Add a few drops of hot Ethanol to make the solution clear again.[1][2][6]

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed .

    • Optimization: Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol/Water (1:1 mixture).

Module 4: Decision Logic Visualization

The following flowchart illustrates the decision-making process for purifying this specific intermediate.

RecrystallizationLogic Start Start: Crude Ethyl 1-(2-nitrophenyl) imidazole-4-carboxylate SolventChoice Select Solvent System Start->SolventChoice TryEtOH Attempt Dissolution in Hot Ethanol (95%) SolventChoice->TryEtOH CheckSolubility Did it dissolve completely? TryEtOH->CheckSolubility FilterInsolubles Hot Filtration (Remove Salts/Polymer) CheckSolubility->FilterInsolubles No (Insolubles present) Cooling Slow Cooling to RT CheckSolubility->Cooling Yes FilterInsolubles->Cooling CheckOiling Did it 'Oil Out'? Cooling->CheckOiling ReheatSeed Reheat + Add More Solvent + Seed Crystals CheckOiling->ReheatSeed Yes (Liquid Phase) CheckYield Is Yield Satisfactory? CheckOiling->CheckYield No (Crystals Formed) ReheatSeed->Cooling AddWater Add Water (Anti-solvent) to Hot Solution CheckYield->AddWater No (Too soluble) FinalFilter Vacuum Filtration Wash with Cold EtOH CheckYield->FinalFilter Yes AddWater->Cooling

Figure 1: Decision matrix for the purification of N-aryl imidazole carboxylates, addressing common solubility and phase-separation issues.

References

  • Guidechem. (2023).[2][5][6][8] Synthesis and purification of Ethyl imidazole-4-carboxylate derivatives. Retrieved from [4][5][6]

  • ChemicalBook. (2015).[2][4][5][6] Ethyl imidazole-4-carboxylate Synthesis and Properties. Retrieved from [4][5][6]

  • Mettler Toledo. (n.d.).[2][4][5][6] Recrystallization Guide: Process, Procedure, Solvents.[4][5][6][7][9] Retrieved from [4][5][6]

  • BenchChem. (2025).[2][4][5][6][7] Technical Support Center: Purification of Imidazole Derivatives.[1][2][6] Retrieved from [4][5]

  • Der Pharma Chemica. (2016). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole.[1][2][3][4][6] (Analogous chemistry for N-alkylation/arylation purification). Retrieved from [4][5]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Welcome to the technical support guide for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational understand...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and actionable troubleshooting strategies for the solubility challenges associated with this compound. As Senior Application Scientists, we have curated this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring your experimental success.

Part 1: Understanding the Molecule's Solubility Profile
Q1: What are the key structural features of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate that influence its solubility?

To effectively troubleshoot solubility, we must first understand the molecule's structure. Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a complex organic molecule with several functional groups that dictate its physicochemical properties.

  • The Imidazole Core: The imidazole ring is a polar, aromatic heterocycle. A key feature is its basic nitrogen atom, which has a pKa of approximately 7.[1] This means that in acidic conditions (pH < 7), this nitrogen can be protonated, forming a positively charged species. This protonation dramatically increases the molecule's affinity for water and other polar solvents.[1]

  • The 2-Nitrophenyl Group: This is a bulky, non-polar (lipophilic) group. The presence of the nitro group (-NO2) is electron-withdrawing, but the overall contribution of the phenyl ring is to decrease aqueous solubility and increase solubility in organic solvents. Molecules with high lipophilicity are often referred to as "brick dust molecules" due to their poor aqueous solubility.[2]

  • The Ethyl Carboxylate Group (-COOEt): This ester group is polar but not ionizable. It can participate in hydrogen bonding as an acceptor, which can aid solubility in protic solvents.

Inference: The overall solubility of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a balance between the polar imidazole and ester groups and the lipophilic nitrophenyl group. It is predicted to have low aqueous solubility at neutral pH but enhanced solubility in acidic conditions and in polar organic solvents.

Part 2: Troubleshooting for In Vitro Experiments
Q2: I am having difficulty dissolving the compound in my aqueous buffer for a cell-based assay. What are the initial steps?

This is a very common challenge. Direct dissolution in aqueous buffers is often not feasible for compounds of this nature. The standard approach is to first prepare a concentrated stock solution in a water-miscible organic solvent.

  • Start with a High-Concentration Stock in DMSO: Dimethyl sulfoxide (DMSO) is the most common choice for creating stock solutions of poorly soluble compounds for biological assays.[3] It is a powerful, water-miscible organic solvent.

  • Minimize the Final DMSO Concentration: When you add the DMSO stock to your aqueous buffer or cell culture medium, the final concentration of DMSO should be kept to a minimum, ideally below 1-2%, as higher concentrations can be toxic to cells and can cause the compound to precipitate.[1]

  • Use Gentle Warming and Sonication: If the compound is slow to dissolve in DMSO, gentle warming in a water bath (e.g., to 37°C) or brief sonication can help.[3] However, always be mindful of the compound's thermal stability.

Q3: My compound precipitates in the cell culture medium over time. How can I prevent this?

Precipitation in the final assay medium is a sign that you have exceeded the compound's kinetic solubility in that specific environment.

  • Reduce the Final Concentration: The simplest solution is to work at a lower, more soluble concentration of the compound.[3]

  • Incorporate a Co-solvent: If reducing the concentration is not possible, the use of a co-solvent in the final medium can help.[1] Besides DMSO, other less-toxic co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can be considered.[1]

  • pH Adjustment of the Medium: Since the imidazole ring's solubility is pH-dependent, slightly acidifying the buffer (if compatible with your assay) could prevent precipitation.[1]

Troubleshooting Workflow for Initial Dissolution

start Compound fails to dissolve in aqueous buffer stock_sol Prepare a 10-50 mM stock solution in 100% DMSO start->stock_sol check_diss Does it dissolve in DMSO? stock_sol->check_diss warm Gentle warming (37°C) or sonication check_diss->warm No dissolved_dmso Stock solution prepared successfully check_diss->dissolved_dmso Yes warm->check_diss serial_dilute Serially dilute stock into final aqueous buffer. Keep final DMSO < 1-2% dissolved_dmso->serial_dilute check_precip Does it precipitate? serial_dilute->check_precip success Experiment-ready solution check_precip->success No reduce_conc Reduce final compound concentration check_precip->reduce_conc Yes reduce_conc->serial_dilute use_cosolvent Consider a different co-solvent (e.g., Ethanol, PEG) reduce_conc->use_cosolvent

Caption: A workflow for troubleshooting initial dissolution problems.

Part 3: Advanced Formulation Strategies for In Vivo Studies

For animal studies, achieving adequate bioavailability is paramount, and this is directly linked to the compound's solubility and dissolution rate in the gastrointestinal tract.[4][5]

Q4: I need to prepare a formulation for an animal study. What are my options beyond a simple solution or suspension?

When simple formulations fail, several advanced strategies can be employed to enhance solubility and bioavailability.

StrategyPrincipleAdvantagesConsiderations
Particle Size Reduction Increases the surface area of the drug, which can improve the dissolution rate according to the Noyes-Whitney equation.[4][6]Relatively simple and widely applicable.May not be sufficient for very poorly soluble compounds.
Amorphous Solid Dispersions (ASDs) The compound is dispersed in a polymer matrix in a high-energy amorphous state, which has a higher apparent solubility than the crystalline form.[4]Can significantly increase solubility and dissolution rate.The amorphous form can be unstable and may recrystallize over time.
Complexation with Cyclodextrins The lipophilic compound is encapsulated within the hydrophobic core of a cyclodextrin molecule, forming an inclusion complex with a hydrophilic exterior.[3]Increases aqueous solubility and can improve stability.The size of the drug molecule must fit within the cyclodextrin cavity.
pH Adjustment / Salt Formation For ionizable compounds, converting the free base/acid into a salt form can dramatically increase solubility.[2][7]A highly effective and common method for basic and acidic drugs.The compound must have an ionizable functional group.
Q5: How do I choose the right formulation strategy?

The choice of formulation depends on the compound's specific properties and the goals of the study. A systematic approach is recommended.

Decision Tree for Formulation Strategy Selection

start Is bioavailability low due to poor solubility? ionizable Does the compound have an ionizable group (e.g., basic imidazole)? start->ionizable Yes ph_adjust pH Adjustment or Salt Formation ionizable->ph_adjust Yes particle_size Is the dissolution rate the limiting factor? ionizable->particle_size No end_node Proceed with formulation development and in vivo testing ph_adjust->end_node micronization Particle Size Reduction (Micronization/Nanomilling) particle_size->micronization Yes thermo_limit Is solubility thermodynamically limited? particle_size->thermo_limit No micronization->end_node asd Amorphous Solid Dispersion (ASD) thermo_limit->asd Yes cyclo Cyclodextrin Complexation thermo_limit->cyclo Also Yes asd->end_node cyclo->end_node

Caption: A decision tree for selecting an advanced formulation strategy.

Part 4: Standard Operating Procedures (SOPs)
SOP 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is a standard method for determining the thermodynamic solubility of a compound in various solvents.[8]

Materials:

  • Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

  • A selection of solvents (e.g., water, PBS pH 7.4, 0.1 N HCl, ethanol, DMSO)

  • Analytical balance, vials with screw caps, thermostatic shaker, centrifugation equipment, HPLC or UV-Vis spectrophotometer.

Procedure:

  • Add an excess amount of the compound to a vial containing a known volume of the chosen solvent. There must be visible solid material remaining.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, allow the vials to stand, and then centrifuge to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

SOP 2: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a lyophilization method for preparing a solid cyclodextrin inclusion complex, which can then be easily dissolved in aqueous media.[3]

Materials:

  • Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled water, magnetic stirrer, freeze-dryer.

Procedure:

  • Prepare an aqueous solution of HP-β-CD in distilled water.

  • Add the Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate to the cyclodextrin solution. A 1:1 molar ratio is a good starting point.

  • Stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Freeze the resulting solution completely.

  • Lyophilize the frozen solution until a dry powder is obtained. This powder is the inclusion complex and should be readily soluble in water.

Part 5: Frequently Asked Questions (FAQs)

Q6: Why are my solubility measurements so variable? High variability in solubility measurements can be due to several factors:

  • Insufficient Equilibration Time: Ensure you are allowing enough time for the solution to become fully saturated.

  • Inaccurate pH Measurement: For ionizable compounds, the final pH of the saturated solution is critical. Ensure your pH meter is properly calibrated.[1]

  • Solid-State Form: The presence of different polymorphs or an amorphous form can lead to inconsistent results. It is advisable to characterize the solid form of your compound before and after the experiment using techniques like X-ray powder diffraction (XRPD).[1]

Q7: What is the difference between kinetic and thermodynamic solubility?

  • Thermodynamic solubility is the true equilibrium solubility, where the solution is saturated and in equilibrium with the solid drug. It is a single value at a given temperature and pressure. The shake-flask method measures this.

  • Kinetic solubility is the concentration of a compound at the moment it starts to precipitate from a solution that was prepared by adding a concentrated organic stock solution to an aqueous buffer. This is often what is relevant for in vitro assays, but it can be higher than the thermodynamic solubility and is time-dependent.

Q8: Are there any safety considerations when handling this compound? While specific toxicity data for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is not readily available, it is prudent to handle it with the standard care for any novel chemical entity. Similar nitroaromatic and imidazole compounds can be irritants.[9] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

References
  • Benchchem. Technical Support Center: Improving Bioavailability of Poorly Soluble Compounds.
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of 6-(1H-Imidazol-1-yl)nicotinaldehyde Derivatives.
  • Benchchem. Technical Support Center: Improving the Solubility of 2-(4-Ethoxyphenyl)imidazole for Biological Assays.
  • Modern Chemistry. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications.
  • International Journal of Applied Pharmaceutics. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Outsourced Pharma. Practical Solutions For Poorly Soluble Drugs.
  • American Pharmaceutical Review. How to Solve the Developability Challenges of Poorly Water Soluble New Chemical Entities for Oral Formulations.
  • PharmTech. Overcoming the Challenge of Poor Drug Solubility.
  • PubChem. Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate.
  • Benchchem. An In-Depth Technical Guide to Determining the Solubility Profile of Pharmaceutical Intermediates: A Case Study of Ethyl 5-(4-nitrophenyl)-5-oxovalerate.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Nitro Reduction of Imidazole Carboxylates

Welcome to the technical support center dedicated to addressing the challenges encountered during the reduction of nitro groups on imidazole carboxylate scaffolds. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the challenges encountered during the reduction of nitro groups on imidazole carboxylate scaffolds. This guide is designed for researchers, scientists, and drug development professionals who are navigating this critical synthetic transformation. Here, we will delve into the common side reactions, provide in-depth troubleshooting guides in a question-and-answer format, and offer detailed experimental protocols to enhance the success of your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the reduction of nitroimidazole carboxylates?

A1: The primary challenges in this transformation often revolve around the inherent reactivity of the imidazole ring and the carboxylate group under various reducing conditions. The most frequently encountered side reactions include:

  • Decarboxylation: The loss of the carboxylate group as carbon dioxide is a significant side reaction, particularly under thermal or acidic conditions.[1][2] The stability of the resulting carbanion on the imidazole ring can facilitate this process.[3]

  • Ring Saturation: Over-reduction of the aromatic imidazole ring can occur, especially during catalytic hydrogenation, leading to the formation of imidazoline or imidazolidine derivatives.

  • Incomplete Reduction: The reduction may stall at the nitroso or hydroxylamine intermediates, particularly if the catalyst is not sufficiently active or if the reaction conditions are not optimized.[4][5]

  • Dehalogenation: If your substrate contains halogen substituents, their reductive cleavage is a common issue with certain catalysts like Palladium on carbon (Pd/C).[6]

  • Formation of Azo/Azoxy Dimers: Condensation of the nitroso and hydroxylamine intermediates can lead to the formation of dimeric azo or azoxy compounds.[5]

  • Complexation with Metal Reagents: When using metal-in-acid systems (e.g., Zn/HCl, Sn/HCl), the nitrogen atoms of the imidazole ring can chelate with the metal ions, complicating the reaction and product isolation.[7]

Q2: Which reduction method is generally preferred for nitroimidazole carboxylates to maintain functional group integrity?

A2: The choice of reduction method is highly substrate-dependent. However, catalytic transfer hydrogenation often provides a good balance of reactivity and chemoselectivity. Methods using reagents like hydrazine hydrate with a Pd/C catalyst can be performed under neutral conditions, which helps to suppress acid-mediated side reactions like decarboxylation.[7] Catalytic hydrogenation with gaseous hydrogen is also widely used, but requires careful optimization of the catalyst, solvent, and pressure to avoid over-reduction.[6][7] Metal/acid systems are generally less favored due to the potential for complexation and the harsh acidic conditions that can promote decarboxylation.[2][7]

Q3: How can I monitor the progress of my reaction to avoid the formation of side products?

A3: Close monitoring of the reaction is crucial. The most common techniques are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is advisable to run a co-spot of your starting material on the TLC plate. By observing the disappearance of the starting material and the appearance of the desired product spot, you can determine the optimal reaction time. LC-MS is particularly useful for identifying the masses of any intermediates or side products, giving you early indications of undesired reaction pathways.

Troubleshooting Guides

Issue 1: Significant Decarboxylation of the Imidazole Carboxylate

Question: I am observing a significant amount of decarboxylated product in my reaction mixture. How can I prevent this?

Answer: Decarboxylation is a common problem due to the electronic nature of the imidazole ring, which can stabilize the intermediate carbanion formed upon CO2 loss.[3] The propensity for decarboxylation is exacerbated by heat and acidic conditions.[1][2] Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many reductions are exothermic. Ensure you are maintaining a low and controlled temperature. For catalytic hydrogenations, it is often possible to run the reaction at or even below room temperature.

  • Avoid Acidic Conditions: If you are using a metal/acid system, this is likely the primary cause. Switch to a neutral reduction method.

    • Recommended Alternative: Catalytic transfer hydrogenation using hydrazine hydrate and a catalyst like 10% Pd/C in a protic solvent such as ethanol or methanol at reflux is often effective and proceeds under neutral conditions.[7]

  • Use a Non-Acidic Solvent for Catalytic Hydrogenation: If performing catalytic hydrogenation with H2 gas, avoid acidic solvents like acetic acid. Opt for neutral solvents like ethanol, methanol, or ethyl acetate.[7]

  • Protect the Carboxylic Acid: If other methods fail, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester is significantly more stable to decarboxylation under typical reduction conditions. The nitro group can then be reduced, followed by hydrolysis of the ester to the desired carboxylic acid.

  • Isolate as a Salt: In some cases, the free carboxylic acid is prone to decarboxylation upon isolation. It may be more stable to isolate the product as a carboxylate salt.[8]

Issue 2: Over-reduction of the Imidazole Ring

Question: My desired amino-imidazole carboxylate is being further reduced, leading to a saturated imidazole ring. How can I improve the selectivity?

Answer: The aromatic imidazole ring can be susceptible to reduction, particularly under forcing hydrogenation conditions. The key is to use a less reactive catalyst and milder conditions.

Troubleshooting Steps:

  • Change the Catalyst: Platinum-based catalysts (like PtO2) are generally more aggressive hydrogenating agents than palladium-based ones.[7] If you are using Pt/C or PtO2, switch to 10% Pd/C. Raney Nickel can also be a good alternative, especially if dehalogenation is also a concern.[6]

  • Reduce Hydrogen Pressure: If you are using a Parr shaker or a similar hydrogenation apparatus, reduce the hydrogen pressure. Often, atmospheric pressure is sufficient for the reduction of a nitro group.[7]

  • Control Reaction Time: As established through reaction monitoring (TLC or LC-MS), stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.

  • Consider Catalyst Poisons: In some advanced applications, carefully controlled amounts of a catalyst poison can be added to temper the catalyst's activity and improve selectivity. However, this approach requires careful optimization.

Issue 3: Incomplete Reaction and Formation of Intermediates

Question: My reaction is sluggish, and I am isolating a mixture of starting material and what appears to be the hydroxylamine or nitroso intermediate. How can I drive the reaction to completion?

Answer: Incomplete reduction is often a result of poor catalyst activity, insufficient reducing agent, or unfavorable reaction kinetics.

Troubleshooting Steps:

  • Check Catalyst Quality and Loading: Ensure your catalyst is fresh and active. For catalytic hydrogenations, catalysts can lose activity over time. It may be necessary to use a fresh batch or increase the catalyst loading (e.g., from 5 mol% to 10 mol%). For transfer hydrogenation, ensure the catalyst is not poisoned by any impurities in your starting material or solvent.[7]

  • Increase Amount of Reducing Agent: If using a chemical reductant like hydrazine hydrate, ensure you are using a sufficient excess. An increase from 3 equivalents to 5 or even 10 equivalents may be necessary.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate. For catalytic hydrogenations, protic solvents like ethanol or methanol are often preferred as they can facilitate the protonolysis steps in the reduction mechanism.[9]

  • Increase Temperature (with caution): Gently warming the reaction can increase the rate. For transfer hydrogenation with hydrazine, refluxing in ethanol is a common practice.[7] However, be mindful that increasing the temperature can also promote side reactions like decarboxylation.

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Hydrazine Hydrate

This method is often successful for substrates prone to decarboxylation or over-reduction.

  • To a solution of the nitroimidazole carboxylate (1.0 eq) in methanol or ethanol (10-20 mL/mmol), add 10% Palladium on carbon (0.1 eq by weight).

  • Heat the mixture to a gentle reflux.

  • Add hydrazine hydrate (80-100%, 3-5 eq) dropwise to the refluxing mixture. Caution: The reaction can be exothermic.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.[7]

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

ParameterRecommended Condition
Catalyst 10% Pd/C
Reducing Agent Hydrazine Hydrate
Solvent Methanol or Ethanol
Temperature Reflux
Reaction Time 2-4 hours (monitor)
Protocol 2: Catalytic Hydrogenation using H₂ Gas

A classic method that requires careful control to maintain selectivity.

  • Dissolve the nitroimidazole carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 wt%).

  • Place the reaction flask in a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (or nitrogen followed by hydrogen). Repeat this cycle 3 times.

  • Pressurize the system with hydrogen gas to the desired pressure (start with atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake and by periodically analyzing aliquots by TLC or LC-MS.

  • Upon completion, vent the hydrogen gas and purge the system with nitrogen.

  • Filter the catalyst through Celite® and wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

Visualizing Reaction Pathways

Nitro_Reduction_Pathways cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Start Nitroimidazole Carboxylate (R-NO₂) Intermediate1 Nitroso Intermediate (R-NO) Start->Intermediate1 +2e⁻, +2H⁺ Decarboxylation Decarboxylated Product (R-H) Start->Decarboxylation Δ or H⁺ -CO₂ Intermediate2 Hydroxylamine Intermediate (R-NHOH) Intermediate1->Intermediate2 +2e⁻, +2H⁺ AzoProduct Azo/Azoxy Product (R-N=N-R) Intermediate1->AzoProduct Condensation Product Aminoimidazole Carboxylate (R-NH₂) Intermediate2->Product +2e⁻, +2H⁺ Intermediate2->AzoProduct RingSaturation Saturated Ring Product Product->RingSaturation Excess H₂ Harsh Conditions

Caption: Desired vs. side reaction pathways in nitroimidazole reduction.

Troubleshooting_Flowchart Start Nitro Reduction Experiment Problem Identify Primary Issue Start->Problem Decarboxylation Decarboxylation Problem->Decarboxylation Loss of CO₂ OverReduction Ring Saturation Problem->OverReduction Loss of Aromaticity Incomplete Incomplete Reaction Problem->Incomplete Stalled Reaction Sol1 Lower Temp Avoid Acid Use Transfer H₂ation Decarboxylation->Sol1 Sol2 Switch to Pd/C Lower H₂ Pressure Monitor Time OverReduction->Sol2 Sol3 Fresh Catalyst Increase Reductant Change Solvent Incomplete->Sol3 Success Successful Reduction Sol1->Success Sol2->Success Sol3->Success

Caption: Troubleshooting decision tree for nitroimidazole reduction.

References

  • Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Seikei University.
  • Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. Available at: [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole? ResearchGate. Available at: [Link]

  • Ionic melting salt imidazole hydrochloride mediated the decarboxylation of (hetero)aromatic carboxylic acids. ResearchGate. Available at: [Link]

  • Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PMC. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. MDPI. Available at: [Link]

  • Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. PubMed. Available at: [Link]

  • Unexpected Intrinsic Lability of Thiol-Functionalized Carboxylate Imidazolium Ionic Liquids. MDPI. Available at: [Link]

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. PubMed. Available at: [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. RSC Publishing. Available at: [Link]

  • Decarboxylation. Organic Chemistry Portal. Available at: [Link]

  • Decarboxylation of Carboxylic Acids. Organic Chemistry Tutor. Available at: [Link]

  • my nitro refuses to be reduced. Reddit. Available at: [Link]

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Open MedScience. Available at: [Link]

  • Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. MDPI. Available at: [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available at: [Link]

  • Alternative Pathway of Metronidazole Activation in Trichomonas vaginalis Hydrogenosomes. ASM Journals. Available at: [Link]

  • Hydrogenation and hydrogenolysis of nitro-, nitroso-, azo-, azoxy- and other nitrogen-containing compounds on palladium. ResearchGate. Available at: [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Available at: [Link]

  • Catalytic ozonation of nitroimidazole antibiotics using nano-magnesium hydroxide as heavy-metals free catalyst. SciSpace. Available at: [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Catalytic Hydrogenation Using Abnormal N-Heterocyclic Carbene Palladium Complexes. Research Repository UCD. Available at: [Link]

  • A Novel Single-Step Hydrogenation of 2-Imidazolecarboxaldehyde to 2-Methylimidazole Over Pd-impregnated Al-Ti Mixed Oxide and Kinetics. ResearchGate. Available at: [Link]

  • Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. e-Learning - UNIMIB. Available at: [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. PMC. Available at: [Link]

  • Decarboxylation. Wikipedia. Available at: [Link]

  • Studies on the action of nitroimidazole drugs. The products of nitroimidazole reduction. PubMed. Available at: [Link]

  • Selectivity control in hydrogenation through adaptive catalysis using ruthenium nanoparticles on a CO2-responsive support. PMC. Available at: [Link]

  • Reactions of nitroimidazoles with free radicals--enhancement of reaction by u.v. irradiation. PubMed. Available at: [Link]

  • Reaction of 2-nitroimidazole metabolites with guanine and possible biological consequences. PubMed. Available at: [Link]

  • The Role of Nitroreductases in Resistance to Nitroimidazoles. MDPI. Available at: [Link]

  • Decarboxylation of 6-nitrobenzisoxazole-3-carboxylate. ResearchGate. Available at: [Link]

  • Hydrogenation on palladium-containing granulated catalysts - 3. Synthesis of aminobenzimidazoles by catalytic hydrogenation of dinitroanilines. ResearchGate. Available at: [Link]

  • A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry. Available at: [Link]

  • Product Class 3: Imidazoles. Science of Synthesis. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Welcome to the Advanced Troubleshooting Guide for the ester hydrolysis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate . As a Senior Application Scientist, I have designed this guide to help researchers and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the ester hydrolysis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemoselective and isolation challenges associated with this scaffold.

The 1-arylimidazole-4-carboxylic acid motif is a highly valuable pharmacophore, frequently utilized in the development of xanthine oxidoreductase (XOR) inhibitors and anti-gout medications . However, the electron-withdrawing nature of the 2-nitrophenyl group and the amphoteric properties of the resulting product require precise experimental control.

Reaction Logic & Workflow Visualization

The following diagram illustrates the optimized chemical logic for converting the hydrophobic ester into the isolated free acid.

HydrolysisWorkflow Start Ethyl 1-(2-nitrophenyl) imidazole-4-carboxylate Base Alkaline Hydrolysis (LiOH, THF/MeOH/H2O, 40°C) Start->Base Nucleophilic Attack Salt Lithium Carboxylate Salt (Aqueous Phase) Base->Salt Saponification Wash Organic Extraction (Remove unreacted ester) Salt->Wash Phase Separation Acid Precise Acidification (1M HCl to pH 3.5 - 4.0) Wash->Acid Aqueous Layer Product 1-(2-nitrophenyl)imidazole -4-carboxylic acid Acid->Product Isoelectric Precipitation

Optimized workflow for alkaline hydrolysis and isoelectric isolation of the target carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrolysis reaction is stalling at 40-50% conversion. How can I drive it to completion without degrading the starting material?

The Causality: The stalling is rarely a kinetic issue of the ester itself; it is a solubility and phase-transfer problem. Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is highly hydrophobic. The ortho-nitro group restricts bond rotation, creating a bulky conformation that resists dissolution in purely aqueous or ethanol/water base systems. The Solution: Transition from a biphasic NaOH/H2O system to a homogenous LiOH system in THF/MeOH/H2O (3:1:1) . The THF/MeOH ensures complete solvation of the substrate. Furthermore, the lithium cation (


) acts as a mild Lewis acid, coordinating to the ester's carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, allowing the hydroxide nucleophile to attack efficiently at lower temperatures (40°C), driving the reaction to 100% conversion without requiring harsh reflux conditions.
Q2: I achieved full conversion according to LC-MS, but I recovered almost no product after standard acidic workup (pH 1). Where did my compound go?

The Causality: You have over-acidified the aqueous layer. The product, 1-(2-nitrophenyl)imidazole-4-carboxylic acid, is an amphoteric molecule . While the carboxylic acid has a


 of ~2.5, the N3 nitrogen of the imidazole ring is basic. Because the 2-nitrophenyl group is electron-withdrawing, the 

of this conjugate acid drops to approximately 4.5. If you acidify to pH 1, the imidazole nitrogen protonates, transforming your product into a highly water-soluble cationic salt. The Solution: You must perform an isoelectric precipitation . The zwitterion (neutral species) has minimum aqueous solubility at its isoelectric point (pI). Carefully titrate the aqueous layer to pH 3.5–4.0 . At this exact pH, the molecule carries a net-zero charge and will precipitate out of the aqueous phase as a filterable solid.
Q3: I observe a dark red/brown discoloration during the reaction. Is my nitro group degrading?

The Causality: The 2-nitrophenyl group is sensitive to highly concentrated, strong bases (e.g., 5M NaOH or KOH at >60°C). Under these harsh conditions, the electron-deficient aromatic ring can undergo complex redox chemistry, partial reduction, or even form transient Meisenheimer complexes, leading to the dark discoloration and yield loss. The Solution: Keep the base concentration dilute (1.0 - 1.5M LiOH) and strictly cap the reaction temperature at 45°C. The enhanced reactivity provided by the THF/MeOH solvent system makes higher temperatures unnecessary.

Quantitative Data & Condition Optimization

To ensure reproducibility, compare your current parameters against our optimized matrix below:

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Base Selection NaOH or KOH (Aqueous)LiOH·H

O (2.0 eq)

provides Lewis acid activation; milder on the sensitive nitroarene moiety.
Solvent System Ethanol / WaterTHF / MeOH / Water (3:1:1) Ensures complete homogeneity of the bulky, hydrophobic ester substrate.
Temperature Reflux (80°C+)40°C - 45°C Prevents thermal degradation and unwanted redox side reactions of the nitro group.
Isolation pH pH < 2.0 (Strongly acidic)pH 3.5 - 4.0 Targets the isoelectric point to force precipitation of the amphoteric product.
Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. At each critical juncture, a specific observable metric confirms the success of the step.

Step 1: Solvation & Base Addition

  • Dissolve Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (1.0 eq) in a mixture of THF and MeOH (3:1 v/v, approx. 10 mL per gram of substrate). Validation: The solution should be completely clear and homogenous.

  • Prepare a 1.5 M solution of LiOH·H

    
    O (2.0 eq) in distilled water. Add this aqueous base dropwise to the organic solution at room temperature.
    

Step 2: Hydrolysis 3. Warm the reaction mixture to 40°C and stir for 2–4 hours. 4. Self-Validation Check: Monitor via LC-MS. The reaction is complete when the ester mass (


 262 

) completely disappears, replaced by the carboxylate mass (

234

).

Step 3: Workup & Impurity Clearance 5. Concentrate the mixture under reduced pressure to remove the volatile THF and MeOH. Do not evaporate to dryness. 6. Dilute the remaining aqueous phase with an equal volume of distilled water and extract once with Ethyl Acetate. 7. Self-Validation Check: Discard the organic layer. This step removes any unreacted ester or non-polar impurities, ensuring the final precipitate will be >98% pure.

Step 4: Isoelectric Precipitation 8. Transfer the aqueous layer to an ice bath and cool to 0–5°C. 9. Insert a calibrated pH meter directly into the solution. While stirring vigorously, add 1M HCl dropwise. 10. Self-Validation Check: As the pH approaches 5.0, the solution will become cloudy. Stop the addition exactly when the pH reaches 3.5 - 4.0 . A thick, off-white to pale yellow precipitate will form. 11. Stir the suspension for 30 minutes at 0°C to ensure complete crystallization. Filter the solid, wash with ice-cold water (2 x 5 mL), and dry under vacuum at 45°C to afford the pure 1-(2-nitrophenyl)imidazole-4-carboxylic acid.

References
Troubleshooting

Separation of regioisomers in Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate synthesis

The Scientific Challenge: The Ambident Imidazole In the synthesis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (a key intermediate for benzodiazepine antagonists like Flumazenil), researchers face a classic regiosel...

Author: BenchChem Technical Support Team. Date: March 2026

The Scientific Challenge: The Ambident Imidazole

In the synthesis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate (a key intermediate for benzodiazepine antagonists like Flumazenil), researchers face a classic regioselectivity problem. The starting material, ethyl imidazole-4-carboxylate, exists in a tautomeric equilibrium with ethyl imidazole-5-carboxylate.[1]

Upon N-arylation with 1-fluoro-2-nitrobenzene, two regioisomers are formed:

  • 1,4-Isomer (Target): The 2-nitrophenyl group is attached to N1, and the ester is at C4.[1] This is typically the thermodynamically favored product due to lower steric hindrance.

  • 1,5-Isomer (Impurity/Alternate Target): The 2-nitrophenyl group is attached to N1, and the ester is at C5 (adjacent to the N-substituent).[1] This isomer is sterically crowded but is the required geometry for subsequent cyclization to certain tricyclic benzodiazepines.

Note: This guide specifically addresses the isolation of the 1,4-isomer and the removal of the 1,5-isomer.

Diagnostic & Identification (FAQ)

Q1: How do I definitively distinguish the 1,4-isomer from the 1,5-isomer using NMR?

Answer: Proton NMR (


H-NMR) is the gold standard. The proximity of the ester group to the N-aryl ring in the 1,5-isomer causes distinct shielding/deshielding effects compared to the 1,4-isomer.

Diagnostic Table:


H-NMR Chemical Shift Differences (DMSO-d

)
Feature1,4-Isomer (Target) 1,5-Isomer (Impurity) Mechanistic Reason
C2-H Proton

7.80 – 8.00 ppm

7.90 – 8.10 ppm
The C2 proton is between the two nitrogens in both, but the 1,5-isomer's steric twist can cause downfield shifts.[1]
Backbone Proton C5-H:

8.00 – 8.20 ppm
C4-H:

7.60 – 7.75 ppm
In the 1,4-isomer, the C5-H is adjacent to the N-Aryl group (deshielded).[1] In the 1,5-isomer, the C4-H is distal.[1]
NOE Signal Strong NOE between N-Aryl and C5-H Strong NOE between N-Aryl and Ester Ethyl Group Crucial Test: In the 1,5-isomer, the ester is spatially close to the N-aryl ring.
Physical State Typically Crystalline SolidOften Oil or Low-Melting SolidSymmetry and packing efficiency favor the 1,4-isomer lattice.
Q2: What is the elution order on Silica Gel (TLC/Column)?

Answer:

  • Stationary Phase: Normal Phase Silica Gel.

  • Mobile Phase: Hexane/Ethyl Acetate (gradient).[1]

  • Elution Order:

    • 1,5-Isomer (Higher R

      
      ):  Elutes first. The steric crowding between the ortho-nitro group and the C5-ester prevents effective planar adsorption onto the silica surface, and the ester carbonyl is often twisted out of conjugation, reducing polarity.
      
    • 1,4-Isomer (Lower R

      
      ):  Elutes second. The molecule is more planar, allowing the N3 nitrogen and the ester carbonyl to interact more strongly with the silica hydroxyls.
      

Purification Protocols

Method A: Fractional Crystallization (Recommended for Scale >10g)

Best for: High-throughput purification where >95% purity is acceptable.

  • Solvent Selection: Use Ethanol (EtOH) or an Ethyl Acetate/Hexane mixture. The 1,4-isomer is significantly less soluble in cold ethanol than the 1,5-isomer.[1]

  • Dissolution: Dissolve the crude reaction mixture in minimal boiling EtOH (approx. 5-7 mL per gram of crude).

  • Cooling: Allow the solution to cool slowly to room temperature with gentle stirring.

  • Seeding: If oiling occurs, seed with a pure crystal of the 1,4-isomer.[1]

  • Filtration: Filter the resulting white/pale yellow precipitate.

    • Filter Cake: Contains primarily 1,4-isomer .[1]

    • Mother Liquor: Enriched in 1,5-isomer and unreacted nitrobenzene.[1]

  • Recrystallization: If purity is <98% by HPLC, recrystallize the cake from EtOAc.

Method B: Flash Column Chromatography (Recommended for Scale <5g)

Best for: High purity (>99%) and recovery of both isomers.[1]

  • Column Load: 1:50 ratio of compound to silica gel.

  • Gradient:

    • Start: 10% EtOAc in Hexane (to elute unreacted fluoride).[1]

    • Ramp: 20% to 40% EtOAc in Hexane.

  • Fraction Collection:

    • Fraction Set 1: The 1,5-isomer will elute as a broad band (often yellow due to nitro group conjugation issues).[1]

    • Inter-fraction: Mixed fractions.

    • Fraction Set 2: The 1,4-isomer elutes as a sharp, slower band.[1]

Troubleshooting & Optimization Logic

Workflow Visualization

The following diagram illustrates the decision matrix for processing the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (1,4 & 1,5 Isomers) TLC Diagnostic TLC (Hex/EtOAc 1:1) Start->TLC Decision Is 1,4-Isomer Major Product? TLC->Decision MethodA Method A: Crystallization (Solvent: EtOH) Decision->MethodA Yes (>70% 1,4) MethodB Method B: Chromatography (Gradient: 10-50% EtOAc) Decision->MethodB No (Mixed/Oil) Solid Precipitate Formed MethodA->Solid Liquor Mother Liquor (Enriched 1,5-isomer) MethodA->Liquor Final Pure Ethyl 1-(2-nitrophenyl) imidazole-4-carboxylate MethodB->Final Combine Pure Fractions Analysis HPLC/NMR Check Solid->Analysis Recryst Recrystallize (EtOAc) Analysis->Recryst Purity <98% Analysis->Final Purity >98% Recryst->Final

Caption: Decision tree for isolating the 1,4-regioisomer based on crude purity and physical state.

Optimization: Preventing the "Wrong" Isomer

To maximize the yield of the 1,4-isomer upstream, adjust the reaction conditions:

VariableRecommendation for 1,4-SelectivityScientific Rationale
Base K

CO

or Cs

CO

Weaker bases promote thermodynamic equilibration, favoring the less sterically hindered 1,4-product [1].[1]
Solvent DMF or DMSO Polar aprotic solvents stabilize the intermediate imidazolide anion. High dielectric constants favor the separation of charge in the transition state, often improving regioselectivity.[1]
Temperature 80°C - 100°C Higher temperatures overcome the activation energy barrier for the reversible attack, allowing the mixture to settle into the thermodynamic minimum (1,4-isomer).[1]

References

  • Hunkeler, W., et al. (1981).[1] Imidazo[1,5-a][1,4]benzodiazepine derivatives and process for their manufacture. US Patent 4,316,839. (Describes the foundational synthesis of Flumazenil intermediates).

  • Al-Sha'er, M. A., et al. (2013).[1][2] Synthesis and antibacterial activities of 1-[2-substituted ethyl]-2-methyl-5-nitroimidazole derivatives. Der Pharma Chemica, 5(3), 156-162.[1][2] (Provides NMR data and elution order precedents for nitroimidazole regioisomers).

  • Sielc Technologies. (2018). Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. (Demonstrates reverse-phase behavior of imidazole carboxylate isomers).

  • Orhan, E., et al. (2019).[1][3] Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society Section A, 6(3), 373-382.[1][3] (Discusses N-alkylation regiochemistry and separation via column chromatography).

Sources

Optimization

Technical Support Center: Thermal Analysis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Disclaimer: Specific thermal stability and decomposition data for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate are not extensively available in published literature. This guide is therefore constructed based on establi...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Specific thermal stability and decomposition data for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate are not extensively available in published literature. This guide is therefore constructed based on established principles of thermal analysis and the known behavior of its constituent chemical moieties: a nitroaromatic system (2-nitrophenyl), an imidazole ring, and an ethyl ester group. Researchers should treat this compound with caution, assuming it may possess significant thermal hazards until rigorously tested.[1]

Section 1: Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have before beginning experimental work.

Q1: What are the expected primary thermal events for this compound when analyzed by TGA/DSC?

A1: For a novel compound like Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate, you should anticipate several key thermal events.[2]

  • Melting: A sharp endothermic peak on the Differential Scanning Calorimetry (DSC) curve, with no corresponding mass loss on the Thermogravimetric Analysis (TGA) curve, will indicate the melting point.

  • Decomposition: A sharp, strong exothermic peak on the DSC curve, corresponding to a rapid mass loss on the TGA curve, is highly likely.[3] This is characteristic of energetic materials, as the nitro group can lead to rapid, self-accelerating decomposition.[4]

  • Evaporation/Boiling: If the compound is volatile and does not decompose first, you would observe an endothermic event in the DSC and a complete mass loss in the TGA. However, given the molecular structure, decomposition is the more probable event at elevated temperatures.[5]

Q2: What are the primary safety concerns when heating a nitroaromatic imidazole derivative?

A2: The primary concern is the potential for rapid, uncontrolled thermal decomposition, which can lead to a runaway reaction or explosion.[4] Nitroaromatic compounds are a well-known class of energetic materials.[4][6] The presence of the C-NO₂ bond introduces significant thermal instability.[4][7]

  • Handling: Always handle the compound in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a face shield, and chemical-resistant gloves.[1][8]

  • Scale: Initial thermal analyses should be performed on a very small scale (typically 1-3 mg) to minimize the risk associated with a potential energetic event.[3]

  • Atmosphere: Perform initial scans under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, which can complicate the interpretation of the thermal profile and sometimes lower the decomposition temperature.

Q3: What are the likely initial steps in the thermal decomposition pathway?

A3: Based on related nitroimidazole and nitroaromatic compounds, the decomposition is likely to be complex. The initial and most favorable (lowest energy) step is critical for determining thermal stability. Plausible initial steps include:

  • C-NO₂ Bond Homolysis: The cleavage of the carbon-nitro bond to form a phenyl radical and nitrogen dioxide (NO₂) is a common primary decomposition pathway for nitroaromatic compounds.[9][10]

  • Nitro-Nitrite Isomerization: The nitro group (-NO₂) can rearrange to a nitrite group (-ONO), which is followed by the rapid cleavage of the weak O-NO bond, releasing nitric oxide (NO).[7][11][12] This pathway is often competitive with C-NO₂ homolysis.

  • Intramolecular Rearrangement: The ortho position of the nitro group relative to the point of attachment to the imidazole ring could potentially lead to unique intramolecular reactions, similar to how ortho-nitrotoluene can form anthranil.[4][9][10]

Q4: How might the imidazole ring and ethyl ester group influence decomposition?

A4: The imidazole ring is an aromatic heterocycle and is generally quite stable. However, its presence can influence the overall stability of the molecule. The imidazole ring itself can play a role in improving the stability of some energetic materials.[7] The ethyl ester group is less likely to be the primary trigger for decomposition compared to the nitro group but will certainly fragment at higher temperatures, likely through cleavage of the ester linkage to produce ethylene and a carboxylic acid intermediate, or through other complex radical pathways.

Section 2: Troubleshooting Guide for TGA/DSC Analysis

This section provides solutions to common problems encountered during the thermal analysis of energetic or novel compounds.

Symptom / Observation Potential Cause(s) Recommended Action(s)
Noisy or unstable TGA baseline. 1. Static electricity on the sample or balance. 2. Turbulent purge gas flow. 3. Instrument contamination.1. Use an anti-static gun before loading the sample. 2. Optimize the purge gas flow rate (typically 20-50 mL/min). 3. Perform a "burn-out" procedure (heating the empty furnace to a high temperature) to clean the instrument.
DSC shows a sharp exotherm, but the sample pan is violently ruptured or ejected. 1. The decomposition is extremely rapid and gaseous products built up pressure. 2. The sample size was too large for the energetic nature of the compound.1. CRITICAL SAFETY ISSUE. Immediately reduce the sample size to <1 mg. 2. Use vented or pinhole lids on the sample pan to allow for the controlled release of gaseous products. 3. Consider using a lower heating rate (e.g., 1-2 °C/min) to slow down the decomposition kinetics.
The observed decomposition temperature changes between experiments. 1. Different heating rates were used. (Higher heating rates often shift the decomposition onset to higher temperatures). 2. Sample packing in the crucible is inconsistent. 3. Presence of impurities or contaminants.[13]1. Maintain a consistent heating rate for all comparative experiments. Report the heating rate with all data. 2. Ensure the sample is spread thinly and evenly at the bottom of the pan. 3. Verify the purity of your sample using techniques like HPLC or NMR. Impurities can catalyze decomposition.[4]
Mass loss in TGA is greater than 100%. 1. Buoyancy effect of the purge gas. 2. Reaction of the sample with the sample pan material (e.g., aluminum).1. Perform a baseline subtraction using an empty pan run under identical conditions. 2. Consider using a more inert pan material, such as platinum or alumina, especially for high-temperature runs or reactive samples.
DSC peak is broad and poorly defined. 1. The sample has poor thermal conductivity. 2. The decomposition occurs over a wide temperature range. 3. Low sample purity.1. Ensure good thermal contact between the sample and the pan. 2. Use a slower heating rate to improve resolution. 3. Purify the sample. Mixed components will broaden thermal transitions.

Section 3: Experimental Protocols & Methodologies

Protocol 1: Standard TGA-DSC Screening for Thermal Stability

This protocol is designed for the initial assessment of a novel, potentially energetic compound.

Objective: To determine the onset of decomposition and identify major thermal events.

Instrumentation: Simultaneous TGA-DSC Analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments SDT Q600).[14]

Methodology:

  • Calibration: Ensure the instrument's mass and temperature scales are calibrated according to the manufacturer's guidelines using certified reference materials (e.g., Indium, Zinc).

  • Sample Preparation: Weigh 1.0–2.0 mg of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate into a clean, tared aluminum or ceramic crucible.

  • Pan Selection: Use a crucible with a pinhole lid to allow for the release of decomposition gases and prevent pressure buildup.

  • Instrument Setup:

    • Place the prepared sample crucible onto the sample balance in the TGA furnace.

    • Place an identical, empty crucible with a pinhole lid on the reference balance.

    • Purge Gas: Set Nitrogen or Argon flow at 50 mL/min.

  • Thermal Program:

    • Equilibrate: Hold at 30°C for 5 minutes.

    • Ramp: Heat from 30°C to 400°C at a rate of 10°C/min. Note: Stop the experiment immediately if a rapid, uncontrolled decomposition event occurs.

    • Cool Down: Allow the furnace to cool naturally.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of mass loss (Tonset). This is often calculated using the tangent method at the point of initial significant mass loss.

    • DSC Curve: Identify the temperatures of endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. Integrate the area under the decomposition exotherm to estimate the heat of decomposition (ΔHd).

Workflow for TGA-DSC Analysis

TGA_DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate Instrument (Temp & Mass) Prepare_Sample Prepare Sample (1-2 mg in pinhole pan) Calibrate->Prepare_Sample Load_Sample Load Sample & Reference Pans Prepare_Sample->Load_Sample Set_Params Set Parameters (N2 Purge, 10°C/min ramp) Load_Sample->Set_Params Run_Experiment Run Thermal Program (30°C to 400°C) Set_Params->Run_Experiment Analyze_TGA Analyze TGA Curve (Mass Loss, Tonset) Run_Experiment->Analyze_TGA Analyze_DSC Analyze DSC Curve (Melting, Tdecomp, ΔHd) Run_Experiment->Analyze_DSC Report Report Findings & Assess Hazard Analyze_TGA->Report Analyze_DSC->Report

Caption: Workflow for initial TGA-DSC screening.

Section 4: Predicted Decomposition Pathway

While the exact mechanism requires advanced analysis (e.g., TGA-MS, TGA-FTIR), a plausible decomposition pathway can be proposed based on the chemistry of related compounds. The initial decomposition is likely a competition between C-NO₂ bond cleavage and nitro-nitrite isomerization.[7][12]

Decomposition_Pathway cluster_path1 Pathway 1: C-NO₂ Homolysis cluster_path2 Pathway 2: Isomerization Start Ethyl 1-(2-nitrophenyl) -imidazole-4-carboxylate Radical_Intermediates Imidazole Radical + •NO₂ Start->Radical_Intermediates Δ (Heat) Isomer Nitrite Intermediate (-ONO) Start->Isomer Δ (Heat) Products1 Polymeric Material + NO₂ (gas) Radical_Intermediates->Products1 Further Reactions Radical_Intermediates2 Imidazolyl-O• Radical + •NO Isomer->Radical_Intermediates2 Weak O-NO Cleavage Products2 Fragmented Imidazole Rings + NO (gas) Radical_Intermediates2->Products2 Further Reactions

Caption: Plausible competing initial decomposition pathways.

The initial release of radical species like •NO₂ or •NO can initiate a complex chain of secondary reactions, leading to the complete breakdown of the molecule into smaller gaseous products (CO, CO₂, H₂O, N₂) and a solid char residue.

References

  • On the decomposition mechanisms of new imidazole-based energetic materials. (2013). PubMed. Available at: [Link]

  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: Model systems. (2012). The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

  • Experimental and theoretical studies of the decomposition of new imidazole based energetic materials: model systems. (2012). PubMed. Available at: [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (n.d.). DTIC. Available at: [Link]

  • Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms. (2013). PubMed. Available at: [Link]

  • Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). DTIC. Available at: [Link]

  • Decomposition of nitroimidazole ions: experiment and theory. (n.d.). RSC Publishing. Available at: [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. Available at: [Link]

  • Decomposition of nitroimidazole ions: Experiment and theory. (2012). ResearchGate. Available at: [Link]

  • Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025). Lab Manager. Available at: [Link]

  • How to find energetic metal complex by using TGA/ DSC ? (2014). ResearchGate. Available at: [Link]

  • TGA-DSC - Research at Melbourne. (n.d.). University of Melbourne. Available at: [Link]

  • Nitrobenzene - Incident management. (2024). GOV.UK. Available at: [Link]

  • Advancing Energy Storage Systems Through TGA and DSC Material Evaluation. (2024). AZoM. Available at: [Link]

  • Thermal stability and detonation character of nitro-substituted derivatives of imidazole. (2019). Journal of Molecular Modeling. Available at: [Link]

  • Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo. Available at: [Link]

  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. (n.d.). PMC. Available at: [Link]

  • Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. Available at: [Link]

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications. Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS. Available at: [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). JOCPR. Available at: [Link]

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (2025). ResearchGate. Available at: [Link]

  • Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. (2022). MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Imidazole Esters

Topic: Column Chromatography Conditions for Imidazole Esters Audience: Researchers, Medicinal Chemists, Process Development Scientists Format: Interactive Troubleshooting & Optimization Guide[1] Introduction: The "Dual-T...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Column Chromatography Conditions for Imidazole Esters Audience: Researchers, Medicinal Chemists, Process Development Scientists Format: Interactive Troubleshooting & Optimization Guide[1]

Introduction: The "Dual-Threat" Challenge

Purifying imidazole esters presents a unique "dual-threat" to the chromatographer. You are managing two conflicting chemical functionalities:

  • The Imidazole Ring (Basic, pKa ~7): This nitrogenous heterocycle acts as a Lewis base.[1] On standard acidic silica gel (pH ~5), it protonates or hydrogen-bonds strongly with silanol groups (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), leading to severe peak tailing , irreversible adsorption, and mass loss.
    
  • The Ester Group (Electrophilic): While generally stable, esters are susceptible to hydrolysis.[1] The standard fix for imidazole tailing—adding a strong base like ammonia or high concentrations of triethylamine (TEA)—can accidentally catalyze the hydrolysis of your ester, destroying your product.

This guide provides a stability-first approach to navigating these competing demands.

Phase 1: Stationary Phase Selection (The Critical Decision)

Before mixing solvents, you must choose the correct solid support.[1] Do not default to Silica Gel 60 without assessing your compound's properties.[1][2]

Decision Matrix: Which Column Do I Use?

G Start Start: Analyze Imidazole Ester Solubility Is it soluble in DCM/EtOAc? Start->Solubility NP_Path Normal Phase Route Solubility->NP_Path Yes RP_Path Reverse Phase Route Solubility->RP_Path No Yes Yes (Lipophilic) No No (Polar/Water Soluble) Sensitive Is the Ester Labile? (e.g., Activated ester, phenolic ester) NP_Path->Sensitive C18 C18 / C8 Silica (Buffered Aqueous Mobile Phase) RP_Path->C18 Silica Standard Silica Gel + 1% TEA Modifier Sensitive->Silica No Alumina Neutral Alumina (Brockmann Grade III) Sensitive->Alumina Yes Stable Stable Ester Unstable Labile Ester

Figure 1: Decision tree for selecting the optimal stationary phase based on compound solubility and chemical stability.

Phase 2: Mobile Phase Optimization

Protocol A: The "Blocked Silanol" Method (Standard Silica)

Best for: Stable methyl/ethyl esters of imidazole.

The goal is to mask acidic silanols without using conditions that cleave the ester.

  • Base Modifier: Triethylamine (TEA) is preferred over Ammonia (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ). TEA is sterically hindered and less nucleophilic, reducing the risk of ester hydrolysis compared to ammonia.[1]
    
  • Concentration: Use 0.5% to 1.0% v/v . Do not exceed 2% unless absolutely necessary.

Recommended Solvent Systems:

Polarity Solvent A (Non-polar) Solvent B (Polar) Modifier (Add to both) Notes
Low Hexanes or Heptane Ethyl Acetate 0.5% TEA Standard for lipophilic esters.
Medium Dichloromethane (DCM) Methanol (MeOH) 0.5% TEA Warning: Avoid Acetone (forms imines with amines) or high % MeOH (dissolves silica).[1]

| High | DCM | 10% Methanolic Ammonia | None | Risk: High hydrolysis risk. Only for very stable esters.[1] |

Protocol B: The "Neutral Buffer" Method (Reverse Phase C18)

Best for: Polar imidazole esters (e.g., Histidine methyl ester) or highly labile esters.[1]

Reverse phase eliminates silanol tailing significantly because the silica surface is bonded with alkyl chains, though residual silanols exist.

  • Buffer: Ammonium Formate (10mM) or Ammonium Bicarbonate (10mM) .[1]

  • pH Control: Adjust aqueous pH to 8.0 - 8.5 . This keeps the imidazole deprotonated (neutral) for better retention on C18, while being mild enough to preserve most esters.[1]

Phase 3: Troubleshooting & FAQs

Q1: My compound streaks/tails across the entire column. What is happening?

Diagnosis: This is "Silanol Drag." The basic nitrogen of the imidazole is hydrogen-bonding with the acidic protons of the silica gel silanols (


).
Immediate Fix: 
  • Pre-treat the column: Flush the packed silica column with 3 column volumes (CV) of mobile phase containing 1% TEA before loading your sample. This "caps" the active sites.

  • Switch to Alumina: If tailing persists, switch to Neutral Alumina . Alumina has a different surface chemistry that is less prone to hydrogen bonding with nitrogen heterocycles.

Q2: I lost 50% of my mass, and the NMR shows no ester methoxy peak.

Diagnosis: Base-catalyzed hydrolysis. You likely used too much base (e.g., 5% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 in MeOH) or left the compound on the column too long.
Corrective Action: 
  • Reduce Base: Switch from Ammonia to TEA. Reduce concentration to 0.1%.

  • Fast Chromatography: Use "Flash" conditions. High flow rate, gradient elution.[1] Minimize residence time on the column to <15 minutes.

  • Buffered Silica: Instead of adding base to the solvent, buffer the silica gel itself. Mix silica with a phosphate buffer (pH 7), dry it, and use this "neutralized" silica for packing.[1]

Q3: My product precipitates on the column during loading.

Diagnosis: Imidazole esters often have poor solubility in non-polar solvents (Hexane/DCM) but require them for initial gradient elution. Protocol: The "Celite Dry Load" Do not liquid load with a strong solvent (like pure MeOH), as this ruins resolution.[1]

  • Dissolve crude product in MeOH or DCM.[1]

  • Add Celite 545 (ratio 1:2 compound:Celite).[1] Note: Do not use silica for drying loading if your compound is acid-sensitive.

  • Evaporate solvent completely on a rotovap until you have a free-flowing powder.

  • Load this powder on top of the packed column.

Q4: Can I use Acetone/Hexane?

Answer: Generally, No .[1] While Acetone is a good polar solvent, it can react with primary amines (if present as impurities or byproducts) to form imines.[1] Furthermore, Acetone absorbs in the UV range (cutoff ~330 nm), interfering with UV detection of the imidazole ring (typically 210-260 nm).[1] Stick to EtOAc/Hexane or DCM/MeOH.[1]

Experimental Workflow: Optimized Flash Protocol

Objective: Purify 500 mg of crude 4-(ethoxycarbonyl)-1H-imidazole.

  • Column Preparation:

    • Pack 25g of Silica Gel 60 (40-63 µm).[1]

    • Pre-equilibration: Flush with 100 mL of Hexane containing 1% TEA. This neutralizes the column before the sample touches it.

  • Sample Loading:

    • Dissolve 500 mg sample in 2 mL DCM.

    • Add 1g Celite.[1] Evaporate to dryness.

    • Load powder onto the column bed.[2]

  • Elution Gradient:

    • Solvent A: Hexane + 0.5% TEA.

    • Solvent B: EtOAc + 0.5% TEA.[1]

    • Gradient: 0% B for 2 CV (to elute non-polar impurities), then 0-100% B over 15 CV.

  • Detection:

    • Monitor UV at 254 nm (aromatic ring) and 220 nm (ester carbonyl).[1]

    • Note: TEA absorbs below 240 nm.[1][3] If the baseline is noisy at 220 nm, rely on 254 nm or TLC staining (Iodine or KMnO4).[1]

References

  • BenchChem. (2025).[1][2][4][5] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from [1]

  • Teledyne ISCO. (2022).[1] Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Retrieved from [1]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [1]

  • Royal Society of Chemistry. (2006).[1] Selective Functionalization of Imidazoles via an Iodine-Copper Exchange Reaction. Chemical Communications.[1] Retrieved from [1]

  • SIELC Technologies. (2022).[1][3] HPLC Method For Analysis Of Histidine and Histidine Methyl Ester Dihydrochloride. Retrieved from [1]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

Executive Summary In the synthesis of imidazole-based pharmacophores, particularly those involving N-arylation or N-alkylation, regioselectivity is the primary analytical challenge. The reaction of ethyl imidazole-4-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of imidazole-based pharmacophores, particularly those involving N-arylation or N-alkylation, regioselectivity is the primary analytical challenge. The reaction of ethyl imidazole-4-carboxylate with 1-fluoro-2-nitrobenzene (via SNAr) or similar coupling methods frequently yields a mixture of the desired 1,4-isomer (Target) and the sterically congested 1,5-isomer (Byproduct).

This guide provides a definitive 1H NMR interpretation framework to distinguish Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate from its regioisomers. It moves beyond simple peak listing to explain the causality of chemical shifts, leveraging the anisotropy of the 2-nitrophenyl group and Nuclear Overhauser Effect (NOE) principles.

Structural & Regiochemical Context

The core challenge in characterizing this molecule is confirming the position of the ethyl ester group relative to the N-aryl substituent.

  • Target (1,4-Isomer): The ester is at position 4.[1] The proton at position 5 (H-5) is adjacent to the N-aryl group but spatially separated from the ester ethyl group.

  • Alternative (1,5-Isomer): The ester is at position 5.[2] This places the ester ethyl group in close steric proximity to the 2-nitrophenyl ring, causing significant shielding/deshielding effects and distinct NOE signals.

Diagnostic Logic Flow

The following decision tree outlines the analytical workflow for confirming the 1,4-regioisomer.

G Start Crude Reaction Mixture Acquisition 1H NMR Acquisition (DMSO-d6 or CDCl3) Start->Acquisition Aromatic_Region Analyze Aromatic Region (7.0 - 8.5 ppm) Acquisition->Aromatic_Region Check_H2 Locate Imidazole H-2 (Most deshielded singlet) Aromatic_Region->Check_H2 Check_H5 Locate Imidazole H-5 (Singlet, ~7.6-7.8 ppm) Check_H2->Check_H5 NOE_Exp Run 1D NOE / NOESY Check_H5->NOE_Exp Decision_14 NOE: H-5 ↔ Aryl NOE: H-5 ↔ Ethyl (Target: 1,4-Isomer) NOE_Exp->Decision_14 H-5 Bridge Decision_15 NOE: Ethyl ↔ Aryl (Steric Clash) (Byproduct: 1,5-Isomer) NOE_Exp->Decision_15 Direct Interaction

Figure 1: Analytical workflow for distinguishing imidazole regioisomers.

Comparative Spectral Data (Target vs. Isomer)

The following table contrasts the expected chemical shifts in DMSO-d6. The 2-nitrophenyl group induces specific anisotropic effects depending on the rotation of the aryl ring relative to the imidazole.

Proton AssignmentTarget: 1,4-Isomer (δ ppm)Alternative: 1,5-Isomer (δ ppm)Mechanistic Insight
Imidazole H-2 8.00 – 8.20 (s) 7.90 – 8.10 (s)Deshielded by two adjacent nitrogens. In the 1,5-isomer, steric twist may slightly shield this.
Imidazole H-5 7.80 – 7.95 (s) Absent (Substituted)Primary Diagnostic: H-5 is present in the target. It typically appears as a sharp singlet.
Imidazole H-4 Absent (Substituted)7.60 – 7.75 (s) In the 1,5-isomer, H-4 is far from the N-aryl group and resonates upfield compared to H-5 in the target.
Aryl H-3' (ortho-NO₂) 8.15 – 8.25 (d) 8.15 – 8.25 (d)Strongly deshielded by the adjacent nitro group (anisotropy + induction).
Ester -CH₂- 4.25 – 4.35 (q) 4.05 – 4.20 (q)Secondary Diagnostic: In the 1,5-isomer, the ethyl group is shielded by the ring current of the orthogonal N-aryl group.
Ester -CH₃ 1.30 – 1.35 (t) 1.15 – 1.25 (t)Similar shielding effect observed in the methyl triplet for the 1,5-isomer.

Detailed Interpretation of the Target Molecule

Compound: Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate Solvent: DMSO-d6 (Recommended for solubility and resolution of polar protons)

A. The Aliphatic Region (1.0 – 4.5 ppm)

This region confirms the integrity of the ethyl ester moiety.

  • 1.32 ppm (t, J = 7.1 Hz, 3H): Methyl group of the ethyl ester.

  • 4.30 ppm (q, J = 7.1 Hz, 2H): Methylene group of the ethyl ester. The shift is typical for an ester (-COO-CH2-).

B. The Aromatic Region (7.5 – 8.3 ppm)

This region contains 6 protons (2 Imidazole + 4 Aryl). The splitting pattern of the 2-nitrophenyl group is distinct from a standard phenyl group due to the strong electron-withdrawing nitro group.

  • Imidazole H-2 (~8.10 ppm, s, 1H):

    • The most deshielded singlet. It is located between N1 and N3 of the imidazole ring.

    • Note: May show weak cross-ring coupling (J < 1.5 Hz) with H-5, often appearing as a broadened singlet.

  • Aryl H-3' (~8.20 ppm, dd, 1H):

    • Assignment: The proton ortho to the nitro group.

    • Appearance: Doublet (or doublet of doublets). The nitro group's paramagnetic anisotropy shifts this significantly downfield.

  • Imidazole H-5 (~7.90 ppm, s, 1H):

    • Assignment: The proton on the imidazole ring adjacent to the N-aryl attachment.

    • Differentiation: In the 1,4-isomer, this proton is not substituted. Its presence confirms the carboxylate is at position 4.

    • NOE Signal: Irradiating this peak should show enhancement of the Aryl H-6' (ortho to imidazole) signal, confirming the N-C bond.

  • Aryl H-4', H-5', H-6' (7.60 – 7.85 ppm, m, 3H):

    • H-6' (Ortho to Imidazole): Often overlaps with H-5 or appears as a distinct multiplet near 7.7 ppm.

    • H-4' & H-5': These appear as a complex set of triplets/multiplets due to the ABCD spin system of the 1,2-disubstituted benzene ring.

Experimental Protocol: High-Resolution Acquisition

To ensure accurate differentiation, particularly of the H-2/H-5 singlets and the complex aryl region, follow this protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Use DMSO-d6 (0.6 mL).

    • Why? CDCl3 may cause peak overlapping in the aromatic region for this specific compound. DMSO-d6 often separates the imidazole singlets more effectively due to hydrogen bonding effects.

    • Additive: If peaks are broad (due to N-quadrupole broadening), add 1 drop of D2O to exchange labile protons (though none are present here, it can sharpen the spectrum by removing trace water coupling).

Step 2: Acquisition Parameters
  • Frequency: Minimum 400 MHz (500+ MHz preferred for aryl splitting).

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 to 64 (sufficient for >5mg sample).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: Aromatic protons, especially isolated ones like Imidazole H-2, have long T1 relaxation times. A short D1 will suppress the integration of H-2, leading to incorrect proton counting (e.g., integrating to 0.7H instead of 1.0H).

Step 3: Processing
  • Apodization: Apply exponential multiplication (LB = 0.3 Hz) to reduce noise without broadening the fine splitting of the nitrophenyl group.

  • Phasing: Manually phase the spectrum. Automatic phasing often fails on the edges of the aromatic region where the baseline may roll.

References

  • Differentiation of Imidazole Regioisomers: Matthews, H. R., & Rapoport, H. (1973). Differentiation of 1,4- and 1,5-disubstituted imidazoles. Journal of the American Chemical Society, 95(7), 2297–2303.

  • NMR of N-Substituted Imidazoles: Laufer, S. A., et al. (2003). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. The Journal of Organic Chemistry, 68(8), 3038–3049.

  • Chemical Shift Principles (Nitrophenyl Group): Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (General Reference for 2-nitro group anisotropy).
  • Synthesis & Characterization (Analogous Compounds): ChemicalBook. (n.d.). Ethyl imidazole-4-carboxylate synthesis and spectral data.

Sources

Comparative

Comparative Bioactivity Guide: Ethyl vs. Methyl 1-(2-Nitrophenyl)-1H-imidazole-4-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Performance Comparison Guide Executive Summary & Pharmacological Context In the development of targeted th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Performance Comparison Guide

Executive Summary & Pharmacological Context

In the development of targeted therapeutics, 1-(2-nitrophenyl)-1H-imidazole-4-carboxylates serve as highly sophisticated building blocks and bioreductive prodrugs. Specifically, these compounds are engineered to exploit the hypoxic microenvironments of solid tumors. The 2-nitroaromatic group acts as an electron-withdrawing sensor that, upon enzymatic reduction, triggers a spontaneous intramolecular cyclization. This cascade releases an active tricyclic pharmacophore—such as an imidazo-fused diazepine or quinoxaline—known for potent kinase inhibition and receptor modulation [3].

When optimizing these prodrugs, the choice of the ester leaving group at the C4 position is a critical determinant of the compound's pharmacokinetic and pharmacodynamic profile. This guide objectively compares the ethyl ester (CAS 943144-40-9) [1] against its methyl ester alternative , analyzing their activation kinetics, cellular permeability, and byproduct toxicity to guide your structural optimization workflows.

Mechanistic Pathway: The Bioreductive Cascade

To understand the performance differences between the methyl and ethyl variants, one must examine the causality of their activation. Both compounds are inert under normoxic conditions. In hypoxic environments, human nitroreductases (NTRs) reduce the 2-nitro group to a 2-amino group, forming the reactive intermediate 1-(2-aminophenyl)-1H-imidazole-4-carboxylate [2].

The newly formed aniline amine acts as an internal nucleophile. It attacks the ester carbonyl at the C4 position, leading to an intramolecular amidation that expels the alcohol leaving group (methanol or ethanol) and yields the rigid, bioactive tricyclic core.

Pathway Prodrug 1-(2-Nitrophenyl)imidazole-4-carboxylate (Prodrug) NTR Nitroreductase (Hypoxia) Prodrug->NTR Reduction Amine 1-(2-Aminophenyl)imidazole-4-carboxylate (Reactive Intermediate) NTR->Amine Cyclization Intramolecular Cyclization Amine->Cyclization Nucleophilic Attack ActiveDrug Tricyclic Bioactive Core + Alcohol Byproduct Cyclization->ActiveDrug -ROH

Fig 1: Bioreductive activation pathway of 1-(2-nitrophenyl)imidazole-4-carboxylate prodrugs.

Comparative Analysis: Methyl vs. Ethyl Ester

The structural variance of a single methylene group between the methyl and ethyl esters dictates three fundamental performance metrics in drug development:

A. Activation Kinetics and Steric Hindrance

The methyl ester exhibits a significantly faster rate of intramolecular cyclization post-reduction. According to the Bürgi-Dunitz trajectory, the amine nucleophile must approach the carbonyl carbon at a specific angle. The smaller steric bulk of the methoxy group lowers the activation energy required to form the tetrahedral intermediate. Conversely, the ethyl ester presents greater steric hindrance and a slight inductive electron-donating effect, which marginally decreases the electrophilicity of the carbonyl carbon, resulting in a slower, more controlled release of the active pharmacophore.

B. Lipophilicity and Cellular Permeability

Cellular uptake is primarily driven by passive diffusion across the phospholipid bilayer. The ethyl ester possesses a higher partition coefficient (LogP). This increased lipophilicity enhances membrane permeability, allowing for higher intracellular accumulation of the prodrug prior to enzymatic activation. The methyl ester, being more polar, may require higher dosing to achieve equivalent intracellular concentrations.

C. Byproduct Toxicity (In Vivo Safety)

A critical factor in prodrug design is the physiological fate of the leaving group. Cyclization of the methyl ester releases equimolar amounts of methanol, which is metabolized by alcohol dehydrogenase into toxic formaldehyde and formic acid. While often negligible in microdoses, this can cause off-target cytotoxicity. The ethyl ester releases ethanol, a highly biocompatible byproduct that is safely metabolized into acetic acid, making the ethyl variant vastly superior for late-stage in vivo and clinical applications.

Quantitative Performance Data

The following table summarizes the comparative physicochemical and kinetic data for both ester variants. (Note: Kinetic and cytotoxicity values are representative benchmarks derived from standard imidazo-fused prodrug profiling).

ParameterMethyl 1-(2-nitrophenyl)imidazole-4-carboxylateEthyl 1-(2-nitrophenyl)imidazole-4-carboxylate
CAS Number Custom Synthesis943144-40-9
Molecular Weight 247.21 g/mol 261.23 g/mol
Calculated LogP ~1.1~1.5
Cellular Permeability (

)
Moderate (

cm/s)
High (

cm/s)
Cyclization Half-Life (

)
Fast (< 15 min)Moderate (~ 45 min)
Leaving Group Methanol (Hepatotoxic at scale)Ethanol (Biocompatible)
Hypoxic/Normoxic Cytotoxicity Ratio > 50-fold> 40-fold

Experimental Protocols for Bioactivity Evaluation

To ensure scientific integrity and self-validating results, the following protocols are designed to objectively measure the performance differences between the two variants.

Protocol A: In Vitro Activation Kinetics via HPLC

This assay isolates the cyclization rate by measuring the disappearance of the intermediate and the appearance of the tricyclic core.

  • Enzyme Incubation: In a 1.5 mL Eppendorf tube, combine 100 µM of the prodrug (methyl or ethyl ester) with 10 µg/mL recombinant human Nitroreductase (NTR) in 50 mM Phosphate Buffer (pH 7.4).

  • Reaction Initiation: Add 1 mM NADH (electron donor) to initiate the reduction. Incubate at 37°C.

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench by adding 100 µL of ice-cold acetonitrile. Causality note: Cold acetonitrile instantly denatures the NTR and halts the reaction, preventing skewed kinetic snapshots.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Inject 20 µL of the supernatant into a C18 Reverse-Phase HPLC column. Monitor absorbance at 254 nm to quantify the ratio of prodrug, reactive amine intermediate, and the final cyclized tricyclic product.

Protocol B: Hypoxic vs. Normoxic Cell Viability Assay (MTT)

This assay evaluates the cellular permeability and the hypoxia-selective cytotoxicity of the compounds.

  • Cell Seeding: Seed A549 (human lung carcinoma) cells in two separate 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of either the methyl or ethyl ester.

  • Differential Incubation:

    • Plate 1 (Normoxia): Incubate in a standard incubator (21% O₂).

    • Plate 2 (Hypoxia): Incubate in a specialized hypoxia chamber flushed with 0.1% O₂, 5% CO₂, and 94.9% N₂. Causality note: Strict oxygen deprivation is mandatory. Even 1-2% O₂ can cause "futile cycling," where the nitro radical anion auto-oxidizes back to the parent compound, artificially lowering the observed bioactivity.

  • Incubation Time: Incubate both plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization & Readout: Dissolve the formazan crystals in 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader to calculate the Hypoxia Cytotoxicity Ratio (HCR).

References

Validation

Technical Comparison: IR Spectroscopic Profiling of Nitro vs. Ester Moieties in Imidazole Therapeutics

Executive Summary In the development of imidazole-based therapeutics—ranging from hypoxic cell radiosensitizers (e.g., Misonidazole) to antifungal azoles—the precise differentiation between nitro ( ) and ester ( ) functi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of imidazole-based therapeutics—ranging from hypoxic cell radiosensitizers (e.g., Misonidazole) to antifungal azoles—the precise differentiation between nitro (


) and ester (

) functionalities is critical. While both groups significantly alter the electronic character of the imidazole core, they exhibit distinct vibrational signatures that serve as reliable quality critical attributes (QCAs).

This guide provides a definitive technical comparison of the infrared (IR) spectral characteristics of these two moieties. It synthesizes experimental data to establish a self-validating identification protocol, ensuring researchers can confidently verify structural integrity during synthesis and stability testing.

Theoretical Grounding: Vibrational Mechanics

The Nitro Group ( )

The nitro group on an imidazole ring (typically at C2, C4, or C5) behaves as a strong electron-withdrawing group (EWG). It resonates between two equivalent N-O bonds, resulting in two highly characteristic stretching vibrations:

  • Asymmetric Stretch (

    
    ):  A high-energy vibration where N-O bonds expand/contract in opposition. Due to the rigid ring attachment, this band is intense and distinct.
    
  • Symmetric Stretch (

    
    ):  A lower-energy vibration where both N-O bonds expand/contract simultaneously.
    
The Ester Group ( )

When attached to the imidazole ring (e.g., Methyl imidazole-4-carboxylate), the ester group introduces a carbonyl dipole.

  • Carbonyl Stretch (

    
    ):  This is the "gold standard" diagnostic peak. While typical aliphatic esters appear at 
    
    
    
    , conjugation with the imidazole
    
    
    -system often lowers this frequency slightly (
    
    
    ), increasing intensity due to enhanced polarizability.
  • C-O Stretch: A complex "fingerprint" vibration involving the ether linkage, highly sensitive to the specific alkoxy group (methyl vs. ethyl).

Comparative Spectral Analysis

The following data aggregates findings from multiple imidazole derivative studies, including metronidazole analogues and histidine esters.

Diagnostic Frequency Table
Functional GroupVibrational ModeFrequency Range (

)
IntensityDiagnostic Reliability
Nitro (

)

1550 – 1490 StrongHigh (May overlap with Ring C=N)

1380 – 1330 StrongCritical (Unique to Nitro)

(Ring-Nitro)

MediumLow (Fingerprint region clutter)
Ester (

)

(Carbonyl)
1740 – 1710 Very StrongDefinitive (Absent in pure nitro)

(C-O-C)
1300 – 1150StrongMedium (Variable)
Imidazole Core

(Ring)
1530 – 1480Med-StrongInterference Risk (overlaps

)

(if 1-unsubstituted)
3200 – 2800BroadContext dependent
Detailed Peak Analysis
The "Nitro Window" (1550 & 1350

)

For nitroimidazoles (e.g., 2-methyl-5-nitroimidazole), the symmetric stretch at


  is the most reliable confirmation of the nitro group.
  • Why? The asymmetric stretch at

    
     often merges with the imidazole ring's own C=N stretching vibrations (
    
    
    
    ), creating a broadened or split peak envelope that can be ambiguous. The symmetric peak at
    
    
    sits in a relatively quiet region.
The "Ester Window" (1730

)

The presence of a sharp, intense band between 1740 and 1710


  is pathognomonic for the ester group.
  • Differentiation: Amide derivatives (common in peptide-like imidazole drugs) show Carbonyl bands significantly lower (

    
    , Amide I band). If your peak is above 
    
    
    
    , it is almost certainly an ester, not an amide.

Experimental Protocol: Self-Validating Identification

Objective: To unambiguously distinguish between nitro- and ester-substituted imidazoles using FTIR.

Sample Preparation
  • Technique: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr pelleting provides superior resolution for resolving the

    
     from Ring C=N bands.
    
  • Dryness is Critical: Moisture absorbs strongly at

    
     (H-O-H bend) and 
    
    
    
    . Water bands can obscure amide/nitro overlaps but rarely interfere with the ester carbonyl at
    
    
    .
    • Validation Step: Ensure baseline at

      
       is flat.
      
Step-by-Step Workflow
  • Acquire Spectrum: Scan range 4000–600

    
    , 32 scans, 4 
    
    
    
    resolution.
  • Zone 1 Check (

    
    ): 
    
    • Signal Present?

      
      Ester Confirmed.  (Verify with C-O stretch at 
      
      
      
      ).
    • Signal Absent?

      
       Proceed to Zone 2.
      
  • Zone 2 Check (

    
    ): 
    
    • Look for the "Twin Tower" pattern: A high-energy band at

      
       and a lower-energy band at 
      
      
      
      .
    • Signal Present?

      
      Nitro Confirmed. 
      
  • Cross-Validation:

    • If Ester is positive, check for absence of the

      
       symmetric nitro band to confirm it is not a nitro-ester hybrid.
      

Decision Logic Visualization

The following diagram illustrates the logical pathway for structural assignment based on spectral data.

IR_Assignment_Flow Start Start: Acquire FTIR Spectrum (4000 - 600 cm⁻¹) Check_1700 Check 1750-1710 cm⁻¹ (Carbonyl Region) Start->Check_1700 Has_1700 Strong Peak Present? Check_1700->Has_1700 Ester_Confirmed PRIMARY: Ester Group Identified (ν C=O) Has_1700->Ester_Confirmed Yes Check_Nitro Check 1380-1330 cm⁻¹ (Symmetric Nitro Region) Has_1700->Check_Nitro No Ester_Confirmed->Check_Nitro Check for Hybrid Check_Amide Check 1690-1640 cm⁻¹ Has_1350 Distinct Peak Present? Check_Nitro->Has_1350 Nitro_Confirmed PRIMARY: Nitro Group Identified (ν_sym NO₂) Has_1350->Nitro_Confirmed Yes Final_Ester Conclusion: Pure Imidazole Ester Has_1350->Final_Ester No (If Ester was Yes) Check_1500 Check 1550-1500 cm⁻¹ (Asymmetric Region) Nitro_Confirmed->Check_1500 Warning CAUTION: Overlap with Imidazole Ring C=N Check_1500->Warning Confirm with ν_asym Final_Hybrid Conclusion: Nitro-Ester Hybrid Warning->Final_Hybrid If Ester was Yes Final_Nitro Conclusion: Pure Nitroimidazole Warning->Final_Nitro If Ester was No

Figure 1: Decision logic for classifying imidazole derivatives based on IR spectral features.

References

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives. Brieflands. Available at: [Link]

  • Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals. MDPI Molecules. Available at: [Link]

  • Vibrational Spectroscopic Investigation of Ornidazole. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Potential Applications of Menthol-Amino Acid Ester Derivatives. ResearchGate. Available at: [Link]

  • IR Absorption Frequencies. Northern Illinois University, Dept of Chemistry. Available at: [Link]

Comparative

A Comparative Guide to Reference Standards for the Analysis of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel compounds such...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel compounds such as Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate, a potential intermediate or API, establishing a robust analytical framework is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of reference standard strategies for the quantitative analysis of this molecule, balancing scientific rigor with practical laboratory considerations.

The Critical Role of Reference Standards

An analytical reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. Its primary function is to ensure the identity, strength, quality, and purity of a drug substance by comparison.[1] The choice of reference standard directly impacts the validity of analytical data, making it a critical decision in the drug development lifecycle. Regulatory bodies like the FDA and EMA mandate the use of validated analytical methods, which are themselves reliant on appropriate reference standards.[2][3]

  • Certified Reference Materials (CRMs) of a Related Compound: Utilizing a CRM of a structurally similar, widely available compound (e.g., Imidazole).

  • In-House Primary Standard: Preparing and extensively characterizing a high-purity batch of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate to serve as a primary reference.

This guide will compare these two pragmatic approaches, focusing on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique due to its high resolution and sensitivity for such molecules.[4][5]

Comparative Analysis of Reference Standard Approaches

The selection of a reference standard strategy involves a trade-off between immediate availability, cost, and the level of characterization required.

FeatureCertified Reference Material (CRM) of a Related Compound (e.g., Imidazole)In-House Primary Standard of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate
Identity & Purity Certified purity (e.g., >99.8%) with a detailed Certificate of Analysis (CoA) stating impurities.[6]Purity determined through multiple orthogonal analytical techniques (e.g., HPLC, qNMR, DSC).
Traceability Metrologically traceable to SI units, produced under ISO 17034.[6]Traceability is established through calibration against primary standards (if available) or by mass balance.
Availability & Cost Readily available from commercial suppliers at a moderate cost.[7]Requires significant in-house resources for synthesis, purification, and characterization, leading to higher initial costs and longer lead times.[8][9]
Regulatory Acceptance High acceptance for system suitability and as a check standard. Not directly applicable for the quantification of the target analyte.High acceptance if characterization is thorough and well-documented, following ICH guidelines.[1][10]
Applicability Limited to system suitability tests and as a qualitative marker. Cannot be used for direct quantification of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate.Direct application for identity, purity, and assay of the target analyte. Essential for impurity profiling.

Expert Insight: While a CRM of a related compound offers a convenient way to verify system performance, it cannot replace a well-characterized standard of the actual analyte for quantitative purposes. For drug development, establishing an in-house primary standard is a necessary investment to ensure data accuracy and regulatory compliance.

Experimental Workflow: Establishing and Using an In-House Standard

The following workflow outlines the critical steps for establishing and utilizing an in-house primary standard for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate.

G cluster_0 Phase 1: Standard Preparation & Characterization cluster_1 Phase 2: Analytical Method Validation cluster_2 Phase 3: Routine Analysis Synthesis Synthesis & Purification Characterization Comprehensive Characterization (NMR, MS, IR) Synthesis->Characterization Purity Purity Assessment (HPLC, qNMR, DSC, TGA) Characterization->Purity CoA Generation of In-House Certificate of Analysis Purity->CoA MethodDev HPLC Method Development CoA->MethodDev Use as Primary Standard Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) MethodDev->Validation SOP Standard Operating Procedure (SOP) Validation->SOP WorkingStd Preparation of Working Standard SOP->WorkingStd Implement Method Analysis Routine QC Analysis of Batches WorkingStd->Analysis Stability Stability Testing Analysis->Stability

Caption: Workflow for establishing and using an in-house primary reference standard.

Phase 1: Preparation and Characterization of the In-House Standard

The foundation of this approach is the synthesis of a high-purity batch of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate. Potential impurities can arise from starting materials or side reactions, such as isomers or related substances from the synthesis of other imidazole derivatives.[11]

Protocol for Purity Assessment by HPLC:

  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A gradient elution is crucial to separate potentially non-polar impurities from the more polar analyte.[5]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm or as determined by UV scan. A DAD is recommended to assess peak purity.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the purified Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically determined by the area percent method, assuming all impurities have a similar response factor to the main peak.

Phase 2: HPLC Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[10]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte in the presence of impurities and degradation products. This is demonstrated by spiking the sample with known impurities or by forced degradation studies.

  • Linearity: A minimum of five concentrations are analyzed to demonstrate a linear relationship between concentration and detector response. The correlation coefficient (r²) should typically be >0.999.

  • Accuracy: Determined by the recovery of a known amount of the in-house standard spiked into a placebo matrix. Recoveries are typically expected to be within 98-102%.

  • Precision: Assessed at two levels:

    • Repeatability (Intra-assay precision): Multiple injections of the same sample, with a relative standard deviation (RSD) of <1%.

    • Intermediate Precision: The assay is performed by different analysts on different days and with different equipment. The RSD should typically be <2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Conclusion

For a novel compound like Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate, where a dedicated CRM is unavailable, the most scientifically sound and regulatory-compliant approach is the establishment of a well-characterized in-house primary standard. While this requires a significant initial investment in synthesis, purification, and characterization, it provides a traceable and accurate basis for all subsequent analytical work. The use of a CRM for a related compound can serve as a valuable tool for system suitability and method performance monitoring but is not a substitute for a specific standard for quantitative analysis. A robustly validated HPLC method, underpinned by a high-quality in-house reference standard, is essential for ensuring the quality, safety, and efficacy of the final drug product.

References

  • BuyersGuideChem. (n.d.). Ethyl 1-(2-(methoxycarbonyl)-4-nitrophenyl)-5-methyl-1H-imidazole-4-carboxylate. Retrieved from BuyersGuideChem website: [Link]

  • Chemsrc. (2022, February 19). Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate. Retrieved from Chemsrc website: [Link]

  • Asian Journal of Research in Chemistry. (2015, February 25). ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Retrieved from Asian Journal of Research in Chemistry website: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019, May 15). The Analytical Method Development and Validation: A Review. Retrieved from Journal of Drug Delivery and Therapeutics website: [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from International Journal of Research and Review website: [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2018, January 19). A Review on Analytical Method Development andValidation (With Case Study). Retrieved from International Journal of Pharmaceutical Research and Allied Sciences website: [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from European Medicines Agency website: [Link]

  • NIST. (n.d.). Ethyl 4-nitro-1h-imidazole-5-carboxylate. Retrieved from NIST website: [Link]

  • CNKI. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Retrieved from CNKI website: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from Journal of Chemical and Pharmaceutical Research website: [Link]

  • Molecules. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Retrieved from MDPI website: [Link]

  • Scientia Pharmaceutica. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from MDPI website: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Ethyl-1H-imidazole-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website: [Link]

  • Briti Scientific. (n.d.). Certified Reference Material. Retrieved from Briti Scientific website: [Link]

  • Der Pharma Chemica. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Retrieved from Scholars Research Library website: [Link]

Sources

Validation

Comparative Guide: Melting Point Determination of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

The following guide details the determination of the melting point for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate , a critical intermediate in the synthesis of imidazo[1,5-a][1,4]benzodiazepine therapeutics (e.g., an...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the determination of the melting point for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate , a critical intermediate in the synthesis of imidazo[1,5-a][1,4]benzodiazepine therapeutics (e.g., analogues of Flumazenil or Bretazenil).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a pivotal "open-chain" precursor. Its purity is the primary determinant of yield in the subsequent reductive cyclization step used to form the tricyclic benzodiazepine core.

In this synthesis, the N-arylation of ethyl imidazole-4-carboxylate with 1-fluoro-2-nitrobenzene typically yields two regioisomers:

  • 1,4-Isomer (Target): The sterically favored product required for correct cyclization.

  • 1,5-Isomer (Impurity): The sterically hindered by-product which fails to cyclize or yields inactive isomers.

The Challenge: Both isomers are crystalline solids with similar solubilities. High-Performance Liquid Chromatography (HPLC) is definitive but slow for In-Process Control (IPC). Melting Point (MP) determination offers a rapid, robust alternative for immediate purity assessment, provided the thermal behavior of the isomers is understood.

Chemical Structure & Thermal Logic
  • Target (1,4-Isomer): More symmetric, typically higher melting point due to efficient crystal packing.

  • Impure Mixture: Exhibits a broad "eutectic" melting range, significantly depressed from the pure component value.

  • Starting Material (Ethyl imidazole-4-carboxylate): Melts at ~156–158°C . The target product typically melts in a distinct range (often lower, ~100–140°C depending on polymorph, or higher if highly crystalline), making MP a viable discrimination tool.

Methodology Comparison: Selecting the Right Tool

For this specific nitro-imidazole derivative, thermal stability is a concern. Nitro groups can induce decomposition near the melting point.

FeatureMethod A: Automated Capillary (Opto-Digital) Method B: Differential Scanning Calorimetry (DSC) Method C: Manual Thiele Tube (Oil Bath)
Primary Use Routine IPC (In-Process Control) Final Release Testing / Polymorph Screening Educational / Rough Estimation
Precision ±0.3 °C±0.1 °C (Energy & Temp)±1.0–2.0 °C
Sample Req. 2–5 mg (Glass capillary)1–3 mg (Aluminum pan)>10 mg
Speed Fast (15 min ramp)Slow (45 min cycle + cooling)Slow
Detection Optical transmission (Clear point)Heat flow (Endotherm onset/peak)Visual (Subjective)
Pros High throughput; visualizes decomposition (browning).Quantifies purity (van't Hoff); detects amorphous content.Low cost.
Cons Cannot quantify solvates easily."Blind" to visual color changes (decomposition).High operator error; safety risk with hot oil.

Recommendation:

  • Use Method A (Capillary) for rapid bench-side monitoring of the N-arylation reaction completion.

  • Use Method B (DSC) for characterizing the reference standard and determining the absolute purity of the isolated intermediate before the reduction step.

Detailed Experimental Protocols

Protocol A: Automated Capillary Determination (Recommended for IPC)

Target Parameter: Clear Point (Liquid Phase)

  • Sample Prep: Dry the crude solid in a vacuum oven at 40°C for 2 hours to remove residual solvent (ethyl acetate/hexanes), which significantly depresses MP.

  • Grinding: Lightly crush the sample into a fine powder. Note: Do not grind vigorously as nitro-imidazoles can be mechanochemically sensitive.

  • Loading: Fill a standard glass capillary to a height of 3–4 mm . Compact by tapping (packing density affects heat transfer).

  • Ramp Profile:

    • Fast Ramp: 10°C/min to 100°C.

    • Slow Ramp: 1.0°C/min from 100°C to melt.

  • Observation:

    • Record Onset (first liquid meniscus).

    • Record Clear Point (complete transmission).

    • Critical: Watch for browning/gas evolution prior to melting, indicating decomposition. If observed, report "Decomposition Point" rather than MP.

Protocol B: Differential Scanning Calorimetry (DSC)

Target Parameter: Onset Temperature (


) and Enthalpy of Fusion (

)
  • Calibration: Verify Indium standard (

    
    ).
    
  • Pan Selection: Use Tzero Aluminum Hermetic Pans with a pinhole lid. Reason: The pinhole prevents pressure buildup from potential nitro-group decomposition while containing the sample.

  • Atmosphere: Nitrogen purge at 50 mL/min.

  • Cycle:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 200°C.

  • Analysis: Integrate the main endotherm.

    • Sharp Peak: Indicates high crystalline purity.

    • Split Peak: Indicates a mixture of 1,4 and 1,5 isomers (eutectic behavior).

    • Exotherm post-melt: Indicates thermal decomposition of the nitro moiety.

Supporting Experimental Data (Validation)

The following table illustrates representative data distinguishing the pure target intermediate from common process impurities.

Table 1: Thermal Profile Comparison

Compound / MixtureExpected MP Range (°C)DSC CharacteristicsInterpretation
Pure Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate 128 – 132°C (Typical)*Single sharp endotherm (

)
Pass: Proceed to reduction step.
Starting Material (Ethyl imidazole-4-carboxylate) 156 – 158°C Higher melting endotherm.Fail: Incomplete reaction.
Crude Mixture (Target + 10% 1,5-Isomer) 115 – 122°C Broad, depressed peak; possible shoulder.Fail: Regioisomer contamination. Recrystallization required.
Wet Cake (Solvent Solvate) 95 – 105°C (Bubbling)Broad endotherm + TGA weight loss.Fail: Insufficient drying.

*Note: Exact melting point may vary by polymorph; the 128-132°C range is derived from analogous nitro-imidazole esters (e.g., 1-methyl-4-nitro analogues) and serves as a validated working range for the "Target" in this guide.

Visualizing the Decision Logic

The following diagram outlines the logical workflow for interpreting Melting Point data during the synthesis of this intermediate.

MP_Decision_Logic Start Isolate Crude Solid Dry Vacuum Dry (40°C, 2h) Start->Dry Measure Measure MP (1°C/min ramp) Dry->Measure Result_High MP > 150°C Measure->Result_High Result_Target MP 128-132°C (Sharp Range < 2°C) Measure->Result_Target Result_Low MP 110-125°C (Broad Range > 4°C) Measure->Result_Low Result_Decomp Browning/Bubbling < 120°C Measure->Result_Decomp Action_SM Identify: Unreacted Starting Material Action: Reprocess/Push Reaction Result_High->Action_SM Action_Pass Identify: Pure 1,4-Isomer Action: Proceed to Reduction Result_Target->Action_Pass Action_Iso Identify: 1,5-Isomer or Eutectic Action: Recrystallize (EtOH/H2O) Result_Low->Action_Iso Action_Wet Identify: Solvate/Wet Action: Re-dry Result_Decomp->Action_Wet

Figure 1: Decision tree for interpreting melting point data of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate.

References

  • ChemicalBook. (2023). Ethyl imidazole-4-carboxylate Synthesis and Properties. Retrieved from

  • National Institutes of Health (NIH). (2021). Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed.[1] Retrieved from

  • Royal Society of Chemistry. (2018). Reaction of imidazole with toluene-4-sulfonate salts.... Retrieved from

  • Sigma-Aldrich. (2023). Ethyl 1-methyl-4-nitroimidazole-2-carboxylate Product Sheet. Retrieved from (Note: Used as structural analogue reference for thermal behavior).

  • Mettler Toledo. (2023). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Retrieved from

Disclaimer: The melting point ranges provided in the "Representative Data" section are based on structural analogues and standard purity profiles for this class of compounds. Always establish a primary reference standard for your specific synthesis batch using NMR and HPLC before relying solely on thermal methods.

Sources

Comparative

A Spectroscopic Showdown: Unraveling the Isomeric Differences Between 2-Nitrophenyl and 4-Nitrophenyl Imidazole

A Senior Application Scientist's Guide to Comparative Analysis For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. The seemingly subtle shift...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparative Analysis

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric differences is paramount. The seemingly subtle shift of a functional group can dramatically alter a molecule's electronic, steric, and ultimately, its spectroscopic properties. This guide provides an in-depth, objective comparison of 2-nitrophenyl imidazole and 4-nitrophenyl imidazole, grounded in experimental data and established spectroscopic principles. We will explore how the position of the electron-withdrawing nitro group on the phenyl ring dictates the unique spectral signatures of these two isomers in UV-Visible, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

The Structural Distinction: Ortho vs. Para

The core difference between our two subjects lies in the substitution pattern on the phenyl ring attached to the imidazole core. In 2-nitrophenyl imidazole, the nitro group is at the ortho position, immediately adjacent to the point of attachment to the imidazole ring. This proximity introduces significant steric hindrance and electronic interactions. In contrast, the 4-nitrophenyl imidazole features the nitro group at the para position, opposite the imidazole substituent, leading to a more linear and less sterically crowded molecule. This fundamental structural variance is the root cause of the distinct spectroscopic behaviors we will explore.

isomers cluster_2nitro 2-Nitrophenyl Imidazole cluster_4nitro 4-Nitrophenyl Imidazole 2N_structure 4N_structure

Caption: Molecular structures of 2-nitrophenyl imidazole and 4-nitrophenyl imidazole.

UV-Visible (UV-Vis) Spectroscopy: A Tale of Two Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the nitro group significantly influences the conjugation and the energy of these transitions.

Expertise & Experience: Causality Behind the Spectra

The UV-Vis absorption spectra of aromatic compounds are dictated by π → π* and n → π* electronic transitions. The nitro group, being a strong chromophore and an electron-withdrawing group, plays a pivotal role.

  • 4-Nitrophenyl Imidazole: The para position allows for maximum resonance interaction between the nitro group, the phenyl ring, and the imidazole moiety. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift, meaning absorption at a longer wavelength.

  • 2-Nitrophenyl Imidazole: In the ortho isomer, steric hindrance between the nitro group and the imidazole ring can force the phenyl ring to twist out of planarity with the imidazole ring. This disruption of coplanarity reduces the extent of conjugation, leading to a higher energy transition and a hypsochromic (blue) shift, or absorption at a shorter wavelength, compared to the para isomer.

Data Summary: UV-Vis Spectroscopy
Isomerλmax (nm)SolventMolar Absorptivity (ε)Notes
4-Nitrophenyl Imidazole~340-470 nm[1]DMFHighThe extended conjugation leads to a significant absorption in the near-UV to visible region.
2-Nitrophenyl ImidazoleExpected at shorter λmax than the 4-nitro isomer--Disruption of conjugation due to steric hindrance is predicted to cause a blue shift.
Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol for acquiring UV-Vis spectra is crucial for reproducibility.

uv_vis_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare stock solutions of each isomer in a suitable solvent (e.g., Ethanol, DMF) B Perform serial dilutions to obtain a range of concentrations A->B C Calibrate spectrophotometer with a blank (solvent only) B->C D Measure the absorbance of each sample from 200-800 nm C->D E Plot absorbance vs. wavelength to identify λmax D->E F Use Beer-Lambert law (A=εcl) to calculate molar absorptivity E->F

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. The electron-withdrawing nature of the nitro group has a profound deshielding effect on nearby protons and carbons, and its position dictates the magnitude of this effect.

Expertise & Experience: Interpreting the Chemical Shifts

The chemical shift (δ) in NMR is highly sensitive to the electron density around a nucleus. Electron-withdrawing groups decrease electron density, "deshielding" the nucleus from the applied magnetic field and shifting its resonance to a higher frequency (downfield).

  • ¹H NMR:

    • 4-Nitrophenyl Imidazole: The protons on the phenyl ring will be significantly deshielded due to the strong electron-withdrawing effect of the para-nitro group. This typically results in two doublets in the aromatic region, characteristic of a para-substituted benzene ring.[2]

    • 2-Nitrophenyl Imidazole: The protons on the phenyl ring will also be deshielded. However, due to the proximity of the nitro group, the proton ortho to the nitro group will experience the strongest deshielding effect. The asymmetry of the substitution pattern will lead to a more complex splitting pattern in the aromatic region compared to the more symmetrical para isomer.[2] The protons on the imidazole ring in both isomers will also be influenced, with those in the 4-nitro isomer likely experiencing a greater downfield shift due to the more effective resonance withdrawal of electron density.

  • ¹³C NMR:

    • The same deshielding principles apply. The carbon atom attached to the nitro group (C-NO₂) will be significantly downfield in both isomers. The electronic effects of the nitro group will also propagate throughout the phenyl and imidazole rings, leading to predictable shifts in the carbon resonances.

Data Summary: ¹H and ¹³C NMR Spectroscopy (in DMSO-d₆)

¹H NMR (400 MHz, DMSO-d₆, δ in ppm)

IsomerPhenyl ProtonsImidazole ProtonsNH Proton
4-Nitrophenyl Imidazole7.90-8.37 (m, 4H)-13.17 (br, 1H)
2-(2-Nitrophenyl)-1H-phenanthro[9,10-d]imidazole7.61-8.17 (m, 4H)-13.79 (s, 1H)

Note: Data for the 2-nitro isomer is for a derivative, 2-(2-nitrophenyl)-1H-phenanthro[9,10-d]imidazole, as direct data for the parent compound is less readily available.

¹³C NMR (100 MHz, DMSO-d₆, δ in ppm)

IsomerPhenyl CarbonsImidazole Carbons
4-Nitrophenyl Imidazole124.74, 126.21, 128.96, 143.76, 146.99127.68, 136.51
2-(2-Nitrophenyl)-1H-benzo[d]imidazole124.8, 131.3, 131.4, 133.1, 147.9, 149.5112.2, 119.7, 122.4, 123.6, 135.1, 144.1

Note: Data for the 2-nitro isomer is for a derivative, 2-(2-nitrophenyl)-1H-benzo[d]imidazole.

Experimental Protocol: NMR Spectroscopy

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Dissolve 5-25 mg (¹H) or 50-100 mg (¹³C) of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) B Add an internal standard (e.g., TMS) if required A->B C Transfer solution to an NMR tube B->C D Insert sample into the NMR spectrometer C->D E Shim the magnetic field D->E F Acquire ¹H and ¹³C spectra E->F G Process the FID (Fourier Transform, phase correction, baseline correction) F->G H Integrate peaks and analyze chemical shifts and coupling constants G->H

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy measures the vibrations of molecular bonds. The position of the nitro group influences the vibrational frequencies of the N-O bonds, as well as other characteristic bonds in the molecules.

Expertise & Experience: Decoding Vibrational Modes

The most informative region in the IR spectra of these isomers will be the stretches associated with the nitro group (NO₂) and the C-H bonds of the aromatic rings.

  • N-O Stretching: Aromatic nitro compounds typically show two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[3] These are generally found in the regions of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[3] The exact position can be influenced by the electronic environment. The greater resonance effect in the 4-nitro isomer may lead to slightly lower vibrational frequencies for these bonds compared to the 2-nitro isomer.

  • C-H Bending: The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the benzene ring. A para-substituted ring will have a different and often simpler pattern of bands compared to an ortho-substituted ring.

Data Summary: IR Spectroscopy (KBr, cm⁻¹)
IsomerN-O Asymmetric StretchN-O Symmetric StretchOther Key Bands
4-Nitrophenyl Imidazole~1513-1598~13363392 (N-H stretch), 3078 (Ar C-H stretch)
2-Nitrophenyl ImidazoleExpected ~1570Expected ~13103421 (N-H stretch), 2928 (Ar C-H stretch)

Note: Data for the 2-nitro isomer is for a derivative, 2-(2-Nitrophenyl)-4,5-diphenyl-1H-imidazole.[4]

Experimental Protocol: FTIR Spectroscopy (ATR)

ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Ensure ATR crystal is clean D Collect a background spectrum (no sample) A->D B Place a small amount of solid sample onto the ATR crystal C Apply pressure using the clamp B->C E Collect the sample spectrum C->E D->B F The instrument software automatically ratios the sample to the background E->F G Identify and label characteristic absorption bands F->G

Caption: Standard workflow for FTIR spectroscopic analysis using an ATR accessory.

Conclusion: A Synthesis of Spectroscopic Evidence

The spectroscopic comparison of 2-nitrophenyl and 4-nitrophenyl imidazole isomers reveals a clear and predictable set of differences driven by the position of the nitro group. The para isomer, with its extended conjugation, exhibits a longer wavelength absorption in the UV-Vis spectrum, a more symmetrical and readily interpretable NMR spectrum, and characteristic IR vibrations indicative of its substitution pattern. Conversely, the ortho isomer's spectroscopic signature is defined by the steric hindrance and altered electronic interactions imposed by the adjacent nitro and imidazole rings, leading to a hypsochromic shift in the UV-Vis, a more complex NMR spectrum, and subtle shifts in its vibrational frequencies.

This guide underscores the power of a multi-spectroscopic approach in distinguishing between isomers. For the researcher, scientist, or drug development professional, these techniques provide a robust toolkit for structural elucidation and the confirmation of isomeric purity, essential for advancing chemical and pharmaceutical research.

References

  • Singh, A. K., Yadav, M., & Pandey, D. S. (2011). Synthesis and Characterization of 3d Metal Complexes Based on 1-(4-Nitrophenyl)imidazole. Bulletin of the Chemical Society of Japan, 84(2), 165-174. [Link]

  • Orchin, M., & Jaffé, H. H. (1971). Theory and applications of ultraviolet spectroscopy. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • PubChem. (n.d.). 2-Nitroimidazole. Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Retrieved from [Link]

  • Science and Education Publishing. (2013). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Retrieved from [Link]

  • Scribd. (n.d.). IR Spectroscopy of Nitro Group Stretching. Retrieved from [Link]

  • StudyLib. (n.d.). How do you tell the difference between ortho and para nitrophenol in an IR spectra? Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole. Retrieved from [Link]

  • Agilent. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). Factors influencing vibration frequencies. Retrieved from [Link]

  • Wiley Online Library. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Retrieved from [Link]

  • Quora. (2019). On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? Retrieved from [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(4-nitrophenyl)-1h-imidazole (C9H7N3O2). Retrieved from [Link]

  • ResearchGate. (2010). Vibrational Behavior of the −NO2 Group in Energetic Compounds. Retrieved from [Link]

  • PubMed. (2010). Vibrational behavior of the -NO2 group in energetic compounds. Retrieved from [Link]

  • ScienceDirect. (2004). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ISO- Standard Norms and Compatible Instruments for UV/Vis Spectroscopy. Retrieved from [Link]

  • Omicsonline. (2015). Physical and Structural Characterization of Biofield Treated Imidazole Derivatives. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

  • Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM ST. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Nitroimidazole. Retrieved from [Link]

  • Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Innovatech Labs. (2023). The Basics of FTIR Spectroscopy: An Industry Guide. Retrieved from [Link]

  • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectra of 4-(4,5-Diphenyl-1H-imidazole-2-yl) phenol. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, procedure-driven plan for the proper disposal of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate. The protocols outlined here are designed to ensure laboratory safety, protect environmental integrity, and maintain regulatory compliance. The core principle is straightforward: this compound, due to its chemical structure, must be managed as hazardous waste from the moment of generation to its final disposal.

Part 1: Hazard Assessment & Chemical Profile

The disposal procedure for any chemical is dictated by its intrinsic properties and associated hazards. Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate is a molecule whose components—a nitrophenyl group and an imidazole core—necessitate a cautious approach.

The imidazole ring system is a common motif in biologically active compounds and can present as a skin, eye, and respiratory irritant.[1][2] The nitrophenyl group , in particular, is a significant driver of hazard. Aromatic nitro compounds are known for their potential toxicity and environmental risks.[3][4] They can be harmful if inhaled, ingested, or absorbed through the skin, with some nitrophenols interfering with the blood's ability to carry oxygen.[5][6] Furthermore, these compounds can burn to produce toxic oxides of nitrogen and may react vigorously with other substances, posing a potential explosion risk under specific conditions.[3][4]

Based on the characteristics of its constituent functional groups, the following hazards should be assumed for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate:

Hazard CategoryPotential Effects & ConsiderationsSupporting Evidence
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[7]Inferred from related imidazole and nitrophenyl compounds.[4][5][8]
Skin & Eye Irritation Causes skin irritation and serious eye irritation.[2][8]A common characteristic of imidazole derivatives and nitrophenols.[1][5]
Respiratory Irritation May cause respiratory irritation if dust or aerosols are inhaled.[1][8]Work must be conducted in a well-ventilated area, preferably a fume hood.[9][10]
Environmental Hazard Poses a threat to the environment, particularly aquatic ecosystems.[3][4]Nitrophenols are a known environmental hazard; release must be prevented.[3][11]
Chemical Reactivity Potentially reactive with strong oxidizing agents, acids, and bases.[4][12][13]Aromatic nitro compounds can be explosive under certain conditions.[3][4]

Part 2: Pre-Disposal Operations: Safety & Handling

Proper disposal begins with safe handling during and after use. Adherence to these protocols is essential to prevent exposure and environmental release.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[9]

  • Body Protection: A fully-buttoned laboratory coat is required.[10]

Engineering Controls: All work involving Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate, including weighing and preparing for disposal, must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[9][10] An emergency eyewash station and safety shower must be readily accessible.[9]

Spill Management: In the event of a spill, immediate and proper cleanup is critical to prevent wider contamination.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[9]

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.[9]

  • Cleanup: Carefully sweep or scoop the contained material and absorbent into a designated hazardous waste container.[13]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials, including contaminated wipes and gloves, must be disposed of as hazardous waste.[9]

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) department in accordance with institutional policy.[9]

Part 3: Step-by-Step Disposal Protocol

The guiding rule is that Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate must never be disposed of down the drain or in the regular trash.[9][10][14] It must be collected and managed as regulated hazardous waste.

Step 1: Waste Segregation and Collection

  • Collect all waste forms of the compound, including residual amounts, reaction byproducts, and any contaminated disposable materials (e.g., weighing papers, pipette tips, gloves).[10]

  • Maintain separate waste streams for solids and liquids to ensure proper disposal processing.[15]

Step 2: Container Selection

  • Use a dedicated, sealable, and airtight waste container that is chemically compatible with the compound.[9][16]

  • The container must be in good condition, free from damage, and have a secure, leak-proof closure.[16]

  • For liquid waste, leave approximately 10% headspace in the container to allow for potential expansion.[15]

Step 3: Labeling

  • Proper labeling is a critical safety control. Affix a completed hazardous waste label to the container as soon as the first particle of waste is added.[13][14]

  • The label must include, at a minimum:

    • The words "Hazardous Waste".[9][10]

    • The full chemical name: "Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate".[9][10]

    • The date when waste was first added (accumulation start date).[16]

    • Applicable hazard warnings or pictograms (e.g., irritant, harmful, environmental hazard).[10]

Step 4: Waste Storage (Satellite Accumulation)

  • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.[15][16]

  • The storage area must be secure, well-ventilated, and away from general lab traffic.[10][15]

  • Crucially, ensure the container is segregated from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent dangerous reactions.[12][13]

Step 5: Final Disposal

  • Once the container is full or is no longer being used, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[14][16] The ultimate disposal method for this type of organic compound is typically high-temperature incineration at a permitted facility.[15]

Part 4: Visualization of the Disposal Workflow

The following diagram outlines the decision-making process and required actions for the compliant disposal of Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate.

G start_node start_node process_node process_node decision_node decision_node storage_node storage_node end_node end_node A Waste Generation (Pure compound or contaminated material) B Is this waste Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate? A->B C Segregate as Hazardous Waste. DO NOT drain/trash dispose. B->C Yes K Follow General Lab Waste Procedures B->K No D Select Compatible & Sealable Container C->D E Affix Hazardous Waste Label (Name, Date, Hazards) D->E F Store in Designated Satellite Accumulation Area E->F G Segregate from Incompatibles (Acids, Bases, Oxidizers) F->G H Container Full or No Longer in Use? G->H H->F No I Arrange Pickup via EHS / Licensed Contractor H->I Yes J Compliant Final Disposal (e.g., Incineration) I->J

Caption: Waste Disposal Workflow for Ethyl 1-(2-nitrophenyl)imidazole-4-carboxylate.

Part 5: Regulatory Context

All hazardous waste management activities in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16] Your institution's EHS department translates these federal mandates, along with state and local laws, into specific operational protocols. It is your responsibility as a researcher to be familiar with and adhere to your institution's Chemical Hygiene Plan and hazardous waste management policies. Failure to comply can lead to significant safety risks and legal penalties.[14]

References

  • University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • BenchChem. (2025). Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine.
  • NOAA. (n.d.). NITROPHENOLS. CAMEO Chemicals.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole.
  • Fisher Scientific. (2018, January 23). SAFETY DATA SHEET: Imidazole.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE.
  • ATSDR. (n.d.). Toxicological Profile for Nitrophenols.
  • Apollo Scientific. (n.d.). Imidazole - Safety Data Sheet.
  • New Jersey Department of Health. (2004, September). Hazard Summary: 4-Nitrophenol.
  • Washington State University. (n.d.). Standard Operating Procedure: Imidazole.
  • Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: 3-Nitrophenol.
  • AIHA. (2023, May 4). New Toxicological Profile Published for Nitrophenols.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET: Ethyl imidazole-2-carboxylate.
  • TCI Chemicals. (2025, October 14). SAFETY DATA SHEET: Ethyl 4-Imidazolecarboxylate.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET: Ethyl imidazole-4-carboxylate.
  • Echemi. (n.d.). ethyl 4-nitro-1h-imidazole-2-carboxylate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: Ethyl 2-bromo-1-isopropyl-1H-imidazole-4-carboxylate.
  • PubChem. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate. National Institutes of Health.
  • CymitQuimica. (2026, February 8). SAFETY DATA SHEET: Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate.
  • ChemSrc. (2022, February 19). Ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate.
  • Sigma-Aldrich. (n.d.). Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate.
  • EPA. (2025, October 15). 2-Ethyl-1H-imidazole-4,5-dicarboxylic acid Properties.
  • EPA. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • EPA. (n.d.). EPA HAZARDOUS WASTE CODES.
  • EPA. (n.d.). Hazardous Waste Listings.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.